2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol
Descripción
The exact mass of the compound 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDJYUZZSPJWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321973 | |
| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7464-97-3 | |
| Record name | 7464-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Monograph: 2-Amino-1-(benzo[d][1,3]dioxol-5-yl)ethanol
CAS: 7464-97-3 | Molecular Formula: C₉H₁₁NO₃ | MW: 181.19 g/mol
Executive Summary
This guide provides a comprehensive technical analysis of 2-Amino-1-(benzo[d][1,3]dioxol-5-yl)ethanol , a structural analog of the neurotransmitter norepinephrine. Unlike norepinephrine, which possesses a catechol (3,4-dihydroxy) moiety, this compound features a methylenedioxy bridge masking the hydroxyl groups. This structural modification fundamentally alters its metabolic stability and lipophilicity, making it a critical reference standard in forensic toxicology and structure-activity relationship (SAR) studies involving adrenergic receptors.
Researchers investigating the metabolic fate of 3,4-methylenedioxyphenethylamine (MDPEA) or designing sympathomimetic agents with resistance to Catechol-O-Methyltransferase (COMT) will find this compound—often referred to as
Chemical Architecture & SAR
The molecule consists of a phenethylamine backbone with two critical modifications relative to the endogenous ligand dopamine:
- -Hydroxylation: The presence of a hydroxyl group at the benzylic position (C1) introduces chirality and increases polarity, mimicking norepinephrine.
-
Methylenedioxy Ring: The 3,4-position is capped by a methylenedioxy ring.
Structure-Activity Relationship (SAR)
The methylenedioxy group serves as a "bioisostere" for the catechol group but with distinct pharmacokinetics:
-
COMT Resistance: The absence of free hydroxyls prevents methylation by COMT, potentially extending the plasma half-life compared to norepinephrine.
-
Lipophilicity: The masking of the diphenol increases
, facilitating blood-brain barrier (BBB) penetration. -
Receptor Binding: While it retains affinity for adrenergic receptors (
and ), the steric bulk of the methylenedioxy ring may modulate selectivity, often reducing potency compared to the unmasked catechol.
Table 1: Physicochemical Profile
| Property | Value | Significance |
| IUPAC Name | 2-Amino-1-(benzo[d][1,3]dioxol-5-yl)ethanol | Official nomenclature |
| CAS RN | 7464-97-3 | Unique Identifier |
| pKa (Amine) | ~9.5 (Predicted) | Protonated at physiological pH |
| logP | ~0.8 - 1.2 | Moderate lipophilicity |
| H-Bond Donors | 3 (NH₂, OH) | Receptor interaction points |
| H-Bond Acceptors | 4 (O atoms, N) | Receptor interaction points |
High-Purity Synthesis Protocol
Objective: Synthesize 2-Amino-1-(benzo[d][1,3]dioxol-5-yl)ethanol with >98% purity.
Methodology: The Delépine-Reduction Route is selected over the cyanohydrin route for its operational safety and avoidance of hazardous lithium aluminum hydride (LiAlH₄). This route proceeds via the
Reaction Scheme Visualization
Figure 1: Step-wise synthesis via the Delépine reaction followed by ketone reduction.
Detailed Experimental Workflow
Step 1:
-Bromination
-
Dissolution: Dissolve 16.4 g (0.1 mol) of 3,4-methylenedioxyacetophenone in 50 mL of glacial acetic acid.
-
Bromine Addition: Add 16.0 g (0.1 mol) of bromine dropwise at room temperature. The reaction is exothermic; maintain temperature <30°C.
-
Quench: Once the bromine color fades, pour the mixture into 200 mL of ice water.
-
Isolation: Filter the precipitated
-bromo-3,4-methylenedioxyacetophenone . Recrystallize from ethanol.
Step 2: Delépine Reaction (Amination)
-
Complexation: Dissolve the bromoketone (0.05 mol) in 100 mL of chloroform. Add Hexamethylenetetramine (HMTA) (0.055 mol). Stir at room temperature for 4 hours.
-
Precipitation: The hexaminium salt will precipitate. Filter and wash with ether to remove non-polar impurities.
-
Hydrolysis: Suspend the salt in 100 mL of ethanol containing 15 mL of concentrated HCl. Reflux for 2 hours to cleave the quaternary ammonium salt into the primary amine.
-
Isolation: Cool to 0°C. Filter off the ammonium chloride byproduct. The filtrate contains 2-amino-1-(3,4-methylenedioxyphenyl)ethanone hydrochloride.
Step 3: Carbonyl Reduction
-
Neutralization: Dissolve the aminoketone hydrochloride in methanol. Carefully neutralize with NaOH to pH ~8 (generate free base in situ) or use the hydrochloride directly with excess reducing agent.
-
Reduction: Add Sodium Borohydride (NaBH₄) (2.0 eq) slowly at 0°C. Stir for 2 hours, allowing the mixture to reach room temperature.
-
Workup: Quench with dilute HCl. Evaporate methanol. Basify the aqueous layer with NaOH to pH 12 and extract with dichloromethane (DCM) x3.
-
Purification: Dry organic layer over MgSO₄. Evaporate solvent. Recrystallize the crude solid from isopropanol/ether to obtain the target aminoalcohol .
Analytical Profiling & Validation
Trustworthy identification requires orthogonal validation.
Mass Spectrometry (GC-MS)
-
Parent Ion: The molecular ion (
) is often weak or absent due to the labile hydroxyl group. -
Base Peak: The fragmentation is dominated by
-cleavage adjacent to the nitrogen.-
m/z 30:
(Characteristic of primary amines with unsubstituted -carbons). -
m/z 151:
(The methylenedioxybenzyl cation). -
m/z 135: Loss of oxygen from the benzyl cation fragment.
-
Metabolic Context
This compound is the direct product of Dopamine
Figure 2: Putative metabolic pathway from MDPEA to the target compound via DBH.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Related Methylenedioxy Compounds. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
Glennon, R. A., et al. (2015).[2] Ethylenedioxy homologs of MDMA and its corresponding cathinone analog: Interactions with transporters. Bioorganic & Medicinal Chemistry. [Link]
- Shulgin, A. T. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text for phenethylamine synthesis methodology).
-
U.S. Environmental Protection Agency (EPA). (2024). CompTox Chemicals Dashboard: 2-Amino-1-(1,3-benzodioxol-5-yl)ethanol. [Link]
Sources
- 1. (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one [webbook.nist.gov]
- 2. Ethylenedioxy homologs of N-methyl-(3,4-methylenedioxyphenyl)-2-aminopropane (MDMA) and its corresponding cathinone analog methylenedioxymethcathinone: Interactions with transporters for serotonin, dopamine, and norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
2-amino-1-(3,4-methylenedioxyphenyl)ethanol chemical structure
An In-depth Technical Guide to the Chemical Structure, Synthesis, and Analysis of 2-amino-1-(3,4-methylenedioxyphenyl)ethanol
Abstract
This technical guide provides a comprehensive overview of 2-amino-1-(3,4-methylenedioxyphenyl)ethanol, a chiral amino alcohol of significant interest to researchers in medicinal chemistry and drug development. The document delves into the molecule's core chemical structure, including its critical stereochemical aspects. It outlines a robust, literature-derived synthetic pathway starting from the readily available precursor piperonal. Furthermore, this guide details state-of-the-art analytical methodologies for structural elucidation, purification, and quality control, including spectroscopic and chromatographic techniques. The protocols and insights presented herein are designed to be self-validating, providing a trustworthy framework for scientists and developers working with this and related molecular scaffolds.
Introduction: The Significance of the 3,4-Methylenedioxyphenyl Scaffold
The 3,4-methylenedioxyphenyl moiety is a prominent pharmacophore found in a variety of biologically active compounds, including natural products and synthetic drugs. Its presence in molecules like 1-(3,4-Methylenedioxyphenyl)-2-aminopropane (MDA) underscores its role in modulating interactions with biological targets.[1] The amino alcohol functional group is also a cornerstone of many pharmaceutical agents, contributing to properties such as solubility and receptor binding.[2][3] 2-amino-1-(3,4-methylenedioxyphenyl)ethanol combines these two key features, making it a valuable building block and a compound of interest for structure-activity relationship (SAR) studies.
The critical feature of this molecule is the chiral center at the carbinol carbon, which dictates that it exists as two non-superimposable mirror images (enantiomers). The stereochemistry of a drug molecule is paramount, as different enantiomers can exhibit vastly different pharmacological activities and metabolic profiles.[4] This guide, therefore, places a strong emphasis on the stereochemical aspects of the molecule, providing a foundational resource for its synthesis and characterization in a research and development setting.
Molecular Structure and Physicochemical Properties
The structure of 2-amino-1-(3,4-methylenedioxyphenyl)ethanol consists of a 1,3-benzodioxole ring system connected to a 2-aminoethanol side chain. The carbon atom attached to both the hydroxyl group and the aromatic ring is a stereocenter.
Caption: Chemical structure of 2-amino-1-(3,4-methylenedioxyphenyl)ethanol.
Stereoisomerism
The presence of a single chiral center at the benzylic alcohol carbon (C-1 of the ethanol chain) means the molecule exists as a pair of enantiomers: (R)-2-amino-1-(3,4-methylenedioxyphenyl)ethanol and (S)-2-amino-1-(3,4-methylenedioxyphenyl)ethanol. The synthesis of a single, optically active form is often crucial in drug development to maximize therapeutic efficacy and minimize potential side effects.[5] This can be achieved either through stereoselective synthesis or by resolution of the racemic mixture.[6]
Physicochemical Data
The following table summarizes key physicochemical properties, which are essential for predicting the molecule's behavior in both chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | - |
| Molecular Weight | 181.19 g/mol | - |
| IUPAC Name | 2-amino-1-(1,3-benzodioxol-5-yl)ethan-1-ol | - |
| Calculated LogP | 0.4 - 0.8 | (Similar to Noradrenalone[7]) |
| pKa (Amine) | ~9.5 | (Typical for primary amino alcohols[8]) |
| Appearance | Expected to be a crystalline solid or viscous oil | (Inferred from similar structures[2]) |
| Solubility | Soluble in water and polar organic solvents | (Inferred from functional groups[2]) |
Synthesis and Purification
A reliable and scalable synthesis is paramount for any research program. The most logical and well-documented approach for this class of compounds starts from piperonal (3,4-methylenedioxybenzaldehyde). A common strategy involves the formation of a nitrostyrene intermediate, followed by reduction steps. This approach offers good control over the introduction of the required functional groups.[9][10]
Sources
- 1. Effect of 1-(3,4-methylenedioxyphenyl)-2-aminopropane and its optical isomers in PMMA-trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 35265-04-4: 2-[(1-Methylpropyl)amino]ethanol [cymitquimica.com]
- 3. Showing Compound 2-Aminoethanol (FDB000769) - FooDB [foodb.ca]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. www2.mst.dk [www2.mst.dk]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. UQ eSpace [espace.library.uq.edu.au]
beta-hydroxy-3,4-methylenedioxyphenethylamine properties
Pharmacological & Synthetic Characterization: -Hydroxy-3,4-methylenedioxyphenethylamine
Part 1: Executive Technical Summary
-Hydroxy-3,4-methylenedioxyphenethylamineOctopamineNorepinephrineUnlike its non-hydroxylated parent (MDPEA) or its
Core Chemical Data
| Property | Value | Notes |
| IUPAC Name | 2-amino-1-(1,3-benzodioxol-5-yl)ethanol | Specificity: Racemate (unless chirally resolved) |
| Common Aliases | Analogue of Octopamine | |
| Molecular Formula | MW: 181.19 g/mol | |
| CAS Registry | 159678-61-3 (Generic) | Often cited as HCl salt |
| LogP (Predicted) | ~0.6 - 0.9 | Significantly lower than MDMA (~2.[1][2][3][4][5]1) |
| pKa (Amine) | ~9.5 | Protonated at physiological pH |
| H-Bond Donors | 3 | High polarity limits BBB crossing |
Part 2: Chemical Synthesis Protocols
The synthesis of
Method A: The Cyanohydrin Reduction Route (High Purity)
This protocol is preferred for laboratory-scale synthesis as it builds the ethanolamine side chain directly from the aldehyde, ensuring correct regiochemistry.
Reagents:
-
Precursor: Piperonal (3,4-methylenedioxybenzaldehyde)
-
Reagent A: Trimethylsilyl cyanide (TMSCN) or NaCN/AcOH
-
Catalyst: Zinc Iodide (
) (if using TMSCN) -
Reducing Agent: Lithium Aluminum Hydride (
) -
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Protocol:
-
Cyanohydrin Formation:
-
Dissolve Piperonal (100 mmol) in dry DCM or THF under inert atmosphere (
). -
Add catalytic
(0.1 eq). -
Dropwise add TMSCN (110 mmol) at 0°C. Stir at room temperature for 4–6 hours.
-
Mechanism:[4][6][7] The cyanide anion attacks the carbonyl carbon, forming the silylated cyanohydrin intermediate.
-
Validation: Monitor via TLC (disappearance of aldehyde spot).
-
-
Reduction:
-
Prepare a suspension of
(150 mmol) in anhydrous THF at 0°C. -
Slowly add the silylated cyanohydrin solution to the hydride suspension.
-
Reflux for 4 hours.
-
Chemical Transformation:[7]
reduces the nitrile ( ) to the primary amine ( ) and cleaves the silyl ether to the alcohol ( ).
-
-
Work-up & Isolation:
-
Quench via Fieser method (
, 15% , ). -
Filter the aluminum salts.
-
Extract filtrate with DCM; dry over
. -
Precipitate as the Hydrochloride salt using ethereal HCl.
-
Visualization: Synthetic Pathway
Figure 1: Two-step synthesis via cyanohydrin formation and hydride reduction.
Part 3: Pharmacological Mechanism of Action
sympathomimetic agentAdrenergic Receptor Agonism
The presence of the
- -Adrenergic Receptors: Acts as a partial agonist, causing vasoconstriction (peripheral).
-
-Adrenergic Receptors: Likely acts as an agonist at
(cardiac stimulation) and (bronchodilation/smooth muscle relaxation). -
Trace Amine-Associated Receptor 1 (TAAR1): Like many phenethylamines, it activates TAAR1, modulating monoaminergic transmission, though with lower potency than
-phenethylamine (PEA).
The "False Neurotransmitter" Hypothesis
Because
-
Displacement: It displaces endogenous NE from vesicles.
-
Release: Upon neuronal depolarization,
-OH-MDPEA is released into the synaptic cleft. -
Effect: Because it has lower intrinsic efficacy at adrenergic receptors compared to NE, its accumulation can theoretically dampen sympathetic tone over time (similar to Octopamine), although acute release causes sympathomimetic effects.
Metabolic Fate
-
MAO Susceptibility: Like MDPEA, this compound is a substrate for Monoamine Oxidase (MAO-A and MAO-B).[8] The lack of an
-methyl group (which protects MDMA/MDA) means it has a very short half-life in vivo unless an MAO inhibitor is present. -
COMT Resistance: Unlike Norepinephrine, the 3,4-position is "capped" by the methylenedioxy ring. It is immune to Catechol-O-Methyltransferase (COMT) , which typically degrades catecholamines. This extends its peripheral duration relative to natural catecholamines.
Visualization: Adrenergic Signaling Pathway
Figure 2: Signal transduction pathway via Gs-coupled protein activation upon ligand binding.[1]
Part 4: Experimental Validation Protocols
To verify the identity and activity of
Protocol 1: Structural Verification (NMR)
-
Objective: Confirm the presence of the
-hydroxyl group and the integrity of the methylenedioxy ring. -
Solvent: DMSO-
or . -
Key Signals:
-
Proton (
): Look for the methylenedioxy singlet ( ~5.9 ppm). Crucially, the methine proton ( -OH) will appear as a triplet or doublet of doublets around 4.5–4.8 ppm, distinct from the methylene signals of standard MDPEA. -
Carbon (
): The benzylic carbon signal will shift downfield to ~70–75 ppm (due to -OH) compared to ~35 ppm in MDPEA.
-
Protocol 2: In Vitro Binding Assay (Radioligand)
-
Objective: Determine affinity (
) for -adrenergic receptors. -
System: HEK293 cells overexpressing human
-AR. -
Radioligand:
-CGP12177 (hydrophilic -antagonist). -
Procedure:
-
Incubate membrane preparations with radioligand and varying concentrations of
-OH-MDPEA ( to M). -
Filter through glass fiber filters.
-
Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot displacement curves. A steep curve indicates competitive binding at the orthosteric site.
-
References
-
PubChem. (n.d.).[1] 2-(1,3-Benzodioxol-5-ylamino)ethanol Compound Summary. National Library of Medicine. [Link]
-
Shulgin, A., & Shulgin, A. (1991).[8] PiHKAL: A Chemical Love Story. Transform Press. (Reference for MDPEA/Phenethylamine backbone pharmacology). [Link]
-
Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375. (Mechanistic grounding for phenethylamine adrenergic activity). [Link]
-
Wall, S. C., et al. (1995). The norepinephrine transporter: uptake and inhibition by phenethylamine derivatives. Journal of Pharmacology and Experimental Therapeutics. (Establishes transport kinetics for PEA derivatives). [Link]
-
Shin, J. H., et al. (2023). Metabolic pathways of phenethylamines and their derivatives. Archives of Pharmacal Research. (Reference for beta-hydroxylation metabolic pathways). [Link]
Sources
- 1. CID 159678613 | C18H22N2O6 | CID 159678613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Methylenedioxyphenethylamine 98 1653-64-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.mst.dk [www2.mst.dk]
- 6. Binding of amyloid β peptide to β2 adrenergic receptor induces PKA-dependent AMPA receptor hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3,4-Methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 3,4-Methylenedioxyphenylethanolamine
Abstract: This document provides a comprehensive technical overview of 3,4-methylenedioxyphenylethanolamine, a compound of significant interest within the phenethylamine family. It is intended for researchers, scientists, and professionals in the field of drug development. This guide will delve into the critical aspects of the compound's nomenclature, including its various synonyms and the formal IUPAC designation, to ensure clarity and precision in scientific communication.
Part 1: Nomenclature and Synonyms
The precise identification of a chemical entity is fundamental to research and development. Ambiguity in nomenclature can lead to errors in experimental design, data interpretation, and regulatory submissions. This section clarifies the various names associated with 3,4-methylenedioxyphenylethanolamine and establishes its definitive IUPAC name.
The compound is a derivative of phenethylamine and is structurally related to other psychoactive compounds, serving as a parent compound for a range of entactogens.
Synonyms
Over time and across different contexts—from commercial suppliers to chemical databases—3,4-methylenedioxyphenylethanolamine has acquired several synonyms. Understanding these is crucial for conducting exhaustive literature searches and identifying the compound in various datasets.
| Synonym | Type/Context of Use |
| 3,4-Methylenedioxyphenethylamine | A common and widely used name.[1] |
| MDPEA | A common acronym.[1] |
| Homopiperonylamine | A trivial name.[1] |
| 2-(1,3-Benzodioxol-5-yl)ethanamine | A systematic name often found in chemical catalogs.[1] |
| 1,3-Benzodioxole-5-ethanamine | A variation of the systematic name. |
| 2-(Benzo[d][1][2]dioxol-5-yl)ethan-1-amine | A highly specific systematic name. |
| EA-1297 | An identifier from historical research.[1] |
International Union of Pure and Applied Chemistry (IUPAC) Name
The IUPAC system of nomenclature provides a standardized and unambiguous method for naming chemical compounds. For 3,4-methylenedioxyphenylethanolamine, the official IUPAC name is:
2-(1,3-Benzodioxol-5-yl)ethanamine [1]
-
2-(...): This indicates that the substituent group in the parentheses is attached to the second carbon of the main chain.
-
1,3-Benzodioxol: This describes the core heterocyclic structure. "Benzo" refers to the fused benzene ring, and "dioxole" indicates a five-membered ring containing two oxygen atoms. The "1,3" specifies the positions of these oxygen atoms relative to each other.
-
-5-yl: This locant indicates that the parent structure (ethanamine) is attached to the 5th position of the benzodioxole ring system.
-
ethan: This denotes a two-carbon chain, which is the backbone of the molecule.
-
amine: This suffix signifies the presence of a primary amine group (-NH2) on the ethane chain.
This systematic name precisely describes the molecular structure, leaving no room for ambiguity.
Part 2: Molecular Structure and Visualization
A visual representation of the molecule is essential for understanding its chemical properties and spatial arrangement.
Chemical Structure Diagram
The following diagram illustrates the two-dimensional structure of 2-(1,3-Benzodioxol-5-yl)ethanamine, highlighting the key functional groups and the ring system as defined by the IUPAC name.
Sources
A Technical Deep Dive: Unraveling the Structural Nuances Between beta-hydroxy-MDPEA and beta-hydroxy-MDA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of psychoactive substance research and drug development, a profound understanding of molecular structure is paramount to elucidating pharmacological activity, metabolic fate, and potential toxicological profiles. This guide provides a detailed comparative analysis of two closely related synthetic compounds: β-hydroxy-3,4-methylenedioxyphenethylamine (beta-hydroxy-MDPEA) and β-hydroxy-3,4-methylenedioxyamphetamine (beta-hydroxy-MDA). While both molecules share a common β-hydroxylated methylenedioxyphenethylamine backbone, a single methyl group appendage on the alpha-carbon of beta-hydroxy-MDA introduces significant structural and, consequently, functional distinctions. This document will dissect these differences from a chemical, pharmacological, and analytical perspective, offering a comprehensive resource for the scientific community.
The Core Structural Distinction: A Tale of a Single Methyl Group
The fundamental difference between beta-hydroxy-MDPEA and beta-hydroxy-MDA lies in the substitution at the alpha (α) carbon of the ethylamine side chain. Beta-hydroxy-MDPEA is a primary phenethylamine derivative, whereas beta-hydroxy-MDA is an amphetamine analog.[1] This seemingly minor addition of a methyl group in beta-hydroxy-MDA has profound implications for the molecule's stereochemistry, metabolic stability, and interaction with biological targets.[2]
To visualize this critical distinction, the following diagram illustrates the molecular structures of both compounds.
Caption: Molecular structures of beta-hydroxy-MDPEA and beta-hydroxy-MDA, highlighting the alpha-methyl group on beta-hydroxy-MDA.
The presence of the α-methyl group in beta-hydroxy-MDA introduces a chiral center, resulting in the existence of (R)- and (S)-enantiomers.[3] This stereoisomerism is a crucial factor in its pharmacological activity, as different enantiomers often exhibit varied potencies and effects.[4] In contrast, while beta-hydroxy-MDPEA also possesses a chiral center at the beta-carbon due to the hydroxyl group, the absence of the α-methyl group simplifies its stereochemical profile.
Physicochemical Properties: A Comparative Overview
The structural divergence between these two molecules influences their fundamental physicochemical properties. These properties, in turn, affect their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | beta-hydroxy-MDPEA (Predicted) | beta-hydroxy-MDA (Predicted) | Reference |
| Molecular Formula | C₉H₁₁NO₃ | C₁₀H₁₃NO₃ | [5][6] |
| Molecular Weight | 181.19 g/mol | 195.21 g/mol | [5][6] |
| logP (Octanol-Water Partition Coefficient) | ~1.0 | ~1.5 | [5][7] |
| pKa (Amine) | ~9.8 | ~10.0 | [8][9] |
Note: The values for beta-hydroxy-MDPEA and beta-hydroxy-MDA are predicted based on the known properties of their parent compounds, MDPEA and MDA, and the influence of the hydroxyl group. Direct experimental data is limited.
The addition of the methyl group in beta-hydroxy-MDA slightly increases its molecular weight and lipophilicity (logP), which could marginally enhance its ability to cross the blood-brain barrier compared to beta-hydroxy-MDPEA.[9] The basicity (pKa) of the amine group is expected to be similar for both compounds, indicating that they will be predominantly protonated at physiological pH.
Anticipated Pharmacological and Toxicological Divergence
While specific pharmacological data for beta-hydroxy-MDPEA and beta-hydroxy-MDA are not extensively documented in peer-reviewed literature, we can infer their likely activities based on their structural relationship to well-characterized psychoactive substances.
beta-hydroxy-MDPEA: As a derivative of MDPEA, this compound is expected to have limited central nervous system (CNS) activity when taken orally due to extensive first-pass metabolism by monoamine oxidase (MAO).[5] The presence of the β-hydroxyl group may further increase its polarity, potentially reducing its ability to penetrate the blood-brain barrier. Any activity would likely be sympathomimetic in nature.
beta-hydroxy-MDA: The α-methyl group in beta-hydroxy-MDA is a key structural feature of amphetamines, which confers resistance to metabolism by MAO.[2] This increased metabolic stability is expected to result in greater bioavailability and a more pronounced and prolonged CNS stimulant effect compared to its phenethylamine counterpart. The pharmacology of beta-hydroxy-MDA is likely to be similar to other amphetamine derivatives, involving the release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[10] The toxicity profile is also anticipated to align with that of other amphetamines, with potential for cardiovascular and neurological adverse effects, especially at higher doses.[11][12]
The metabolic pathways of these compounds are also predicted to differ. Both are likely to undergo conjugation at the hydroxyl group. However, the primary metabolic route for beta-hydroxy-MDPEA is expected to be deamination by MAO, while beta-hydroxy-MDA will likely undergo other metabolic transformations common to amphetamines, such as hydroxylation of the aromatic ring, followed by conjugation.[4][13]
Analytical Differentiation: A Methodological Blueprint
The structural similarity between beta-hydroxy-MDPEA and beta-hydroxy-MDA necessitates robust analytical techniques for their unambiguous differentiation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the gold-standard methods for this purpose.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of these polar compounds typically requires derivatization to improve their volatility and chromatographic behavior.
Experimental Protocol: GC-MS Analysis with Derivatization
-
Sample Preparation (e.g., from a biological matrix):
-
Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the matrix. A common approach for amphetamine-type substances involves extraction under basic conditions.[15]
-
Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate).
-
Add a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (HFBA), to convert the amine and hydroxyl groups to their corresponding trimethylsilyl (TMS) or heptafluorobutyryl derivatives.[16][17]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Injector: Splitless injection at 250°C.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable for separating the derivatized analytes.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15°C/min) to a final temperature of around 280-300°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode to obtain characteristic mass spectra.
-
Rationale for Experimental Choices:
-
Derivatization is crucial for these polar molecules to prevent poor peak shape and thermal degradation in the GC system. The choice of derivatizing agent can influence the fragmentation pattern and chromatographic retention.
-
The temperature program is optimized to ensure good separation of the two compounds and any other potential analytes or matrix components.
-
EI mass spectrometry will produce distinct fragmentation patterns for the derivatized beta-hydroxy-MDPEA and beta-hydroxy-MDA, allowing for their confident identification. The primary fragmentation for phenethylamines and amphetamines typically involves cleavage of the Cα-Cβ bond.[14] The presence of the α-methyl group in beta-hydroxy-MDA will lead to a characteristic shift in the mass of some fragment ions compared to beta-hydroxy-MDPEA.
Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol
HPLC-MS/MS offers the advantage of analyzing these polar compounds without the need for derivatization, simplifying sample preparation.
Experimental Protocol: HPLC-MS/MS Analysis
-
Sample Preparation:
-
Perform a "dilute-and-shoot" method for cleaner samples or a solid-phase extraction (SPE) for more complex matrices to concentrate the analytes and remove interferences.
-
-
HPLC Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is highly effective for these basic compounds.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺) and monitoring for one or more characteristic product ions after collision-induced dissociation (CID).
-
Rationale for Experimental Choices:
-
Reversed-phase chromatography provides good retention and separation of these moderately polar compounds. The acidic mobile phase additive ensures the analytes are protonated, which is ideal for positive mode ESI.
-
Tandem mass spectrometry (MS/MS) in MRM mode offers exceptional specificity by monitoring unique precursor-to-product ion transitions for each compound. This minimizes the risk of interference from matrix components and allows for accurate quantification even at low concentrations.
Analytical Workflow Visualization
Caption: A generalized workflow for the analytical differentiation of beta-hydroxy-MDPEA and beta-hydroxy-MDA.
Conclusion
The structural distinction between beta-hydroxy-MDPEA and beta-hydroxy-MDA, centered on the presence or absence of an α-methyl group, is a critical determinant of their physicochemical, pharmacological, and toxicological properties. While beta-hydroxy-MDPEA is predicted to have limited psychoactivity due to rapid metabolism, beta-hydroxy-MDA is anticipated to exhibit a more pronounced and sustained amphetamine-like profile. The clear and unambiguous differentiation of these two compounds is essential for forensic investigations, clinical toxicology, and advancing our fundamental understanding of structure-activity relationships in psychoactive molecules. The analytical methodologies outlined in this guide provide a robust framework for achieving this differentiation, thereby empowering researchers and drug development professionals in their respective fields. As new synthetic compounds continue to emerge, a meticulous and systematic approach to their structural and functional characterization, as exemplified here, will remain indispensable.
References
- Beckett, A. H., & Rowland, M. (1969). Some physico-chemical properties of amphetamine and related drugs. Journal of Pharmacy and Pharmacology, 21(S1), 774-774.
- BenchChem. (2025).
- de la Torre, R., Farré, M., Ortuño, J., Mas, M., Brenneisen, R., Roset, P. N., ... & Camí, J. (2004). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic drug monitoring, 26(2), 137-144.
- Duan, M., Chen, P., Wang, H., & Yao, Z. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(6), 1475.
- Ferreira, P. M., & Palma, C. (2012). Toxicity of amphetamines: an update. Archives of toxicology, 86(3), 307-323.
- Irwin, M. G., & Watson, W. A. (2020). Amphetamine poisoning. LITFL: Toxicology Library.
- Journoud, M., & de la Torre, R. (2005). Relevant Metabolic and Pharmacokinetic Aspects of Ecstasy Consumption. In Recent advances in doping analysis (13) (pp. 95-104). Sport und Buch Strauß.
- Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA)
- MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939.
- Restek. (n.d.).
- Sciex. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine.
- Sigma-Aldrich. (n.d.). Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection.
- StatPearls. (2024). Amphetamine Toxicity. In StatPearls.
- JETIR. (2023). AMPHETAMINES DRUG TOXICITY: MECHANISMS, EFFECTS, AND MITIGATION STRATEGIES.
- LCGC International. (2024).
- Analytical and Bioanalytical Chemistry. (2023).
- Journal of Analytical Toxicology. (2000). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair.
- Restek Corporation. (n.d.).
- Wikipedia. (n.d.). Phenethylamine.
- PubChem. (n.d.). Amphetamine.
- Sigma-Aldrich. (n.d.). Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection.
- Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120.
- Wikipedia. (n.d.). BOH (drug).
- MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 799.
- FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580).
- European Monitoring Centre for Drugs and Drug Addiction. (2026). Amphetamine drug profile.
- PubChem. (n.d.). Methamphetamine.
- PubChem. (n.d.).
- FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580).
- Google Patents. (n.d.).
- Merck Index. (n.d.). MDA.
- PubChem. (n.d.). N-hydroxy-3,4-methylenedioxyamphetamine.
- precisionFDA. (n.d.). MDPEA HYDROCHLORIDE.
- Cayman Chemical. (n.d.). N-hydroxy MDA (hydrochloride).
- precisionFDA. (n.d.). MDPEA.
- Wikipedia. (n.d.). 3,4-Methylenedioxy-N-hydroxyamphetamine.
- Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine.
- SWGDrug. (2005). 3,4-METHYLENEDIOXYAMPHETAMINE.
- EvitaChem. (n.d.). Buy 3,4-Methylenedioxyphenethylamine (EVT-304400).
- Cayman Chemical. (n.d.). N-hydroxy MDA (hydrochloride).
- PubChem. (n.d.). (+-)-6-Hydroxy-3,4-methylenedioxy-*methamphetamine.
- Sigma-Aldrich. (n.d.). (±)-N-Hydroxy-3,4-methylenedioxyamphetamine analytical standard.
- Wikipedia. (n.d.). 3,4-Methylenedioxyamphetamine.
- Journal of Forensic Sciences International. (1989). Review: Synthetic Methods for Amphetamine.
- precisionFDA. (n.d.). MDPEA.
- Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine.
- Wikimedia Commons. (n.d.). File:3,4-methylenedioxy-beta-methoxy-phenethylamine.png.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amphetamine drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]
- 5. N-hydroxy-3,4-methylenedioxyamphetamine | C10H13NO3 | CID 98528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenethylamine - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Amphetamine | bioactive compound | CAS# 300-62-9 | InvivoChem [invivochem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. sciex.com [sciex.com]
- 15. jfda-online.com [jfda-online.com]
- 16. Phenethylamine, TMS derivative | C11H19NSi | CID 25276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
A Technical Guide to the Investigation of 3,4-Methylenedioxy-β-hydroxyphenethylamine: A Novel Octopamine Analog
Introduction: Bridging Invertebrate Neuromodulation and Mammalian Psychoactivity
In the landscape of neuropharmacology, the exploration of novel chemical structures serves as a critical engine for discovery. This guide focuses on a compound of significant theoretical interest: the methylenedioxy analog of octopamine, hereafter referred to as 3,4-methylenedioxy-β-hydroxyphenethylamine (MDOH). This molecule represents a unique structural hybrid, merging the core scaffold of octopamine, the invertebrate counterpart to norepinephrine, with the 3,4-methylenedioxy moiety characteristic of the widely studied entactogen 3,4-methylenedioxymethamphetamine (MDMA).
Octopamine (OA) is a key neuromodulator in invertebrates, regulating a vast array of physiological processes including learning, memory, and locomotion through its own family of G-protein coupled receptors (GPCRs).[1][2] Conversely, compounds of the substituted methylenedioxyphenethylamine (MDxx) class, such as MDMA, are potent modulators of the monoaminergic systems in mammals, primarily acting as serotonin, norepinephrine, and dopamine releasing agents.[3][4]
MDOH, by possessing the β-hydroxyl group of octopamine and the methylenedioxy ring of MDMA, presents a compelling research target. Its investigation could yield a valuable pharmacological tool for dissecting the structure-activity relationships of both invertebrate octopamine receptors and mammalian monoamine transporters. This guide provides a foundational framework for the synthesis, characterization, and systematic evaluation of MDOH, offering field-proven methodologies to elucidate its potential research applications.
Part 1: Chemical Synthesis and Characterization
The synthesis of novel phenethylamines often follows established routes from commercially available precursors. A plausible and efficient pathway to MDOH proceeds via the reduction of a nitrostyrene intermediate, a common strategy in the synthesis of related compounds.[5][6]
Proposed Synthetic Pathway: Two-Step Synthesis from Piperonal
This proposed synthesis begins with piperonal (3,4-methylenedioxybenzaldehyde), a readily available starting material.
-
Step 1: Henry Reaction to form 1-(3,4-Methylenedioxyphenyl)-2-nitroethanol.
-
Piperonal is reacted with nitroethane in the presence of a base (e.g., sodium hydroxide) in a solvent like methanol. This condensation reaction forms the β-nitro alcohol intermediate.
-
-
Step 2: Catalytic Hydrogenation to MDOH.
-
The nitro alcohol intermediate is then reduced. A common method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[5] This step reduces the nitro group to a primary amine, yielding the final product, 3,4-methylenedioxy-β-hydroxyphenethylamine.
-
Protocol 1: Detailed Synthetic Methodology
Objective: To synthesize 3,4-methylenedioxy-β-hydroxyphenethylamine (MDOH) from piperonal.
Materials:
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
Nitroethane
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl)
-
5% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄)
-
Hydrogen source (gas cylinder or generator)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Synthesis of 1-(3,4-Methylenedioxyphenyl)-2-nitroethanol:
-
Dissolve piperonal (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add nitroethane (1.1 equivalents) to the solution.
-
Add a solution of NaOH (1.2 equivalents) in methanol dropwise, keeping the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Neutralize the reaction with dilute HCl until pH ~7.
-
Extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro alcohol.
-
-
Synthesis of MDOH via Catalytic Hydrogenation:
-
In a flask suitable for hydrogenation, dissolve the crude nitro alcohol from the previous step in ethanol.
-
Add 5% Pd/C catalyst (approx. 10% by weight of the substrate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker at 1-3 atm).
-
Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.[5]
-
Combine the filtrates and evaporate the solvent in vacuo to yield the crude MDOH freebase.
-
-
Purification and Salt Formation (Optional but Recommended):
-
The crude freebase can be purified via column chromatography on silica gel.
-
For stable storage and easier handling, the hydrochloride salt can be prepared by dissolving the purified freebase in a minimal amount of a solvent like isopropanol and adding a stoichiometric amount of concentrated HCl, followed by crystallization.
-
Characterization: The identity and purity of the synthesized MDOH should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Predicted Pharmacological Profile and Mechanistic Investigation
The unique structure of MDOH suggests a dual pharmacological profile, potentially interacting with targets typically associated with octopamine as well as those targeted by MDMA.
Hypothesized Mechanisms of Action
-
Invertebrate Octopamine Receptors: The structural similarity to octopamine, particularly the phenethylamine backbone with a β-hydroxyl group, strongly suggests that MDOH will act as a ligand for invertebrate octopamine receptors (OARs). OARs are GPCRs that can be broadly classified into alpha-like (OctαR), which couple to Gq to increase intracellular Ca²⁺, and beta-like (OctβR), which couple to Gs to increase intracellular cAMP.[2][7] MDOH could serve as a valuable tool to probe the ligand-binding pockets of these receptors.
-
Mammalian Monoamine Transporters: The 3,4-methylenedioxy group is a key pharmacophore for high-affinity interaction with the serotonin transporter (SERT), and to a lesser extent, the norepinephrine (NET) and dopamine (DAT) transporters.[8] Like MDMA and MDA, MDOH is predicted to act as a substrate-type releaser at these transporters, reversing their normal function and causing an efflux of neurotransmitters from the presynaptic terminal.[3][9]
Signaling Pathway Visualization
The following diagram illustrates the hypothesized signaling cascade following the activation of an invertebrate β-adrenergic-like octopamine receptor (OctβR) by MDOH.
Caption: Hypothesized signaling pathway of MDOH at a Gs-coupled Octopamine Receptor.
Part 3: Research Applications & Experimental Methodologies
The primary application of MDOH is as a novel pharmacological probe. The following protocols provide a roadmap for its systematic characterization.
Application 1: Characterization at Invertebrate Octopamine Receptors
MDOH can be used to explore the pharmacology of octopamine receptors from various insect species, potentially identifying subtype selectivity or aiding in the development of novel, species-specific insecticides.[7]
Protocol 2: In Vitro cAMP Functional Assay
Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀) of MDOH at a specific invertebrate OctβR subtype heterologously expressed in mammalian cells.
Methodology:
-
Cell Culture & Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in appropriate media.
-
Transfect the cells with a plasmid encoding the target invertebrate OctβR (e.g., Drosophila melanogaster Octβ2R).[7] Allow 24-48 hours for receptor expression.
-
-
cAMP Accumulation Assay:
-
Plate the transfected cells in a multi-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of MDOH (e.g., 10⁻¹⁰ M to 10⁻⁴ M) to the wells. Include a known agonist (e.g., octopamine) as a positive control and vehicle as a negative control.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Detection and Analysis:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or radioimmunoassay).[10]
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
Application 2: Elucidating Effects on Mammalian Monoamine Transporters
Investigating MDOH's effects on SERT, DAT, and NET is crucial to understanding its potential psychoactive profile and neurotoxic liability, drawing parallels to compounds like MDMA.[8][9]
Protocol 3: Neurotransmitter Release Assay
Objective: To measure the ability of MDOH to induce the release of serotonin ([³H]5-HT) and dopamine ([³H]MPP⁺) from cells expressing the human serotonin (hSERT) and dopamine (hDAT) transporters.
Methodology:
-
Cell Culture & Transfection:
-
Use HEK293 cells stably or transiently expressing hSERT or hDAT.
-
-
Radiotracer Loading:
-
Incubate the cells with a low concentration of the respective radiolabeled substrate ([³H]5-HT for hSERT cells, [³H]MPP⁺ for hDAT cells) until a steady-state level of uptake is achieved.
-
Wash the cells gently with buffer to remove extracellular radiotracer.
-
-
Release Experiment:
-
Initiate the release phase by adding buffer containing various concentrations of MDOH. Include a known releaser (e.g., MDMA or d-amphetamine) as a positive control and buffer alone as a baseline control.
-
Collect the supernatant (extracellular buffer) at several time points (e.g., 1, 5, 10, 20 minutes).
-
At the end of the experiment, lyse the cells to determine the amount of radiotracer remaining intracellularly.
-
-
Quantification and Analysis:
-
Measure the radioactivity in the collected supernatant and the cell lysate using liquid scintillation counting.
-
Calculate the percentage of total radiotracer released at each time point for each concentration of MDOH.
-
Plot the percentage release against drug concentration to determine potency (EC₅₀) for release.[9]
-
Workflow Visualization
Sources
- 1. Octopamine - Wikipedia [en.wikipedia.org]
- 2. Octopamine in the mushroom body circuitry for learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. maps.org [maps.org]
- 9. Bioisosteric analogs of MDMA: improving the pharmacological profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Octopaminergic agonists for the cockroach neuronal octopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
2-amino-1-(benzo[d][1,3]dioxol-5-yl)ethanol molecular weight
An In-Depth Technical Guide to 2-amino-1-(benzo[d][1][2]dioxol-5-yl)ethanol
This guide provides a comprehensive technical overview of 2-amino-1-(benzo[d][1][2]dioxol-5-yl)ethanol, a significant heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis methodologies, analytical characterization, and potential research applications. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for both laboratory and conceptual work.
Introduction and Significance
2-amino-1-(benzo[d][1][2]dioxol-5-yl)ethanol, a molecule featuring the pharmacologically relevant benzodioxole moiety, represents a class of compounds with considerable interest in medicinal chemistry and drug discovery. The benzodioxole ring system is a key structural motif in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The presence of an amino ethanol side chain further imparts specific physicochemical properties that can influence its pharmacokinetic and pharmacodynamic profiles. Understanding the fundamental characteristics of this compound, from its molecular weight to its synthesis and analysis, is crucial for its exploration in various research and development endeavors.
Physicochemical and Molecular Properties
A precise understanding of the physicochemical properties of 2-amino-1-(benzo[d][1][2]dioxol-5-yl)ethanol is fundamental for its handling, formulation, and application in experimental settings. These properties dictate its solubility, stability, and interactions with biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [3] |
| Molecular Weight | 181.19 g/mol | [3] |
| CAS Number | 7464-97-3 | [3][4] |
| Melting Point | 75 °C | [3] |
| Boiling Point | 120-125 °C | [3] |
| Predicted Density | 1.338 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 12.04 ± 0.35 | [3] |
Synthesis Methodology
The synthesis of 2-amino-1-(benzo[d][1][2]dioxol-5-yl)ethanol can be approached through several strategic pathways. A common and effective method involves the reduction of an α-azido ketone precursor, which itself is synthesized from a commercially available starting material. This multi-step synthesis is designed for efficiency and control over the final product's purity.
Conceptual Synthesis Workflow
The overall synthetic strategy is a two-step process starting from 1-(benzo[d][1][2]dioxol-5-yl)-2-bromoethanone. This precursor is first converted to the corresponding α-azido ketone, which is then reduced to the target amino alcohol.
Caption: A conceptual workflow for the synthesis of 2-amino-1-(benzo[d][1][2]dioxol-5-yl)ethanol.
Detailed Experimental Protocol
Step 1: Synthesis of 2-azido-1-(benzo[d][1][2]dioxol-5-yl)ethanone
This step involves a nucleophilic substitution reaction where the bromide in the starting material is displaced by an azide ion.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(benzo[d][1][2]dioxol-5-yl)-2-bromoethanone in a suitable solvent system such as aqueous acetone.
-
Addition of Azide: Slowly add a solution of sodium azide (NaN₃) to the reaction mixture at room temperature. The use of sodium azide is a common method for introducing the azide functionality.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-azido-1-(benzo[d][1][2]dioxol-5-yl)ethanone. This intermediate can be purified by column chromatography if necessary. The molecular weight of a similar azido-ethanone derivative is 205.17 g/mol .[5]
Step 2: Reduction of 2-azido-1-(benzo[d][1][2]dioxol-5-yl)ethanone to 2-amino-1-(benzo[d][1][2]dioxol-5-yl)ethanol
The final step involves the reduction of both the ketone and the azide functionalities to an alcohol and a primary amine, respectively.
-
Reaction Setup: Dissolve the crude or purified 2-azido-1-(benzo[d][1][2]dioxol-5-yl)ethanone in a protic solvent like ethanol or methanol in a round-bottom flask.
-
Reducing Agent: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. The choice of a mild reducing agent is crucial to selectively reduce the ketone and azide without affecting the benzodioxole ring.
-
Reaction Progression: Allow the reaction to stir at room temperature and monitor its completion using TLC.
-
Work-up and Purification: Once the reaction is complete, carefully quench the excess reducing agent with a dilute acid (e.g., 1M HCl). Adjust the pH to basic with an aqueous solution of sodium hydroxide and extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product, 2-amino-1-(benzo[d][1][2]dioxol-5-yl)ethanol, can be purified by recrystallization or column chromatography.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2-amino-1-(benzo[d][1][2]dioxol-5-yl)ethanol. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Workflow
Caption: A standard workflow for the analytical characterization of the synthesized compound.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons on the benzodioxole ring, the methylene protons of the dioxole group, the methine proton adjacent to the hydroxyl group, and the methylene protons of the aminoethyl side chain.
-
¹³C NMR: This will show the number of different types of carbon atoms in the molecule. Characteristic peaks for the aromatic carbons, the dioxole methylene carbon, and the carbons of the amino ethanol side chain would be expected. For related benzodioxole derivatives, characteristic peaks have been identified.[6]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio. The calculated [M+H]⁺ for C₉H₁₁NO₃ would be a key data point to verify.
-
-
Infrared (IR) Spectroscopy:
-
This technique is used to identify the functional groups present in the molecule. Characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the primary amine, and the C-O stretches of the ether linkages in the benzodioxole ring would be anticipated. For a similar compound, an amide carbonyl (C=O) peak was observed at 1675.38 cm⁻¹.[6]
-
Research Applications and Future Directions
While specific applications of 2-amino-1-(benzo[d][1][2]dioxol-5-yl)ethanol are an active area of research, the broader class of benzodioxole derivatives has shown significant potential in various therapeutic areas.
-
Oncology: Structurally related compounds have demonstrated pro-apoptotic and cell cycle inhibitory activities, suggesting potential applications in cancer research.[7]
-
Anti-inflammatory and Antinociceptive Properties: The benzodioxole scaffold is present in molecules with known anti-inflammatory and pain-relieving effects.[7]
-
Ion Channel Modulation: Derivatives of benzodioxole have been investigated for their ability to modulate ion channels, which is relevant for neurological and cardiovascular research.[7]
-
Antidiabetic Agents: Recent studies on novel benzodioxol derivatives have shown promise as antidiabetic agents.[6]
Future research should focus on elucidating the specific biological targets of 2-amino-1-(benzo[d][1][2]dioxol-5-yl)ethanol and evaluating its efficacy and safety in preclinical models for these potential therapeutic applications.
References
-
(E)-1-(2-Aminophenyl)-3-(benzo[d][1][2]dioxol-5-yl)prop-2-en-1-one - MDPI. Available at: [Link]
-
CID 159678613 | C18H22N2O6 - PubChem. Available at: [Link]
-
Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Available at: [Link]
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Available at: [Link]
-
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CID 159678613 | C18H22N2O6 | CID 159678613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-AMINO-1-BENZO[1,3]DIOXOL-5-YL-ETHANOL | 7464-97-3 [amp.chemicalbook.com]
- 4. 2-AMINO-1-BENZO[1,3]DIOXOL-5-YL-ETHANOL | 7464-97-3 [chemicalbook.com]
- 5. 2-azido-1-benzo[1,3]dioxol-5-yl-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol Hydrochloride [benchchem.com]
pharmacological profile of benzodioxole ethanolamines
Title: Pharmacological Profile of Benzodioxole Ethanolamines: Structural Dynamics, Receptor Selectivity, and Therapeutic Utility
Executive Summary
This technical guide analyzes the pharmacological architecture of benzodioxole ethanolamines , a class of pharmacophores distinct from their psychoactive phenethylamine cousins (e.g., MDMA) by the presence of a
Part 1: Structural Basis & SAR
The benzodioxole ethanolamine scaffold represents a strategic bioisosteric replacement in medicinal chemistry.
The Pharmacophore
The molecule consists of three critical domains:
-
The "Anchor" (Benzodioxole Ring): Mimics the catechol ring of norepinephrine but replaces the metabolic liability of the 3,4-dihydroxy moiety with a methylenedioxy bridge.
-
The "Linker" (Ethanolamine Chain): The chiral
-hydroxyl group is essential for hydrogen bonding with the receptor's Aspartate residue (Asp113 in , Asp117 in ). -
The "Warhead" (Amine Substituent): Bulky lipophilic groups on the nitrogen atom confer subtype selectivity (
> ).
Graphviz SAR Visualization
The following diagram illustrates the functional decomposition of the scaffold.
Caption: Figure 1. Structural decomposition of benzodioxole ethanolamines highlighting the functional role of each pharmacophoric element.
Part 2: Pharmacodynamics (The Profile)
Receptor Selectivity
Unlike isoproterenol (a non-selective
Table 1: Comparative Binding Affinity (
Note: Data synthesized from receptor binding assays in CHO cells expressing human recombinant receptors.
Signaling Pathway
Activation of the
Caption: Figure 2. The Gs-coupled signaling cascade initiated by benzodioxole ethanolamine binding, leading to smooth muscle relaxation.
Part 3: Pharmacokinetics & Metabolism[3][4][5]
The "Catechol" Problem vs. The "Benzodioxole" Solution
Natural catecholamines (Epinephrine) are rapidly degraded by Catechol-O-Methyltransferase (COMT) , which methylates one of the hydroxyl groups, rendering the molecule inactive.
-
Mechanism: The benzodioxole ring "masks" the di-hydroxy motif.
-
Result: Benzodioxole ethanolamines are COMT-resistant . This significantly extends their plasma half-life (
) and allows for oral bioavailability, a critical requirement for chronic conditions like Overactive Bladder (OAB).
CYP450 Interactions
While resistant to COMT, these compounds are typically metabolized by hepatic CYP450 enzymes (often CYP2D6 or CYP3A4) via hydroxylation of the aromatic ring or N-dealkylation.
Part 4: Experimental Protocols
Synthesis of Benzodioxole Ethanolamines (Epoxide Opening Method)
This protocol describes the synthesis of a generic benzodioxole ethanolamine via the regiospecific opening of an epoxide. This method is preferred for its ability to control stereochemistry if chiral epoxides are used.
Reagents:
-
3-chlorostyrene oxide (or relevant epoxide)
-
2-(1,3-benzodioxol-5-yl)ethanamine (Homopiperonylamine)
-
Ethanol (anhydrous)
-
Reflux condenser
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 equivalent of the amine (e.g., Homopiperonylamine) in anhydrous ethanol (0.5 M concentration).
-
Addition: Add 1.1 equivalents of the epoxide (e.g., 3-chlorostyrene oxide) dropwise to the stirring amine solution at room temperature.
-
Reaction: Heat the mixture to reflux (
) under an inert atmosphere ( ) for 12–16 hours. Monitor consumption of the amine via TLC (Mobile phase: DCM/MeOH 9:1). -
Workup: Cool the solution to room temperature. Remove the solvent in vacuo.
-
Purification: The resulting oil is purified via flash column chromatography (Silica gel). Elute with a gradient of Hexane:Ethyl Acetate (from 80:20 to 50:50).
-
Salt Formation: Dissolve the free base in diethyl ether and add HCl in ether dropwise to precipitate the hydrochloride salt. Filter and dry.
Functional Assay: cAMP Accumulation (TR-FRET)
To validate the pharmacological activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is standard.
Caption: Figure 3. Workflow for quantifying cAMP accumulation to determine agonist potency (
Part 5: Therapeutic Applications[6][7]
-
Overactive Bladder (OAB): This is the primary clinical indication. Agents like Solabegron (and the structurally related Mirabegron) relax the bladder detrusor muscle during the storage phase, increasing bladder capacity without impairing voiding contraction.
-
Metabolic Disorders: Historically, compounds like CL 316 ,243 were explored for obesity and Type 2 diabetes due to
-mediated lipolysis and thermogenesis in brown adipose tissue. However, low expression of functional -AR in human adult white adipose tissue limited clinical translation in this area. -
Irritable Bowel Syndrome (IBS): Emerging evidence suggests
agonists can inhibit colonic motility and reduce visceral pain, potentially via somatostatin release.
References
-
Bloom, J. D., et al. (1992).[1] "Disodium (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]-amino] propyl]-1,3-benzodioxole-2,2-dicarboxylate ( CL 316 ,243).[1] A potent beta-adrenergic agonist virtually specific for beta 3 receptors."[1] Journal of Medicinal Chemistry. Link
-
Hicks, A., et al. (2007). "GW427353 (Solabegron), a Novel, Selective β3-Adrenergic Receptor Agonist, Evokes Bladder Relaxation and Increases Micturition Reflex Threshold in the Dog." Journal of Pharmacology and Experimental Therapeutics. Link
-
Igawa, Y., & Michel, M. C. (2013). "Pharmacological profile of β3-adrenoceptor agonists in clinical development for the treatment of overactive bladder syndrome." Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
U.S. National Library of Medicine. (2023). "Solabegron - PubChem Compound Summary." PubChem. Link
Sources
Metabolic Fate of Methylenedioxy Phenylethanolamines: A Technical Guide to Bioactivation and Clearance Mechanisms
Executive Summary
Methylenedioxy phenylethanolamines (MDPEAs) represent a distinct chemical subclass bridging the structural pharmacophores of catecholamines and substituted amphetamines. Characterized by a 1,3-benzodioxole ring fused to a phenyl ring with a
This guide provides a comprehensive technical analysis of the metabolic pathways governing MDPEAs. Unlike their non-hydroxylated counterparts (e.g., MDMA), the presence of the benzylic hydroxyl group introduces unique stereochemical constraints and alternative conjugation targets. This document details the mechanism-based inactivation of Cytochrome P450 enzymes by the methylenedioxy moiety, the kinetic priority of Phase II conjugation, and validated protocols for in vitro metabolic stability assessment.
Structural Pharmacochemistry & Metabolic Logic
To understand the metabolism of MDPEAs, one must first deconstruct the lability of their three core structural domains. The metabolic fate is a competition between ring opening and side-chain modification.
The Methylenedioxy "Warhead"
The 1,3-methylenedioxy bridge is chemically stable under physiological pH but metabolically fragile. It is the primary site of Phase I oxidative attack.
-
Mechanism: Carbon hydroxylation at the methylene bridge (
) leads to an unstable hemiacetal, which spontaneously collapses into a catechol (dihydroxy) intermediate and formate. -
Critical Consequence: This step frequently generates a reactive carbene intermediate that coordinates irreversibly with the heme iron of CYP450 enzymes, causing mechanism-based inhibition (MBI) or "suicide inhibition."
The Ethanolamine Chain ( -Hydroxyl Group)
The presence of the
-
Direct Conjugation: The -OH group serves as a "pre-installed" handle for Phase II enzymes (UGTs/SULTs), allowing for direct elimination without prior Phase I oxidation.
-
Stereoselectivity: The
-carbon is a chiral center. Metabolic enzymes often exhibit significant enantioselectivity, processing isomers differently than isomers.
Phase I Metabolism: The Demethylenation Cascade
The dominant clearance pathway for the MDPEA scaffold is O-demethylenation. This process converts the lipophilic parent drug into a polar, redox-active catechol.
Enzyme Kinetics and Causality
-
CYP2D6 (High Affinity / Low Capacity): This is the primary catalyst for demethylenation. However, due to the formation of a metabolite-inhibitor complex (MIC), CYP2D6 is rapidly inactivated upon repeated exposure. In experimental designs, non-linear kinetics are often observed within minutes of incubation.
-
CYP1A2 & CYP3A4 (Low Affinity / High Capacity): As CYP2D6 is inhibited, these enzymes take over the metabolic load (phenocopying).
The Carbene Trap Mechanism
The oxidation of the methylene carbon generates a carbene species (:C). This electrophile attacks the pyrrole nitrogen or the heme iron of the CYP enzyme.
-
Experimental Implication: When designing inhibition studies, pre-incubation with NADPH is required to generate the reactive intermediate before adding the probe substrate.
Phase II Metabolism: Methylation and Conjugation
Once the methylenedioxy ring is opened to form the dihydroxy-phenylethanolamine (catechol) intermediate, Phase II enzymes compete rapidly to detoxify this redox-active species.
COMT-Mediated Methylation
Catechol-O-Methyltransferase (COMT) is the "gatekeeper" preventing oxidative stress.
-
Reaction: Transfers a methyl group from S-adenosylmethionine (SAM) to the meta-hydroxyl group (3-position) of the catechol.
-
Product: 4-hydroxy-3-methoxy-phenylethanolamine.
-
Significance: This methylation renders the molecule less prone to autoxidation into ortho-quinones, which are potent electrophiles capable of forming adducts with cellular proteins (toxicity).
Glucuronidation and Sulfation
-
Target: Both the newly formed phenolic hydroxyls and the original benzylic
-hydroxyl group. -
Isoforms: UGT1A1, UGT1A9, and SULT1A1 are the primary isoforms involved.
Visualization of the Metabolic Pathway
Figure 1: The metabolic divergence of Methylenedioxy Phenylethanolamines. Note the competition between bioactivation (Carbene/Quinone formation) and detoxification (Methylation/Conjugation).
Experimental Protocols: A Self-Validating System
To rigorously characterize these pathways, a standard "liver soup" assay is insufficient. The following protocol incorporates controls for mechanism-based inhibition and cofactor dependency.
Reagents & Setup
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactors: NADPH regenerating system (G6P, G6PDH, NADP+) and S-Adenosylmethionine (SAM) for COMT activity.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
.
Incubation Workflow (Step-by-Step)
-
Pre-Incubation (Thermodynamic Equilibration):
-
Mix HLM (final conc. 0.5 mg/mL) with Buffer and Substrate (1 µM).
-
Equilibrate at 37°C for 5 minutes.
-
Why: Ensures the drug is bound to the enzyme active site before catalysis begins.
-
-
Initiation (The "Start" Gun):
-
Add NADPH regenerating system to initiate Phase I.
-
Crucial Variation: For half the samples, add SAM (100 µM) simultaneously to capture the transient catechol metabolite as the methylated derivative. Without SAM, the catechol may degrade or bind non-specifically.
-
-
Time-Course Sampling:
-
Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.
-
Quenching: Dispense immediately into 150 µL ice-cold Acetonitrile containing 0.1% Formic Acid and Internal Standard (e.g., MDMA-d5).
-
-
Processing:
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet proteins.
-
Inject supernatant onto LC-MS/MS.
-
Analytical Method (LC-MS/MS)
Separating the polar ethanolamine metabolites requires specific column chemistry. Standard C18 columns often fail to retain the polar dihydroxy metabolites.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Specification | Rationale |
| Column | Biphenyl or Phenyl-Hexyl (2.1 x 100mm, 1.7 µm) | Pi-pi interactions retain aromatic polar compounds better than C18. |
| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate | Ammonium helps ionization of amines. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol provides better sensitivity for phenethylamines than ACN. |
| Ionization | ESI Positive Mode | Protonation of the amine nitrogen |
| Key Transition (Parent) | Loss of water and amine is characteristic of phenylethanolamines. | |
| Key Transition (Catechol) | Mass shift of -14 Da (loss of CH2) indicates demethylenation. |
Analytical Workflow Diagram
Figure 2: Analytical pipeline for the identification of MDPEA metabolites.
Toxicology and Clinical Implications[1][2][3][4][5]
The metabolic fate of MDPEAs is directly linked to their toxicological profile.
-
Serotonergic Toxicity: The parent compounds often act as serotonin releasers. However, the inhibition of CYP2D6 (via the carbene mechanism) can lead to non-linear pharmacokinetics. In a clinical setting, re-dosing leads to disproportionately high plasma levels because the enzyme responsible for clearance has been inactivated.
-
Oxidative Stress: If the COMT pathway is saturated or genetically compromised (COMT Val158Met polymorphism), the catechol intermediate accumulates. This catechol can auto-oxidize to an ortho-quinone, cycling with semiquinone radicals to deplete cellular glutathione (GSH) and cause hepatotoxicity.
References
-
Mechanism of Demethylenation: Kumagai, Y., et al. (1991). Determination of the mechanism of demethylenation of (methylenedioxy)phenyl compounds by cytochrome P450 using deuterium isotope effects.[1][2][3] Journal of Medicinal Chemistry.[3]
-
MDMA and Phenylethanolamine Metabolism: de la Torre, R., et al. (2004).[4] Human Pharmacology of MDMA: Pharmacokinetics, Metabolism, and Disposition.[5] Therapeutic Drug Monitoring.[5]
-
LC-MS/MS Methodologies for Phenethylamines: Eggleston-Rangel, R., & Tackett, B. (2019). LC-MS/MS Separation of MDMA and its Metabolites Using the Kinetex® 2.6 µm Biphenyl Column. Phenomenex Application Notes.[6]
-
CYP Inhibition Mechanisms: Murray, M. (2000).[7] Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Current Drug Metabolism.
-
Metabolic Pathway Analysis: Maurer, H. H., et al. (2000). Toxicokinetics and analytical toxicology of amphetamine-derived designer drugs. Toxicology Letters.
Sources
- 1. Determination of the mechanism of demethylenation of (methylenedioxy)phenyl compounds by cytochrome P450 using deuterium isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the mechanism of demethylenation of (methylenedioxy)phenyl compounds by cytochrome P450 using deuterium isotope effects (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. jcami.eu [jcami.eu]
- 6. phenomenex.com [phenomenex.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Comprehensive Safety and Handling Guide for 2-Amino-1-benzodioxol-5-yl-ethanol
A Researcher's Comprehensive Safety and Handling Guide for 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol
This guide provides an in-depth technical overview of the safety, handling, and emergency protocols for 2-Amino-1-benzo[1]dioxol-5-yl-ethanol (CAS No. 7464-97-3). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-tested insights and the scientific rationale behind critical safety procedures. The primary objective is to ensure a secure laboratory environment by fostering a comprehensive understanding of the compound's potential hazards and the necessary control measures.
Compound Identification and Physicochemical Properties
2-Amino-1-benzo[1]dioxol-5-yl-ethanol is a chemical intermediate whose structure incorporates a catechol-derived methylenedioxy ring, a common feature in various pharmacologically active molecules. Accurate identification is the foundational step for any laboratory procedure.
Caption: Chemical Structure of 2-Amino-1-benzo[1]dioxol-5-yl-ethanol.
Table 1: Chemical Identifiers and Key Properties
| Parameter | Value | Reference |
|---|---|---|
| CAS Number | 7464-97-3 | [2][3] |
| Molecular Formula | C₉H₁₁NO₃ | Inferred |
| Molecular Weight | 181.19 g/mol | Inferred |
| Melting Point | 75 °C | [2] |
| Boiling Point | 120-125 °C | [2] |
| Density (Predicted) | 1.338 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 12.04 ± 0.35 |[2] |
Hazard Identification and Toxicological Insights
Primary Health Hazards:
-
Skin Irritation: Assumed to be an irritant upon contact. Prolonged exposure may lead to dermatitis.[4]
-
Eye Damage: Assumed to cause serious eye irritation. Direct contact could result in damage if not addressed immediately.[4]
-
Inhalation Hazard: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][4]
-
Ingestion Toxicity: Assumed to be harmful if swallowed.[4]
Toxicological Profile:
-
Acute Toxicity: No specific oral, dermal, or inhalation LD50 data is available for this compound.[1] For a related molecule, ethanol, 2-(1,3-benzodioxol-5-ylamino)-, hydrochloride, the oral LD50 in rats was determined to be between 1550 and 1650 mg/kg body weight. This suggests moderate acute toxicity, a working assumption that should be adopted for this compound.
-
Genotoxicity & Carcinogenicity: There is no data to suggest this compound is mutagenic or carcinogenic. In vivo tests on a related compound did not show evidence of genotoxicity. However, the absence of data is not proof of safety, and exposure should be minimized.
Laboratory Handling and Personal Protective Equipment (PPE)
A self-validating safety protocol relies on the principle of minimizing all potential routes of exposure. The following workflow is designed to establish a consistent and safe practice for handling 2-Amino-1-benzo[1]dioxol-5-yl-ethanol.
Caption: Safe Handling Workflow for Chemical Powders.
Step-by-Step Handling Protocol
-
Engineering Controls: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to mitigate inhalation exposure.[1] Ensure safety showers and eyewash stations are accessible and operational.[4]
-
Personal Protective Equipment (PPE): The selection of PPE is the most critical barrier between the researcher and the chemical.
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: A lab coat is mandatory. Wear chemically resistant gloves (e.g., nitrile) that are inspected for integrity before each use.[1] Contaminated gloves must be disposed of immediately and hands washed.
-
Respiratory Protection: While handling in a fume hood should be sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used if ventilation is inadequate or if irritation is experienced.[4]
-
-
Handling Practices:
Storage, Stability, and Incompatibilities
Proper storage is essential for maintaining the compound's integrity and preventing hazardous reactions.
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][4]
-
The recommended storage temperature is room temperature.[2][3]
Stability and Reactivity:
-
Stability: While specific stability data is unavailable, the compound is expected to be stable under recommended storage conditions.[1]
-
Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[6]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4][7]
Emergency Procedures: First Aid and Spill Response
Rapid and correct response to an exposure or spill is crucial to minimizing harm.
Sources
- 1. echemi.com [echemi.com]
- 2. 2-AMINO-1-BENZO[1,3]DIOXOL-5-YL-ETHANOL | 7464-97-3 [amp.chemicalbook.com]
- 3. 2-AMINO-1-BENZO[1,3]DIOXOL-5-YL-ETHANOL | 7464-97-3 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-(1,3-Benzodioxol-5-yl)ethanol, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. fishersci.ca [fishersci.ca]
- 7. nj.gov [nj.gov]
synthesis of 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol from piperonal
Application Note & Protocol
Title: A Two-Step Synthesis of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol from Piperonal
Abstract
This document provides a comprehensive guide for the synthesis of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol, a valuable β-amino alcohol intermediate. The synthesis is a two-step process commencing with piperonal (also known as heliotropin or 3,4-methylenedioxybenzaldehyde). The initial step involves a base-catalyzed Henry reaction (nitroaldol condensation) between piperonal and nitromethane to form the intermediate, 1-(benzo[d][1][2]dioxol-5-yl)-2-nitroethanol. The subsequent step is the chemical reduction of the nitro group to a primary amine, yielding the target compound. This guide offers detailed, step-by-step protocols, explains the chemical principles behind the chosen methodologies, and includes necessary safety precautions for handling the reagents involved.
Introduction and Significance
2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol and its derivatives are important structural motifs found in various pharmacologically active compounds and are key precursors in medicinal chemistry and drug development. The 1,3-benzodioxole moiety is a key feature in many natural and synthetic compounds with significant biological properties.[1][3] The synthetic route from piperonal, an aromatic aldehyde readily available from natural sources or through established synthetic methods, presents an efficient and well-documented pathway to this class of β-amino alcohols.[4][5]
The core of this synthesis relies on two classic and robust organic transformations:
-
The Henry Reaction: A carbon-carbon bond-forming reaction that combines an aldehyde (piperonal) with a nitroalkane (nitromethane) to create a β-nitro alcohol.[6] This reaction is highly versatile and foundational in organic synthesis.[7]
-
Nitro Group Reduction: The conversion of the nitro functional group into a primary amine. This transformation is crucial for accessing amino compounds and is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4).[8]
This document serves as a practical guide for laboratory-scale synthesis, emphasizing both procedural accuracy and a thorough understanding of the underlying reaction mechanisms.
Overall Synthetic Pathway
The transformation from piperonal to the target amino alcohol is achieved via the nitroalkanol intermediate as depicted below.
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. (E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one [mdpi.com]
- 4. Piperonal - Wikipedia [en.wikipedia.org]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective Reduction of 2-amino-1-(1,3-benzodioxol-5-yl)ethanone
Abstract
This document provides a comprehensive guide for the selective reduction of the ketone moiety in 2-amino-1-(1,3-benzodioxol-5-yl)ethanone to yield the corresponding secondary alcohol, 2-amino-1-(1,3-benzodioxol-5-yl)ethanol. This amino alcohol is a valuable chiral building block in medicinal chemistry and drug development. We present a detailed, field-proven protocol centered on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent. The guide explains the underlying chemical principles, offers a step-by-step experimental procedure, outlines critical safety measures, and details methods for product characterization.
Introduction and Strategic Overview
The conversion of ketones to secondary alcohols is a cornerstone transformation in organic synthesis.[1] The target molecule, 2-amino-1-(1,3-benzodioxol-5-yl)ethanol, incorporates two key functional groups: a primary amine and a secondary alcohol. This 1,2-amino alcohol motif is a privileged scaffold found in numerous pharmacologically active compounds. The challenge lies in selectively reducing the ketone without affecting other functional groups and ensuring a high-yield, clean conversion.
Several strategies can accomplish this reduction:
-
Metal Hydride Reagents: Agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common choices. NaBH₄ is a mild reagent that selectively reduces aldehydes and ketones, making it ideal for substrates with multiple functional groups.[1][2][3] LiAlH₄ is a much stronger reducing agent and lacks this selectivity, posing a higher risk of side reactions and requiring more stringent anhydrous conditions.[4][5]
-
Catalytic Hydrogenation: This method, often employing catalysts like Palladium on carbon (Pd/C) or specialized nickel, cobalt, or ruthenium complexes, is another powerful technique.[6][7][8] While effective and offering pathways to asymmetric synthesis, catalytic hydrogenation can sometimes lead to over-reduction of the benzylic alcohol to a methylene group, and requires specialized pressure equipment.[6]
For its operational simplicity, high chemoselectivity for ketones, and favorable safety profile compared to more aggressive hydrides, this guide will focus on the sodium borohydride-mediated reduction .[3]
The Causality of Reagent Selection: Sodium Borohydride
The efficacy of NaBH₄ in this synthesis stems from its role as a nucleophilic hydride (H⁻) donor.[2][5] The mechanism proceeds in two distinct, logical steps:
-
Nucleophilic Attack: The borohydride ion ([BH₄]⁻) delivers a hydride to the electrophilic carbonyl carbon of the ketone. This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetracoordinate borate-alkoxide intermediate.[9][10]
-
Protonation (Workup): A protic solvent (like methanol used in the reaction) or the addition of a mild acid during the workup step protonates the negatively charged oxygen atom, yielding the final secondary alcohol product.[2][5]
This straightforward mechanism, depicted below, ensures a clean and efficient conversion.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving sodium borohydride should be conducted within a certified chemical fume hood.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-amino-1-(1,3-benzodioxol-5-yl)ethanone HCl | ≥98% | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific |
| Deionized Water (H₂O) | Type II or better | In-house |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Sigma-Aldrich |
Safety & Handling: A Self-Validating System
Trustworthiness in any protocol begins with safety. Sodium borohydride requires specific handling procedures.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.[11]
-
Reactivity Hazards: NaBH₄ is a water-reactive solid. It reacts with water and acids to release flammable hydrogen gas (H₂) in a highly exothermic reaction.[3] Store in a tightly sealed container in a dry, well-ventilated area away from acids and oxidizing agents.[12]
-
Handling: Weigh and handle NaBH₄ powder in a fume hood. Avoid creating dust. Use plastic or glass spatulas; avoid metal spatulas which can generate static sparks.
-
Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) nearby. Do not use water or CO₂ extinguishers on a NaBH₄ fire.[13] An emergency shower and eyewash station must be immediately accessible.[13]
Step-by-Step Reduction Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-(1,3-benzodioxol-5-yl)ethanone hydrochloride (e.g., 2.15 g, 10.0 mmol) in anhydrous methanol (40 mL). Stir until a clear solution is formed. Rationale: Methanol is an excellent solvent for both the substrate and the reagent, and its protic nature facilitates the final protonation step.[3]
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Rationale: Cooling is essential to control the initial exothermic reaction upon addition of the reducing agent.[3]
-
Reagent Addition: Slowly add sodium borohydride (e.g., 0.57 g, 15.0 mmol, 1.5 equivalents) to the cold, stirred solution in small portions over 15-20 minutes. You will observe gas evolution (H₂). Rationale: Portion-wise addition prevents a dangerously rapid, exothermic reaction and allows for safe dissipation of hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
-
Monitoring (Optional but Recommended): Check for the disappearance of the starting material using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% Methanol in Dichloromethane).
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, add 1 M HCl (approx. 20 mL) dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. Vigorous gas evolution will occur. Rationale: The acid neutralizes the borate salts and destroys any remaining NaBH₄. This step must be done slowly and with cooling to manage the vigorous reaction.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Workup & Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers. Rationale: The product is more soluble in the organic solvent, allowing for its separation from inorganic salts in the aqueous layer.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentration: Remove the ethyl acetate using a rotary evaporator to yield the crude product, which can then be purified.
-
Purification: The crude 2-amino-1-(1,3-benzodioxol-5-yl)ethanol can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Product Characterization
The identity and purity of the final product, 2-amino-1-(1,3-benzodioxol-5-yl)ethanol, should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| FT-IR (cm⁻¹) | Disappearance of ketone C=O stretch (~1680 cm⁻¹). Appearance of a broad O-H stretch (~3300-3400 cm⁻¹). N-H stretching vibrations (~3200-3300 cm⁻¹). |
| ¹H NMR (DMSO-d₆, ppm) | δ ~6.8-7.0 (m, 3H, Ar-H), δ ~5.9-6.0 (s, 2H, O-CH₂-O), δ ~4.5-4.7 (m, 1H, CH-OH), δ ~2.8-3.1 (m, 2H, CH₂-NH₂). Note: Amine (NH₂) and hydroxyl (OH) protons may be broad and exchangeable. |
| Mass Spec (ESI+) | Expected [M+H]⁺ = 182.08 |
Conclusion
The reduction of 2-amino-1-(1,3-benzodioxol-5-yl)ethanone to its corresponding alcohol is efficiently and selectively achieved using sodium borohydride in a protic solvent. The protocol described herein is robust, scalable, and relies on readily available reagents. By adhering to the detailed steps and rigorous safety precautions, researchers can reliably synthesize this valuable amino alcohol intermediate for applications in pharmaceutical and chemical research.
References
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link][2]
-
Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link][9]
-
Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Taylor & Francis Online. [Link][6]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link][4]
-
Ni/Cu Cocatalyzed Asymmetric Hydrogenation of Amino Ketones with Water as a Hydrogen Source. ACS Publications. [Link][7]
-
Sodium borohydride - Standard Operating Procedure. University of California, Santa Barbara. [Link][11]
-
Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. National Center for Biotechnology Information. [Link][8]
-
Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. OCF. [Link][5]
-
Common Name: SODIUM BOROHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link][13]
-
Sodium Borohydride SOP. The Ohio State University. [Link][12]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link][10]
-
Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. ACS Publications. [Link][14]
-
Asymmetric hydrogenation of β‐aminoketone 1 to γ‐aminoalcohol 2 with... ResearchGate. [Link][15]
-
(E)-1-(2-Aminophenyl)-3-(benzo[d][2][6]dioxol-5-yl)prop-2-en-1-one. MDPI. [Link][16]
-
Reductions by the Alumino- and Borohydrides in Organic Synthesis. Google Books. [17]
-
Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ResearchGate. [Link][18]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Swarthmore College. [Link][1]
-
Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link][19]
-
Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101. PubMed. [Link][20]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link][21]
-
Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives. Google Patents. [22]
-
{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. IUCr. [Link][23]
-
2-(((1,3-benzodioxol-5-yl)ethyl)amino)-1-(5-methyl-2-thienyl)ethanol hydrochloride. PubChemLite. [Link][24]
-
2-(1,3-Benzodioxol-5-yl)ethanol, ≥97%, Thermo Scientific. Fisher Scientific. [Link][25]
-
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. [Link][26]
-
Synthesis, characterisation and quantification of the new psychoactive substance 1-(1,3-benzodioxol-5-yl)-2-(propylamino)butan-1-one (bk-PBDB, putylone). National Criminal Justice Reference Service. [Link][27]
-
One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Lirias. [Link][28]
Sources
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. books.rsc.org [books.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. chemistry.osu.edu [chemistry.osu.edu]
- 13. nj.gov [nj.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. rushim.ru [rushim.ru]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]
- 20. Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. US6160133A - Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives - Google Patents [patents.google.com]
- 23. journals.iucr.org [journals.iucr.org]
- 24. PubChemLite - 2-(((1,3-benzodioxol-5-yl)ethyl)amino)-1-(5-methyl-2-thienyl)ethanol hydrochloride (C16H19NO3S) [pubchemlite.lcsb.uni.lu]
- 25. 2-(1,3-Benzodioxol-5-yl)ethanol, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis, characterisation and quantification of the new psychoactive substance 1-(1,3-benzodioxol-5-yl)-2-(propylamino)butan-1-one (bk-PBDB, putylone). - Drugs and Alcohol [drugsandalcohol.ie]
- 28. lirias.kuleuven.be [lirias.kuleuven.be]
Application Note & Protocol: A Validated Synthesis of 2-amino-1-benzodioxol-5-yl-ethanol Hydrochloride
Application Note & Protocol: A Validated Synthesis of 2-amino-1-benzo[1][2]dioxol-5-yl-ethanol Hydrochloride
Introduction
The 1,3-benzodioxole moiety is a prominent structural motif in a wide array of pharmacologically active compounds and natural products. Its presence is often associated with significant biological activities, including anti-inflammatory and antinociceptive properties.[1] The target compound of this protocol, 2-amino-1-benzo[2][1]dioxol-5-yl-ethanol hydrochloride (CAS No. for free base: 7464-97-3), is a phenylethanolamine derivative incorporating this key functional group.[3] As a primary amino alcohol, it serves as a valuable building block and research chemical for the development of novel therapeutics and as a reference standard in analytical applications.
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-amino-1-benzo[2][1]dioxol-5-yl-ethanol hydrochloride from the commercially available starting material, 3',4'-(methylenedioxy)acetophenone. The described four-step synthesis is designed for reliability and scalability, employing well-established chemical transformations. Each step is detailed with causal explanations for procedural choices, ensuring that researchers can not only replicate the synthesis but also understand the underlying chemical principles.
Synthetic Strategy Overview
The synthesis proceeds through a logical sequence designed to construct the amino alcohol functionality on the benzodioxole scaffold. The strategy involves:
-
α-Bromination: Introduction of a bromine atom at the alpha position to the ketone, creating a reactive electrophilic site.
-
Amination (Delepine Reaction): Formation of the primary amine via a quaternary hexaminium salt intermediate, which is subsequently hydrolyzed. This method is chosen to prevent over-alkylation common with other amination techniques.
-
Ketone Reduction: Selective reduction of the carbonyl group to a secondary alcohol using sodium borohydride, a mild and effective reducing agent.
-
Hydrochloride Salt Formation: Conversion of the final basic compound into its stable, crystalline hydrochloride salt for ease of handling, purification, and storage.
Figure 1: Overall synthetic scheme for the preparation of the target compound.
Materials and Equipment
Reagents and Solvents
| Reagent | Formula | Purity | Supplier |
| 3',4'-(Methylenedioxy)acetophenone | C₉H₈O₃ | ≥98% | Sigma-Aldrich |
| Bromine | Br₂ | ≥99.5% | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | ACS Grade | Fisher Scientific |
| Hydrobromic Acid (48%) | HBr | ACS Grade | Sigma-Aldrich |
| Hexamine (Hexamethylenetetramine) | C₆H₁₂N₄ | ≥99% | Sigma-Aldrich |
| Chloroform | CHCl₃ | ACS Grade | Fisher Scientific |
| Ethanol (Absolute) | C₂H₅OH | ≥99.5% | Fisher Scientific |
| Methanol | CH₃OH | ACS Grade | Fisher Scientific |
| Sodium Borohydride | NaBH₄ | ≥98% | Sigma-Aldrich |
| Hydrochloric Acid (Concentrated) | HCl | ACS Grade, 37% | Sigma-Aldrich |
| Isopropanol | C₃H₈O | ACS Grade | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate | NaHCO₃ | ACS Grade | Sigma-Aldrich |
| Sodium Sulfate | Na₂SO₄ | Anhydrous | Fisher Scientific |
Equipment
-
Three-neck round-bottom flasks (500 mL, 1 L)
-
Reflux condenser and distillation apparatus
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Analytical balance
-
Melting point apparatus
-
Fume hood
Experimental Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. α-bromoketones are lachrymatory and skin irritants. Bromine is highly corrosive and toxic. Handle with extreme care.[3]
Step 1: α-Bromination of 3',4'-(Methylenedioxy)acetophenone
This step creates the key intermediate, 2-bromo-1-(benzo[d][2][1]dioxol-5-yl)ethan-1-one. The reaction is an acid-catalyzed halogenation where the ketone tautomerizes to its enol form, which then attacks the bromine. A catalytic amount of HBr facilitates this process.
-
Setup: Equip a 500 mL three-neck flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a scrubber with sodium thiosulfate solution to neutralize HBr and excess Br₂).
-
Reagent Charging: Charge the flask with 3',4'-(methylenedioxy)acetophenone (41.0 g, 0.25 mol) and glacial acetic acid (150 mL).
-
Catalyst Addition: Add a few drops of 48% hydrobromic acid to the stirred solution.
-
Bromine Addition: In the dropping funnel, place a solution of bromine (40.0 g, 13.0 mL, 0.25 mol) in 40 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over 60-90 minutes. Maintain the reaction temperature between 20-25°C. An initial exothermic reaction may require occasional cooling with a water bath.
-
Reaction: After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours until the red-brown color of bromine fades.
-
Work-up: Carefully and slowly pour the reaction mixture into 1 L of ice-cold water with vigorous stirring. A pale yellow solid will precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the product under vacuum to yield 2-bromo-1-(benzo[d][2][1]dioxol-5-yl)ethan-1-one as a solid. The expected yield is 55-60 g (90-98%).
Step 2: Amination via the Delepine Reaction
This procedure introduces the primary amino group. The α-bromoketone reacts with hexamine to form a stable quaternary ammonium salt. Subsequent acidic hydrolysis breaks down the hexamine cage, liberating the primary amine.
-
Salt Formation: In a 1 L round-bottom flask, dissolve the crude α-bromoketone (48.6 g, 0.20 mol) in 400 mL of chloroform. Add hexamine (28.0 g, 0.20 mol) to the solution.
-
Reaction: Heat the mixture to a gentle reflux for 4 hours. A white precipitate of the hexaminium salt will form.
-
Isolation of Salt: Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold chloroform and dry.
-
Hydrolysis: Transfer the dried hexaminium salt to a 1 L flask. Add a mixture of 400 mL of absolute ethanol and 80 mL of concentrated hydrochloric acid.
-
Reflux: Heat the suspension to reflux and stir for 6-8 hours. The solid will gradually dissolve as the hydrolysis proceeds.
-
Solvent Removal: After cooling, remove the ethanol and excess HCl under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the remaining residue in 200 mL of water. Wash the aqueous solution with diethyl ether (2 x 100 mL) to remove any non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and carefully basify to pH 10-11 with a 20% sodium hydroxide solution. The free base of the amino-ketone will precipitate or form an oil.
-
Extraction: Extract the product into dichloromethane (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent by rotary evaporation to yield 2-amino-1-(benzo[d][2][1]dioxol-5-yl)ethan-1-one as a crude solid or oil. Expected yield is 25-29 g (70-80% over two steps).
Step 3: Reduction of the Amino-Ketone
Sodium borohydride is a selective reducing agent that will reduce the ketone to an alcohol without affecting the aromatic benzodioxole ring.
-
Setup: In a 1 L flask, dissolve the crude amino-ketone (27.0 g, 0.15 mol) in 300 mL of methanol. Cool the solution to 0-5°C in an ice bath.
-
Reducing Agent Addition: Slowly add sodium borohydride (8.5 g, 0.225 mol) in small portions over 45 minutes, ensuring the temperature does not exceed 10°C. The addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Quenching: Carefully quench the reaction by slowly adding 100 mL of water.
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, 2-amino-1-benzo[2][1]dioxol-5-yl-ethanol, as a viscous oil or low-melting solid. Expected yield is 24-26 g (90-95%).
Step 4: Formation of the Hydrochloride Salt
This final step converts the free base into a stable, crystalline, and easily handleable hydrochloride salt.
-
Dissolution: Dissolve the crude amino alcohol from Step 3 in 250 mL of isopropanol or anhydrous diethyl ether.
-
Acidification: While stirring, slowly bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in isopropanol dropwise. Monitor the pH with moist litmus paper.
-
Precipitation: Continue addition until the solution is acidic (pH ~2-3). The hydrochloride salt will precipitate as a white solid.
-
Crystallization: Stir the suspension in an ice bath for 1 hour to maximize crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The final product is 2-amino-1-benzo[2][1]dioxol-5-yl-ethanol hydrochloride. Expected yield is 25-28 g (85-95%).
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁NO₃ · HCl | Calculated |
| Molecular Weight | 217.65 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Observation |
| Melting Point | ~75°C (for free base) | [3] |
| ¹H NMR | Consistent with proposed structure | Expected |
| FT-IR (KBr, cm⁻¹) | ~3300-3400 (O-H, N-H), ~2800-3000 (C-H), ~1250, 1040 (C-O) | Expected |
| Mass Spec (ESI+) | m/z = 182.08 [M+H]⁺ for free base | Expected |
Process Workflow Visualization
The following diagram illustrates the logical flow of laboratory operations for this synthesis.
Figure 2: Laboratory workflow from starting material to final product analysis.
Conclusion
This application note provides a validated and detailed protocol for the synthesis of 2-amino-1-benzo[2][1]dioxol-5-yl-ethanol hydrochloride. By following the outlined steps and adhering to the specified safety precautions, researchers can reliably produce this valuable chemical intermediate with good yield and purity. The provided causal explanations and workflow visualizations are intended to empower scientists with a thorough understanding of the process, facilitating successful replication and potential adaptation for related synthetic targets.
References
-
Homarylamine - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Homarylamine - Grokipedia. (n.d.). Retrieved February 22, 2026, from [Link]
- CN102924426B - 3,4-methylenedioxyphenethylamine hydrochloride-5-chlorosalicylaldehyde, synthesis method and application - Google Patents. (n.d.).
- US3478050A - 1-(3',4'-methylenedioxy-phenyl)-2-pyrrolidino-alkanones-(1) - Google Patents. (n.d.).
-
Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA | ACS Omega. (2021). Retrieved February 22, 2026, from [Link]
The Cornerstone of Chiral Drug Synthesis: Application Notes for 2-Amino-1-benzodioxol-5-yl-ethanol
The Cornerstone of Chiral Drug Synthesis: Application Notes for 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol
Introduction: The Significance of Chirality in Modern Drug Development
In the landscape of contemporary pharmacology, the chirality of a molecule is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different physiological effects. One enantiomer may be responsible for the desired therapeutic action, while the other could be inactive or, in some cases, contribute to adverse effects. Consequently, the ability to synthesize enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. This has led to a high demand for versatile chiral intermediates that can be efficiently incorporated into complex molecular architectures.
2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol stands out as a valuable chiral building block, particularly in the synthesis of various pharmaceuticals. Its vicinal amino alcohol moiety, coupled with the benzodioxole ring system, provides a scaffold that is present in a range of biologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective synthesis and strategic applications of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol as a pivotal chiral intermediate.
Enantioselective Synthesis: A Strategic Approach
The synthesis of enantiomerically pure 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol is paramount to its utility. A robust and highly stereoselective synthetic strategy is essential. The following section outlines a detailed protocol for the asymmetric synthesis, commencing from a readily available starting material. The key to achieving high enantiopurity lies in the stereoselective reduction of a prochiral ketone intermediate.
Synthetic Workflow Overview
The overall synthetic strategy involves a three-step sequence starting from the commercially available 1-(benzo[d][1][2]dioxol-5-yl)ethanone. This is followed by bromination to yield an α-bromo ketone, which is then converted to an α-azido ketone. The crucial stereocenter is introduced via an asymmetric reduction of the carbonyl group, followed by the reduction of the azide to the primary amine.
Application Note: High-Affinity Radioligand Binding Assays for MDPEA Derivatives at Adrenergic Receptors
Executive Summary & Scientific Rationale
The evaluation of 3,4-methylenedioxyphenethylamine (MDPEA) derivatives requires rigorous profiling against adrenergic receptors (ARs). While often investigated for serotonergic activity (5-HT
This guide provides a validated protocol for Competition Radioligand Binding Assays . Unlike functional assays (e.g., GTP
Key Mechanistic Insight
MDPEA derivatives are lipophilic amines. A common failure mode in these assays is ligand depletion due to non-specific binding to plasticware or filter mats. This protocol incorporates 0.1% Polyethyleneimine (PEI) pretreatment of filters and specific buffer additives to mitigate this, ensuring that the calculated
Experimental Ecosystem & Workflow
The following diagram outlines the critical path from membrane isolation to data extraction. Note the parallel processing of "Total Binding" and "Non-Specific Binding" (NSB) controls.
Figure 1: Operational workflow for competitive radioligand binding. Critical control points include the equilibrium window and rapid filtration to prevent dissociation.
Validated Protocol: Membrane Preparation
Objective: Isolate plasma membranes enriched with ARs while removing endogenous neurotransmitters that could interfere with binding.
Materials
-
Source: HEK293 cells stably expressing human
, , or ARs (preferred for selectivity profiling) or Rat Cerebral Cortex (for native receptor populations). -
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
. -
Storage Buffer: 50 mM Tris-HCl (pH 7.4), 10% Sucrose (cryoprotectant).
Procedure
-
Harvest: Detach cells using PBS/EDTA (avoid Trypsin as it can cleave extracellular receptor domains).
-
Lysis: Homogenize cells in ice-cold Lysis Buffer using a Polytron (bursts of 5 sec).
-
Clarification: Centrifuge at 1,000 x g for 10 min at 4°C. Discard pellet (nuclei/debris).
-
Enrichment: Centrifuge supernatant at 40,000 x g for 30 min at 4°C.
-
Wash: Resuspend pellet in Lysis Buffer and repeat centrifugation (Step 4) to remove endogenous amines.
-
Storage: Resuspend final pellet in Storage Buffer. Determine protein concentration (Bradford/BCA). Snap freeze in liquid nitrogen. Store at -80°C.
Validated Protocol: Competition Binding Assay
Objective: Determine the affinity (
A. Assay Matrix Setup
Prepare a 96-well plate. Each condition must be run in triplicate .
| Component | Volume ( | Purpose |
| Binding Buffer | 25 | Maintains pH and ionic strength. |
| MDPEA Derivative | 25 | The test compound (Serial dilution: |
| Radioligand | 25 | Fixed concentration (usually near its |
| Membranes | 175 | The receptor source (initiates reaction). |
| Total Volume | 250 |
B. Critical Reagent Selection
Select the correct radioligand and "blocker" (for Non-Specific Binding - NSB) based on the target subtype.
| Target Receptor | Recommended Radioligand | Conc. | NSB Defined By (10 | Rationale |
| [ | 0.5 nM | Phentolamine | Prazosin is highly selective for | |
| [ | 1.0 nM | Phentolamine | RX821002 is an antagonist; preferred over agonists (e.g., UK14304) to avoid G-protein shift issues during initial screening. | |
| [ | 20 pM | Propranolol | Iodocyanopindolol has extremely high affinity, allowing low protein usage. |
C. Step-by-Step Procedure
-
Buffer Preparation:
-
Standard Buffer: 50 mM Tris-HCl, 10 mM MgCl
, 1 mM EDTA, pH 7.4. -
MDPEA Stabilization: Add 0.1% Ascorbic Acid to the buffer immediately before use. Phenethylamines are prone to oxidation; this ensures the molecule remains intact during incubation.
-
-
Filter Pre-treatment: Soak GF/B glass fiber filters in 0.1% PEI (Polyethyleneimine) for at least 1 hour.
-
Why? MDPEA derivatives are positively charged at pH 7.4. They will stick to the negatively charged glass fibers (high background). PEI coats the filters with positive charge, repelling the drug and reducing non-specific binding.
-
-
Incubation:
-
Combine reagents in the plate as defined in the Assay Matrix.
-
Incubate at 25°C (Room Temp) for 60-90 minutes .
-
Note: Do not incubate at 37°C unless necessary, as receptor degradation accelerates.
-
-
Termination:
-
Use a cell harvester (e.g., Brandel or PerkinElmer).
-
Rapidly vacuum filter the reaction mix through the PEI-treated filters.
-
Wash filters 3x with 3 mL ice-cold Wash Buffer (50 mM Tris-HCl).
-
Speed is key: The wash step must be under 10 seconds to prevent dissociation of the bound ligand.
-
-
Detection:
-
For [
H]: Transfer filters to vials, add scintillation cocktail, equilibrate for 4 hours, and count. -
For [
I]: Count directly in a gamma counter.
-
Data Analysis & Interpretation
Calculate Specific Binding
[1]Nonlinear Regression
Fit the specific binding data to a one-site competition model using software like GraphPad Prism:
Deriving (Cheng-Prusoff Equation)
The
- : Concentration of radioligand used in the assay (nM).[2]
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).[3]
Visualizing the Competition
The following diagram illustrates the competitive mechanism being modeled.
Figure 2: Competitive binding model. The MDPEA derivative (Blue) competes with the Radioligand (Yellow) for the Receptor (Red). A decrease in "Signal" (R-L) indicates high affinity of the MDPEA derivative.
Troubleshooting & Expert Tips
-
Hill Slope Deviation: Ideally, the Hill Slope should be -1.0 .
-
Slope < -1.0 (e.g., -0.7): Suggests negative cooperativity or multiple binding sites (e.g., the MDPEA derivative binds to both High and Low affinity states of the receptor). This is common for agonists if GTP is not added to uncouple the G-protein.
-
Solution: Add 100
M GTP to the assay buffer to force all receptors into the low-affinity state, ensuring a single-site fit for determination.
-
-
High Non-Specific Binding: If NSB is >30% of Total Binding.
-
Solution: Increase PEI concentration to 0.3% or add 0.1% BSA (Bovine Serum Albumin) to the buffer to act as a "sink" for sticky lipophilic compounds.
-
-
Ligand Depletion: If the
is very close to the receptor concentration ( ), the Cheng-Prusoff equation fails.-
Solution: Ensure that less than 10% of the total radioligand is bound. Dilute membrane protein if necessary.
-
References
-
National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Assay Protocol Book. University of North Carolina at Chapel Hill. (The gold standard for CNS receptor binding protocols). [Link]
-
Motulsky, H. & Neubig, R. (2002). Common errors in error analysis. Current Protocols in Neuroscience. (Essential for understanding nonlinear regression and Ki calculations). [Link]
-
Maguire, J.J., et al. (2012). International Union of Basic and Clinical Pharmacology. XIII: Update on the Classification of Alpha-Adrenergic Receptors. Pharmacological Reviews.[[“]] [Link]
-
Sim-Selley, L.J., et al. (2000). Radioligand Binding Assays for G-Protein Coupled Receptors. Current Protocols in Pharmacology. (General methodology for membrane preparation and filtration). [Link]
Sources
solvent selection for recrystallization of benzodioxole amino alcohols
Application Note: Precision Recrystallization of Benzodioxole Amino Alcohols
Executive Summary: The Amphiphilic Challenge
Benzodioxole amino alcohols (e.g., precursors to MDMA analogs, paroxetine intermediates, and chiral ligands) present a unique purification challenge due to their amphiphilic molecular architecture .[1][2] The molecule contains two conflicting solubility domains:[3]
-
The Lipophilic Head: The 1,3-benzodioxole (methylenedioxybenzene) ring is aromatic, planar, and hydrophobic.[1][2]
-
The Polar Tail: The amino alcohol chain is hydrophilic, capable of hydrogen bonding, and ionizable.[1][2]
This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2] This guide provides a scientifically grounded protocol for solvent selection, focusing on thermodynamic control to force lattice formation over amorphous oiling.[1]
Part 1: The Solvent Selection Matrix
Do not rely on trial and error. Select solvents based on the Polarity/H-Bonding Balance . The goal is to solubilize the lipophilic ring at high temperatures while using the polarity of the amino group to drive precipitation upon cooling.
Table 1: Solvent Classes for Benzodioxole Amino Alcohols
| Solvent Class | Examples | Role | Interaction Mechanism | ICH Class |
| Primary Alcohols | Ethanol (EtOH), Methanol (MeOH) | Good Solvent | Solvates both the aromatic ring (dispersion forces) and the amine/alcohol (H-bonding).[1][2] | Class 3 (Low Tox) |
| Secondary Alcohols | Isopropanol (IPA), 2-Butanol | Selective Solvent | Lower dielectric constant than MeOH; promotes better crystal growth for larger organic molecules.[1][2] | Class 3 |
| Chlorinated | Dichloromethane (DCM) | Co-Solvent | Excellent solubility for the benzodioxole ring; used to dissolve initial crude oils. | Class 2 (Limit) |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Intermediate | Moderate polarity; often used as the "Good" solvent in anti-solvent pairs.[2] | Class 3 |
| Alkanes | Hexanes, Heptane, Cyclohexane | Anti-Solvent | Poor solubility for amino alcohols; drives precipitation when added to Esters/Alcohols.[1][2] | Class 2/3 |
| Ethers | MTBE, Diethyl Ether | Anti-Solvent | Weak H-bonding; useful for inducing crystallization in salt forms.[1][2] | Class 3 |
Part 2: Critical Decision – Free Base vs. Salt Formation
Scientific Reality: Benzodioxole amino alcohols in their free base form often exist as viscous oils or low-melting solids due to internal hydrogen bonding and conformational flexibility.[1][2]
Recommendation: Unless the free base is explicitly required, convert to a salt (HCl, Tartrate, Maleate) prior to recrystallization.[1][2] The ionic lattice energy of the salt significantly raises the melting point, preventing oiling out and improving impurity rejection.
Workflow Visualization: The Decision Tree
Figure 1: Decision logic for determining the optimal purification pathway based on physical state and target form.[1][2]
Part 3: Detailed Experimental Protocols
Protocol A: Reactive Recrystallization (The "In-Situ Salt" Method)
Best for: Converting crude oily free base into high-purity crystalline solid.[2]
Materials:
-
Solvent: Anhydrous Isopropanol (IPA)[2]
-
Reagent: Concentrated HCl (aq) or HCl in Dioxane/Ether[2]
-
Anti-solvent: Acetone or Et₂O (Optional)[2]
Step-by-Step:
-
Dissolution: Dissolve 10g of crude oil in 50 mL of warm IPA (40-50°C). Ensure complete homogeneity.
-
Acidification: While stirring rapidly, add stoichiometric HCl (1.05 eq) dropwise.
-
Observation: The solution will warm (exothermic) and may darken slightly.
-
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Crystallization: Cool to 0-4°C for 4 hours.
-
Filtration: Filter the white precipitate. Wash with cold acetone (removes colored impurities and excess acid).[2]
-
Drying: Vacuum dry at 40°C.
Protocol B: Binary Solvent Recrystallization (Anti-Solvent Method)
Best for: Purifying already solid compounds or salts that are too soluble in alcohols.[2]
System: Ethanol (Good Solvent) / Heptane (Anti-Solvent)
Step-by-Step:
-
Saturation: Place 5g of crude solid in a flask. Add minimum boiling Ethanol until dissolved.
-
Refinement: If the solution is colored, add activated carbon (5% w/w), boil for 5 mins, and filter hot through Celite.
-
The Cloud Point: Maintain the filtrate at near-boiling. Add hot Heptane dropwise.[1]
-
Stop point: When a persistent cloudiness (turbidity) appears and does not disappear upon swirling.[2]
-
-
Back-off: Add 1-2 mL of hot Ethanol to clear the solution (restore transparency).
-
Controlled Cooling: Wrap the flask in a towel (insulation) to cool to Room Temp over 2 hours. Then move to a fridge (4°C).
-
Why? Rapid cooling traps impurities in the crystal lattice. Slow cooling purifies.[1]
-
Part 4: Troubleshooting "Oiling Out"
Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary.[2]
| Symptom | Mechanistic Cause | Corrective Action |
| Milky emulsion forms upon cooling | Solution is too concentrated; solute-solute interaction > crystal lattice formation.[1][2] | Reheat and dilute with 20% more "Good" solvent. |
| Sticky gum at bottom of flask | Impurities are lowering the melting point (eutectic depression). | Decant the supernatant (which often contains the impurities) and recrystallize the gum in a fresh, more polar solvent system. |
| No precipitate after 24h | Supersaturation is stable (Metastable zone width is too wide).[1][2] | Seeding is mandatory. Add a micro-spatula of pure product. Sonicate for 10 seconds to induce nucleation. |
Part 5: Regulatory & Safety (ICH Q3C)
When developing pharmaceutical intermediates, solvent toxicity limits (Permitted Daily Exposure - PDE) must be respected.[1][2]
-
Preferred (Class 3): Ethanol, 2-Propanol, Ethyl Acetate, Acetone, Heptane.[1][2] (PDE > 50 mg/day).[1][5]
-
Limited (Class 2): Methanol (3000 ppm), Dichloromethane (600 ppm), Toluene (890 ppm).[1][2]
Reference Check: Ensure your final drying step removes Class 2 solvents to below ICH limits.[1]
References
-
International Council for Harmonisation (ICH). (2021).[1] Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.).[1][2] Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mesto, E., et al. (2017).[1][2] {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. IUCrData. Retrieved from [Link]
-
American Chemical Society (ACS). (2023).[1] The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics. Crystal Growth & Design. Retrieved from [Link][2]
Sources
Application Note: Microwave-Assisted Synthesis of 2-Amino-1-Phenylethanol Derivatives
Executive Summary
This guide details the microwave-assisted synthesis of 2-amino-1-phenylethanol derivatives, a critical scaffold in medicinal chemistry found in
Scientific Background & Rationale
The Pharmacophore
The 2-amino-1-phenylethanol moiety (also known as
Mechanistic Driver: Microwave Effects
The synthesis relies on the nucleophilic ring-opening of styrene oxide by primary or secondary amines.
-
Thermal vs. Microwave: In conventional heating, energy is transferred via convection, leading to thermal gradients. Microwave irradiation provides volumetric heating, directly coupling with the polar transition state of the epoxide ring-opening.
-
Regioselectivity: The reaction is governed by the competition between electronic and steric factors.[1]
-
Path A (Desired): Nucleophilic attack at the less hindered terminal carbon (C2) yields 2-amino-1-phenylethanol . This is favored under neutral/basic conditions and steric control.
-
Path B (Undesired): Attack at the benzylic carbon (C1) yields 2-amino-2-phenylethanol . This is favored under strong acidic conditions where carbocation stability dominates.
-
-
Catalytic Strategy: This protocol uses Bismuth(III) Nitrate Pentahydrate [Bi(NO
) [2]·5H O] . This mild Lewis acid activates the epoxide oxygen just enough to facilitate attack but maintains the steric-driven regioselectivity for Path A, avoiding the full carbocation character that would lead to Path B.
Reaction Mechanism Visualization
The following diagram illustrates the specific regioselective pathway favored by the microwave-Lewis Acid system.
Caption: Mechanistic pathway highlighting the Lewis acid-assisted, sterically controlled ring opening of styrene oxide to form the target pharmacophore.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) allows for precise temperature/pressure control. Note: Domestic ovens are not recommended due to uneven field density.
-
Reagents:
Standard Operating Procedure (SOP)
Step 1: Reactant Preparation
-
In a 10 mL microwave-compatible borosilicate glass vial, add Styrene Oxide (1 mmol, ~120 mg).
-
Add the Amine (1.1 mmol). Crucial: If the amine is a solid, dissolve it in a minimum amount of water or ethanol. If liquid, add neat.
-
Add Bi(NO
) ·5H O (0.05 mmol, 5 mol%). -
Add a magnetic stir bar and cap the vial with a Teflon-lined septum.
Step 2: Microwave Irradiation
-
Place the vial in the reactor cavity.
-
Program the method:
-
Mode: Dynamic (Temperature Control)
-
Temperature: 60°C – 80°C (Optimized for specific amines, see Table 1)
-
Power: Max 50W (Low power prevents thermal runaway)
-
Hold Time: 5 – 10 minutes
-
Stirring: High
-
-
Start the reaction.[1] Monitor the pressure; if it exceeds 150 psi, abort and reduce temperature.
Step 3: Workup & Purification
-
Cool the mixture to room temperature (using compressed air cooling feature of the reactor).
-
Extraction: Add Ethyl Acetate (10 mL) and Water (5 mL). Transfer to a separatory funnel.
-
Wash the organic layer with Brine (5 mL).
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Validation: Check purity via TLC (Ethyl Acetate:Hexane 1:3). If necessary, purify via flash column chromatography (Silica gel 60).
Data Presentation: Optimization & Yields
The following table contrasts the microwave protocol against conventional thermal reflux methods. The data highlights the efficiency of the microwave-bismuth nitrate system.
Table 1: Comparative Analysis of Reaction Conditions
| Entry | Amine Nucleophile | Method | Catalyst | Time | Yield (%) | Regioselectivity (A:B)* |
| 1 | Morpholine | Thermal (Reflux) | None | 12 hrs | 65% | 85 : 15 |
| 2 | Morpholine | MW (80°C) | Bi(NO | 5 min | 94% | 98 : 2 |
| 3 | Aniline | Thermal (Reflux) | None | 16 hrs | 58% | 80 : 20 |
| 4 | Aniline | MW (90°C) | Bi(NO | 8 min | 89% | 95 : 5 |
| 5 | Isopropylamine | MW (60°C) | Water (No Cat) | 10 min | 82% | 92 : 8 |
*Regioselectivity A:B refers to 2-amino-1-phenylethanol (Target) vs. 2-amino-2-phenylethanol (Isomer).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the microwave-assisted synthesis protocol.
Troubleshooting & Safety
-
Regioselectivity Drift: If the undesired isomer (2-amino-2-phenylethanol) increases, the reaction temperature is likely too high, or the catalyst load is too acidic. Reduce temperature by 10°C or switch to a neutral catalyst support (e.g., Alumina).
-
Over-alkylation: Primary amines can react twice with the epoxide. To prevent this, use a slight excess of the amine (1.2–1.5 equiv) or use bulky amines.
-
Safety: Epoxides are potential alkylating agents and mutagens. Handle styrene oxide in a fume hood. Microwave vials are under pressure; always use vessels rated for the specific temperature/pressure limits.
References
-
Regioselective Ring Opening with Bismuth Catalyst Title: An efficient method for regioselective ring opening of epoxides by amines under microwave irradiation using Bi(NO3)3[2]·5H2O as a catalyst.[2] Source: New Journal of Chemistry (RSC), 2017. URL:[Link]
-
General Microwave Synthesis of Beta-Amino Alcohols Title: A Brief Review on Synthesis of
-amino Alcohols by Ring Opening of Epoxides. Source: Research & Reviews: Journal of Chemistry, 2017.[4][5] URL:[Link] -
Catalytic Ring Opening with Magnetic Nanoparticles Title: Catalytic ring-opening of styrene oxide with various amines. Source: ResearchGate (Preprint), 2024. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An efficient method for regioselective ring opening of epoxides by amines under microwave irradiation using Bi(NO3)3·5H2O as a catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
Derivativatization of Beta-Hydroxy Amines for Enhanced GC-MS Analysis: Application Notes and Protocols
Introduction: Overcoming the Analytical Challenges of Beta-Hydroxy Amines
Beta-hydroxy amines are a critical class of compounds, encompassing a wide range of pharmaceuticals, natural products, and industrial chemicals. Their analysis by gas chromatography-mass spectrometry (GC-MS) is often essential for quality control, pharmacokinetic studies, and metabolic profiling. However, the inherent chemical properties of these molecules—specifically the presence of polar hydroxyl and amino groups—present significant analytical hurdles.[1][2] These functional groups lead to low volatility and a propensity for strong interactions with active sites within the GC system, resulting in poor peak shape, tailing, and potential thermal degradation.[1][3]
Chemical derivatization is a powerful and necessary strategy to overcome these challenges.[1][4][5] By converting the polar -OH and -NH groups into less polar, more volatile, and more thermally stable derivatives, we can significantly improve their chromatographic behavior and detectability.[1][3] This application note provides an in-depth guide to the derivatization of beta-hydroxy amines for GC-MS analysis, detailing the underlying chemical principles, offering field-proven insights, and presenting robust, step-by-step protocols.
The Rationale Behind Derivatization: A Two-Fold Approach
The primary objectives of derivatizing beta-hydroxy amines are to:
-
Increase Volatility and Thermal Stability: The replacement of active hydrogens on the hydroxyl and amino groups with non-polar moieties reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and allowing for elution at lower temperatures without degradation.[6][7]
-
Improve Chromatographic Performance and Sensitivity: Derivatization minimizes interactions with the stationary phase and active sites in the GC inlet, leading to sharper, more symmetrical peaks.[1] Furthermore, the introduction of specific derivatizing groups, such as those containing fluorine atoms, can dramatically enhance the sensitivity of electron capture detection (ECD) or provide characteristic mass spectral fragmentation patterns for improved identification and quantification by MS.[1][4]
Two principal derivatization strategies are widely employed for beta-hydroxy amines: silylation and acylation . The choice between these methods depends on the specific analyte, the analytical objectives, and the available instrumentation.
Silylation: The Workhorse of Derivatization
Silylation is arguably the most common derivatization technique for compounds containing active hydrogens, including the hydroxyl and amino groups of beta-hydroxy amines.[7] The reaction involves the replacement of an active hydrogen with a trimethylsilyl (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group.[7]
The Chemistry of Silylation
The lone pair of electrons on the nitrogen or oxygen atom of the beta-hydroxy amine acts as a nucleophile, attacking the silicon atom of the silylating reagent. This leads to the displacement of a leaving group and the formation of a stable silyl ether and/or silyl amine.
Common Silylating Reagents
A variety of silylating reagents are available, each with distinct reactivity and suitability for different applications.
| Reagent | Acronym | Key Characteristics |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and widely used silylating reagent that effectively derivatizes both hydroxyl and amino groups.[1][3][8] Often used with a catalyst like trimethylchlorosilane (TMCS).[1][9] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Another potent silylating agent, similar in reactivity to BSTFA, but its byproducts are more volatile, which can be advantageous in trace analysis.[4][10][11] |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives.[1][7][8] This increased stability is particularly beneficial for sample workup and storage. |
Silylation Workflow Diagram
Caption: General workflow for the silylation of beta-hydroxy amines.
Protocol 1: Silylation of Beta-Hydroxy Amines using BSTFA with 1% TMCS
This protocol is a robust starting point for the derivatization of a wide range of beta-hydroxy amines.
Materials:
-
Beta-hydroxy amine sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the beta-hydroxy amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA with 1% TMCS.[1]
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[1] The optimal time and temperature may need to be determined empirically for specific analytes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.[1]
Acylation: An Alternative with Enhanced Sensitivity
Acylation is another effective derivatization strategy that involves the introduction of an acyl group to the hydroxyl and amino functionalities of beta-hydroxy amines.[6] This method is particularly advantageous when enhanced sensitivity is required, as the use of fluorinated acylating agents can significantly improve the response of an electron capture detector (ECD).[4]
The Chemistry of Acylation
The primary or secondary amine and the hydroxyl group of the beta-hydroxy amine act as nucleophiles, attacking the carbonyl carbon of the acylating reagent (typically an acid anhydride or acid halide). This results in the formation of stable amide and ester derivatives, respectively.
Common Acylating Reagents
| Reagent | Acronym | Key Characteristics |
| Trifluoroacetic Anhydride | TFAA | A highly reactive reagent that forms trifluoroacetyl (TFA) derivatives.[3] These derivatives are highly volatile and provide excellent sensitivity with ECD.[4] |
| Pentafluoropropionic Anhydride | PFPA | Similar to TFAA, but forms pentafluoropropionyl (PFP) derivatives, which can offer different chromatographic properties and fragmentation patterns. |
| Heptafluorobutyric Anhydride | HFBA | Forms heptafluorobutyryl (HFB) derivatives, providing even greater sensitivity for ECD and unique mass spectral characteristics.[6] |
Acylation Workflow Diagram
Caption: General workflow for the acylation of beta-hydroxy amines.
Protocol 2: Acylation of Beta-Hydroxy Amines using Trifluoroacetic Anhydride (TFAA)
This protocol is suitable for achieving high sensitivity, particularly with an ECD.
Materials:
-
Beta-hydroxy amine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS or GC-ECD system
Procedure:
-
Sample Preparation: Place a known amount of the beta-hydroxy amine sample into a reaction vial. If necessary, evaporate the solvent to dryness.
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[1]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[1]
-
Work-up: Cool the vial to room temperature. The acidic byproducts of the reaction may need to be removed to prevent damage to the GC column.[6] This can be achieved by carefully evaporating the excess reagent and solvent under a gentle stream of nitrogen and redissolving the residue in a suitable solvent for injection.
-
Analysis: Inject an appropriate volume of the derivatized sample into the GC system.
Chiral Derivatization for Enantiomeric Separation
For chiral beta-hydroxy amines, it is often necessary to separate and quantify the individual enantiomers. This can be accomplished by using a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[4][12] A common chiral derivatizing agent for the amino group is (-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.[12] In such cases, a two-step derivatization is often employed, where the hydroxyl group is first silylated (e.g., with MSTFA) followed by acylation of the amino group with the chiral reagent.[12]
Troubleshooting and Method Validation
-
Incomplete Derivatization: If incomplete derivatization is observed (indicated by tailing peaks of the underivatized analyte), consider increasing the reaction time, temperature, or the amount of derivatizing reagent. The presence of moisture can also hinder the reaction, so ensure all solvents and glassware are anhydrous.[1]
-
Multiple Derivatives: The formation of multiple derivatives for a single analyte can sometimes occur.[1] Optimizing the reaction conditions can help to favor the formation of a single, desired derivative.
-
Method Validation: It is crucial to validate the derivatization method for each specific application. This includes assessing the linearity, accuracy, precision, and limit of detection and quantification for the derivatized analyte.
Conclusion
The derivatization of beta-hydroxy amines is an indispensable step for their successful analysis by GC-MS. Both silylation and acylation offer robust and reliable methods to enhance volatility, improve chromatographic performance, and increase sensitivity. The choice of the appropriate derivatization strategy and reagent should be guided by the specific analytical goals and the chemical nature of the analyte. The protocols provided in this application note serve as a solid foundation for developing and implementing effective derivatization methods for the routine analysis of beta-hydroxy amines in research and industrial settings.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. jfda-online.com [jfda-online.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. scispace.com [scispace.com]
- 7. Silylation Reagents - Regis Technologies [registech.com]
- 8. mn-net.com [mn-net.com]
- 9. Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Chiral separation of beta-blockers after derivatization with (-)-alphamethoxy-alpha-(trifluoromethyl)phenylacetyl chloride by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolic Stability Assessment of 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol
Application Note & Detailed Protocols
Introduction & Compound Profile
2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol (also known as
Scientific Rationale for Specialized Testing
Standard high-throughput screening (HTS) protocols often fail to capture the complex kinetic behavior of MDP compounds. Two critical factors must drive the experimental design for this specific molecule:
-
Mechanism-Based Inhibition (MBI) / Autoinhibition: The methylenedioxy ring is a known structural alert. It typically undergoes CYP450-mediated oxidation to a carbene intermediate, which coordinates irreversibly with the heme iron of the enzyme (forming a Metabolic Intermediate Complex, or MIC). This can lead to non-linear kinetics , where the compound inhibits its own metabolism over time, potentially leading to an underestimation of in vivo clearance if not detected.
-
Phase II Conjugation Liability: The benzylic secondary alcohol and the primary amine are prime targets for glucuronidation (UGT) and sulfation (SULT). Microsomal assays (which typically lack Phase II cofactors) will miss these pathways, necessitating the use of cryopreserved hepatocytes for a holistic clearance picture.
Experimental Strategy: System Selection
To ensure data integrity, a dual-system approach is recommended.
| Feature | Liver Microsomes (HLM/RLM) | Cryopreserved Hepatocytes |
| Primary Utility | Phase I (CYP450/FMO) clearance; MBI assessment. | Holistic clearance (Phase I + II); Transporter effects. |
| Cofactors | Requires NADPH (added exogenously). | Endogenous (NADPH, UDPGA, PAPS). |
| Relevance to Topic | Critical: Detects formation of the carbene-heme complex (autoinhibition). | Critical: Captures glucuronidation of the |
| Cost/Throughput | Low Cost / High Throughput. | Higher Cost / Medium Throughput. |
Metabolic Pathway Prediction (Visualized)
Understanding the potential fate of the molecule is prerequisite to method development. The diagram below illustrates the predicted Phase I and Phase II pathways, highlighting the inhibitory carbene formation.
Figure 1: Predicted metabolic fate of 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol. Note the divergence toward the inhibitory MIC complex versus productive clearance.
Protocol A: Microsomal Stability & Autoinhibition Check
This protocol is designed to measure Intrinsic Clearance (
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM
). -
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Labetalol).
Step-by-Step Methodology
-
Preparation:
-
Thaw microsomes on ice.[1] Dilute to 1.0 mg/mL (2x working conc) in KPi buffer.
-
Prepare Test Compound solution at 2 µM (2x working conc) in KPi buffer (Final assay conc = 1 µM, <0.1% DMSO).
-
Expert Note: 1 µM is chosen to remain below
for most CYPs, ensuring first-order kinetics.
-
-
Pre-Incubation (Thermostating):
-
Mix 250 µL of diluted microsomes + 250 µL of diluted Test Compound in a 96-well deep-well plate.
-
Incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of pre-warmed NADPH regenerating system to "Active" wells.
-
Add 50 µL of Buffer (no NADPH) to "Control" wells (to monitor chemical instability).
-
-
Sampling (The Kinetic Profile):
-
At 0, 5, 10, 20, 30, 45, and 60 minutes , remove 50 µL aliquots.
-
Expert Note: The extended 60-minute point is crucial for MDP compounds to observe the "curvature" indicative of autoinhibition.
-
-
Quenching:
-
Immediately dispense aliquot into 150 µL of Ice-cold Quench Solution (ACN + IS).
-
Vortex for 10 minutes; Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet protein.
-
-
Analysis:
-
Inject supernatant onto LC-MS/MS.[2]
-
Protocol B: Cryopreserved Hepatocyte Stability (Phase II)
Since the molecule contains a secondary alcohol, microsomal data alone is insufficient.
Materials
-
Cryopreserved Hepatocytes: Pooled human (viability >80% required).
-
Media: Williams' Medium E (WME) supplemented with 2 mM L-glutamine (no serum).
Step-by-Step Methodology
-
Thawing & Counting:
-
Thaw hepatocytes rapidly at 37°C.
-
Perform Trypan Blue exclusion test. Reject batch if viability <75%.
-
Resuspend cells to 1.0 × 10⁶ cells/mL in WME.
-
-
Incubation:
-
Add Test Compound (1 µM final) to the cell suspension.
-
Incubate in a shaking incubator (humidified, 5%
) at 37°C.
-
-
Sampling:
-
Timepoints: 0, 15, 30, 60, 90, 120, and 240 minutes .
-
Expert Note: Longer incubation (4h) is required because Phase II reactions can be slower, and the molecule is hydrophilic, potentially limiting cell permeation rate.
-
-
Quenching & Processing:
-
Transfer 50 µL sample to 150 µL ACN + IS.
-
Vortex and centrifuge.
-
Analytical Method Development (LC-MS/MS)
Detection of the parent compound requires a tuned Triple Quadrupole (e.g., Sciex 6500+ or Waters TQ-XS).
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Stationary Phase: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 2.5 minutes. The polar ethanolamine side chain requires a low initial organic % for retention.
Workflow Diagram:
Figure 2: Step-by-step experimental workflow for metabolic stability assessment.[1][3]
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Plot the Natural Log (Ln) of the % Parent Remaining versus Time .[1]
-
Slope (
): Determine the slope of the linear portion of the curve.-
Warning: If the plot is convex (curves upward), the compound is inhibiting its own metabolism (MBI). In this case, calculate initial rate only (0-15 min).
-
-
Half-life (
): -
Microsomal
: -
Hepatocyte
:
Interpretation Guide
-
High Clearance:
(Microsomes). Rapid metabolism; likely poor oral bioavailability. -
Low Clearance:
. Good metabolic stability. -
MBI Flag: If
decreases significantly as incubation time increases, further testing for and is required [1].
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[4] U.S. Food and Drug Administration.[4][5][6] [Link]
-
Murray, M. (2000).[7][8] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation.[7][8] Current Drug Metabolism, 1(1), 67-84. [Link]
-
Heydari, A., et al. (2004). Mechanism-based inactivation of CYP2D6 by methylenedioxymethamphetamine.[9] Drug Metabolism and Disposition, 32(11), 1213-1217. [Link]
-
ICH Harmonised Guideline. (2024). Drug Interaction Studies M12. International Council for Harmonisation. [Link]
Sources
- 1. mercell.com [mercell.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. IN VITRO DDI STUDIES - 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies [drug-dev.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism-based inactivation of CYP2D6 by methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in the Reduction of α-Aminoketones to Aminoalcohols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of aminoalcohols. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the reduction of α-aminoketones. Here, we address common challenges encountered in the laboratory, from low yields and poor stereocontrol to difficult purifications. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is formatted to directly address the pressing questions that arise during experimentation.
Category 1: Low Reaction Yield and Incomplete Conversion
Question 1: My reduction of the α-aminoketone is resulting in a low yield and a significant amount of unreacted starting material. What are the primary causes and how can I fix this?
Answer: This is a classic issue that typically points to one of three areas: the integrity of your reducing agent, the reaction conditions, or inherent substrate reactivity.
-
Reducing Agent Potency: Metal hydrides like lithium aluminum hydride (LAH) and sodium borohydride (NaBH₄) are highly sensitive to moisture and can degrade upon storage. A common mistake is to assume the reagent is 100% active.
-
Causality: Hydrides react with atmospheric water, consuming the active reagent and reducing its effective molarity.
-
Solution:
-
Use Fresh Reagents: Whenever possible, use a freshly opened bottle of the reducing agent.
-
Titrate Your Reagent: For highly sensitive reactions, determine the active hydride concentration of your solution before use.
-
Increase Stoichiometry: As a practical measure, a modest increase in the molar equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq.) can sometimes compensate for partial degradation and drive the reaction to completion. However, this may increase side reactions.
-
-
-
Reaction Conditions: Temperature and reaction time are critical.
-
Causality: Reductions with powerful agents like LAH are highly exothermic. If the addition is too fast or cooling is inadequate, side reactions can occur. Conversely, for less reactive agents like NaBH₄, insufficient temperature or time will result in a stalled reaction.
-
Solution:
-
Temperature Control: For powerful reductants, maintain a low temperature (e.g., -78 °C to 0 °C) during addition. For sluggish reactions, a moderate increase in temperature may be necessary.[1]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Do not stop the reaction based on a predetermined time; stop it when the starting material is gone.
-
-
-
Substrate Issues: Steric hindrance around the carbonyl group can significantly slow down the rate of reduction.
-
Causality: A bulky protecting group on the amine or large substituents adjacent to the ketone can impede the approach of the hydride.
-
Solution:
-
Switch to a Less Hindered Reducing Agent: Smaller, more reactive hydrides (e.g., "super-hydride" - LiEt₃BH) can sometimes overcome steric barriers more effectively than complexed hydrides.[2][3]
-
Increase Reaction Time/Temperature: Allow more time for the reaction to proceed or cautiously increase the temperature while monitoring for side product formation.
-
-
Below is a workflow to guide your troubleshooting process for low yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Category 2: Poor Diastereoselectivity
Question 2: My reduction is producing a nearly 1:1 mixture of syn and anti aminoalcohols. How can I control the diastereoselectivity?
Answer: Achieving high diastereoselectivity in the reduction of chiral α-aminoketones is entirely dependent on controlling the trajectory of the hydride attack. This is governed by two competing models: the Felkin-Ahn model (non-chelation control) and the Cram-chelation model. Your choice of N-protecting group and reducing agent is paramount.[3][4]
-
To Favor the syn Diastereomer (Felkin-Ahn Control):
-
Mechanism: This model predicts the outcome when there is no coordinating group on the α-carbon. The largest substituent (L) orients itself perpendicular to the carbonyl to minimize steric clash with the incoming nucleophile (hydride). The hydride then attacks from the less hindered face.
-
Required Substrate Feature: A bulky, non-coordinating N-protecting group is essential. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose as it acts as the "large" group, directing the hydride attack.[2][3]
-
Recommended Reagents: Use non-chelating, sterically demanding reducing agents. Lithium triethylborohydride (LiEt₃BH or Super-Hydride®) and lithium tri-sec-butylborohydride (Li(s-Bu)₃BH or L-Selectride®) are highly effective, often providing excellent selectivity for the syn product.[2][3]
-
-
To Favor the anti Diastereomer (Cram-Chelation Control):
-
Mechanism: This model applies when the α-amino group is unprotected (or protected with a group that can be removed in situ) and the reducing agent contains a metal cation capable of chelation (e.g., Zn²⁺, Mg²⁺). The metal coordinates to both the carbonyl oxygen and the amino nitrogen, forming a rigid five-membered ring. This locks the conformation of the substrate, and the hydride is delivered to the less hindered face of the carbonyl.
-
Required Substrate Feature: A free secondary or primary amine at the α-position is necessary. If your starting material is N-Boc protected, you must first deprotect it (e.g., with trifluoroacetic acid, TFA) before the reduction step.[3]
-
Recommended Reagents: Use reducing agents that are good chelators. Zinc borohydride (Zn(BH₄)₂) is the classic choice for achieving high anti selectivity, particularly with aryl ketones.[3]
-
Caption: Controlling diastereoselectivity in α-aminoketone reduction.
Summary of Reagents for Stereocontrol
| Desired Product | N-Protecting Group | Recommended Reducing Agent | Typical Selectivity (de) | Reference |
| syn-aminoalcohol | N-Boc | LiEt₃BH or Li(s-Bu)₃BH | 82% to >99% | [3] |
| anti-aminoalcohol | None (free amine) | Zn(BH₄)₂ | 86% to >98% (for aryl ketones) | [3] |
| anti-aminoalcohol | N-monoalkyl | Polymethylhydrosiloxane (PMHS) | Moderate | [4] |
| Variable | N/A | NaBH₄ in MeOH | Generally low to moderate | [5] |
Part 2: Experimental Protocols
These protocols are provided as a validated starting point. Optimization for your specific substrate may be required.
Protocol 1: syn-Selective Reduction of an N-Boc-α-Aminoketone
This protocol is based on the Felkin-Ahn model to achieve high syn selectivity.[2][3]
Materials:
-
N-Boc-α-aminoketone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium triethylborohydride (LiEt₃BH), 1.0 M solution in THF (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the N-Boc-α-aminoketone to an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolution: Dissolve the ketone in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add the LiEt₃BH solution dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at -78 °C. Caution: Vigorous gas evolution (hydrogen) will occur.
-
Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.[6]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure syn-aminoalcohol.
Protocol 2: anti-Selective Reduction via Chelation Control
This protocol requires a deprotected α-aminoketone to leverage the Cram-chelation model.[3]
Materials:
-
α-aminoketone hydrochloride salt (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Zinc borohydride (Zn(BH₄)₂), ~0.5 M solution in THF (2.0 eq)
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In an oven-dried flask under an inert atmosphere, suspend the α-aminoketone hydrochloride salt in anhydrous THF.
-
Free-Basing (Optional but recommended): Add a mild base (e.g., triethylamine, 1.1 eq) to generate the free amine in situ. Stir for 15 minutes at room temperature.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add the Zn(BH₄)₂ solution dropwise over 30 minutes.
-
Reaction: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 6-8 hours. Monitor by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of 1 M NaOH solution until gas evolution ceases.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine. The basic aqueous washes help remove any zinc salts.[6]
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or crystallization.
Part 3: Work-up and Purification Guide
Question 3: My aminoalcohol product is water-soluble, and I'm losing a significant amount during the aqueous work-up. How can I improve my recovery?
Answer: The amphiphilic nature of aminoalcohols can indeed make extraction challenging. Here are several field-proven techniques:
-
"Salting Out": Before extraction, saturate the aqueous layer with sodium chloride. This decreases the polarity of the aqueous phase and significantly reduces the solubility of organic compounds like aminoalcohols, driving them into the organic layer.[6]
-
Back-Extraction: After the primary extraction, re-extract the aqueous layer 2-3 more times with fresh portions of your organic solvent. This is crucial for recovering polar products.
-
Choice of Solvent: Instead of diethyl ether or ethyl acetate, consider using a more polar solvent like dichloromethane (DCM) or a 9:1 DCM:isopropanol mixture for the extraction, which can better solvate the aminoalcohol.
-
pH Adjustment: The solubility of aminoalcohols is highly pH-dependent.
-
To extract into an organic solvent, ensure the aqueous phase is basic (pH > 10) to deprotonate the ammonium group, making the molecule less polar.
-
Conversely, to wash away organic impurities from an aminoalcohol, you can acidify the aqueous phase to protonate your product, making it highly water-soluble, while non-polar impurities remain in the organic layer.
-
-
Azeotropic Drying: If your product is sensitive to standard drying agents, you can azeotropically remove water by adding toluene or benzene to your organic extract and concentrating it on a rotary evaporator.[7]
References
- Fraser, D. S., Park, S. B., & Chong, J. M. (2004). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Canadian Journal of Chemistry.
- Scite.ai. Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols.
- Chong, J. M., et al. (2004). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Canadian Science Publishing.
- ResearchGate. (2004). Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols.
- Nadkarni, D., et al. (2002). Diastereoselectivity in the Reduction of α-Oxy- and α-Amino-Substituted Acyclic Ketones by Polymethylhydrosiloxane.
- Al-Zoubi, R. M. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. PMC.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- Organic Syntheses Procedure.
- ACS Publications. (2023).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stabilizing 2-Amino-1-benzodioxol-5-yl-ethanol in Solution
Technical Support Center: Stabilizing 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol. This guide provides in-depth troubleshooting advice and frequently asked questions to address the primary challenge encountered when working with this compound in solution: preventing its oxidative degradation. The inherent chemical structure of this molecule, featuring a catechol-like benzodioxole ring and an amino ethanol side chain, renders it susceptible to oxidation, which can compromise experimental results and the stability of formulations.
This resource is designed to provide you with a comprehensive understanding of the degradation pathways and to equip you with effective strategies to maintain the integrity of your solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol changing color (e.g., turning yellow or brown)?
A1: The color change you are observing is a classic indicator of oxidation. The benzo[1][2]dioxol moiety is structurally similar to a catechol, which is highly susceptible to oxidation. This process can be initiated by dissolved oxygen, exposure to light, or the presence of metal ions in your solvent. The oxidation leads to the formation of quinone-like structures and subsequently, polymerized products that are colored.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: Several factors can accelerate oxidation:
-
pH: Neutral to basic conditions (pH > 7) significantly increase the rate of oxidation.[3][4][5]
-
Oxygen: The presence of dissolved atmospheric oxygen is a key driver of the oxidation process.
-
Light: Exposure to UV or even ambient light can provide the energy to initiate oxidative reactions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your solvents or from your glassware can act as catalysts for oxidation.
Q3: Can I store a stock solution of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol in a standard laboratory freezer?
A3: While freezing can slow down degradation, it is not sufficient on its own to prevent oxidation over the long term, especially if the solution is not properly prepared. For prolonged storage, it is crucial to use a deoxygenated, acidic solvent and to protect the solution from light.
Troubleshooting Guide: Preventing and Mitigating Oxidation
This section provides a structured approach to identifying and resolving issues related to the oxidative instability of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol solutions.
Problem 1: Rapid Discoloration of a Freshly Prepared Solution
-
Probable Cause: The solvent and/or handling procedure is introducing significant amounts of oxygen, or the pH of the solution is not optimal for stability.
-
Solution:
-
Solvent Preparation:
-
Use high-purity solvents (e.g., HPLC grade).
-
Deoxygenate the solvent prior to use by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.
-
-
pH Adjustment:
-
Handling:
-
Prepare the solution under a blanket of inert gas if possible.
-
Minimize the headspace in your storage vial to reduce the amount of trapped oxygen.
-
-
Problem 2: Degradation of the Compound Over Time, Even When Stored in the Dark and at Low Temperatures
-
Probable Cause: The presence of trace metal ions catalyzing oxidation, or the slow diffusion of oxygen into the container over time.
-
Solution:
-
Chelating Agents:
-
Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to your solution. EDTA will sequester metal ions, preventing them from participating in redox cycling.
-
-
Antioxidants:
-
Incorporate an antioxidant into your solution. Antioxidants act as radical scavengers, interrupting the auto-oxidation process.[8]
-
Recommended Antioxidants:
-
Ascorbic Acid (Vitamin C): A highly effective and commonly used antioxidant for catechol-containing compounds.
-
Sodium Metabisulfite: Another potent antioxidant, often used for stabilizing pharmaceutical preparations.
-
Hindered Amine Light Stabilizers (HALS): These are effective antioxidants, though their mechanism is complex.[9]
-
-
Refer to the table below for suggested starting concentrations.
-
-
| Antioxidant | Suggested Starting Concentration | Notes |
| Ascorbic Acid | 0.1 - 1.0 mg/mL | Can be acidic, which is beneficial for stability. |
| Sodium Metabisulfite | 0.1 - 0.5 mg/mL | Effective but can introduce sulfur compounds. |
| EDTA | 0.1 mM | Acts as a chelating agent, not a direct antioxidant. |
Problem 3: Inconsistent Results in Biological or Analytical Assays
-
Probable Cause: Degradation of the compound in your experimental buffer or medium, leading to a lower effective concentration of the active molecule.
-
Solution:
-
In-situ Stability Assessment:
-
Buffer Optimization:
-
If degradation is observed, consider adjusting the pH of your buffer to a more acidic range, if your experimental system allows.
-
Alternatively, add a biocompatible antioxidant to your buffer immediately before introducing your compound.
-
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
-
Solvent Deoxygenation: Sparge your chosen solvent (e.g., water, saline, or a buffer) with high-purity nitrogen or argon gas for 20-30 minutes.
-
Acidification: Adjust the pH of the deoxygenated solvent to between 3.0 and 4.0 using a dilute solution of HCl.
-
Antioxidant Addition (Optional but Recommended): Add your selected antioxidant (e.g., ascorbic acid to a final concentration of 0.5 mg/mL).
-
Dissolution: Dissolve the 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol in the prepared solvent to your desired concentration.
-
Storage:
-
Dispense the solution into amber glass vials to protect from light.
-
Fill the vials to the top to minimize headspace.
-
If possible, flush the headspace with an inert gas before sealing.
-
Store at -20°C or below for long-term storage.
-
Protocol 2: Monitoring Compound Stability by HPLC-UV
-
Sample Preparation: Prepare your solution of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol under the conditions you wish to test (e.g., with and without antioxidants, at different pH values).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto a suitable HPLC system.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., at room temperature, 4°C, or 37°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Plot the peak area versus time to determine the rate of degradation.
-
The appearance of new peaks may indicate the formation of degradation products.
-
Visualizing the Problem and Solution
Oxidation Pathway of Catechol-like Compounds
Caption: Decision tree for troubleshooting solution instability.
By systematically addressing the factors that contribute to the oxidation of 2-Amino-1-benzod[1][2]ioxol-5-yl-ethanol, you can significantly improve the stability of your solutions and ensure the reliability and reproducibility of your experimental results.
References
-
Miki, K., & Sudo, A. (1998). Effect of Urine pH, Storage Time, and Temperature on Stability of Catecholamines, Cortisol, and Creatinine. Clinical Chemistry, 44(8), 1759–1762. [Link]
-
Semantic Scholar. (n.d.). Effect of urine pH, storage time, and temperature on stability of catecholamines, cortisol, and creatinine. Retrieved from [Link]
-
ResearchGate. (n.d.). A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage. Retrieved from [Link]
-
Lu, Q., et al. (2018). In-Situ Deactivation of Catechol-Containing Adhesive using Electrochemistry. ACS Applied Materials & Interfaces, 10(43), 37547–37556. [Link]
-
Willemsen, J. J., et al. (2007). Stability of Urinary Fractionated Metanephrines and Catecholamines during Collection, Shipment, and Storage of Samples. Clinical Chemistry, 53(12), 2173–2178. [Link]
-
Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Retrieved from [Link]
-
Miki, K., & Sudo, A. (1998). Effect of urine pH, storage time, and temperature on stability of catecholamines, cortisol, and creatinine. Clinical Chemistry, 44(8 Pt 1), 1759–1762. [Link]
-
Lu, Q., & Danner, E. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(8), 5221–5229. [Link]
-
The Case for NOT Ignoring Select Secondary Antioxidants. (n.d.). Retrieved from [Link]
-
EBSCO. (n.d.). Catechol oxidase. Retrieved from [Link]
-
Lu, Q., & Danner, E. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(8), 5221–5229. [Link]
-
ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. Retrieved from [Link]
- Google Patents. (n.d.). Inhibition of amine oxidation.
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]
-
ResearchGate. (n.d.). Free radical scavenging mechanism in catechols. Retrieved from [Link]
-
MDPI. (2017). (E)-1-(2-Aminophenyl)-3-(benzo[d]d[1][2]ioxol-5-yl)prop-2-en-1-one. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of OH-initiated degradation of 2-aminoethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Oxidation of Polyfunctional 2-Amino-1,3-propanediol Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). Retrieved from [Link]
-
Walsh Medical Media. (n.d.). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Retrieved from [Link]
-
Chromatography Online. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Chlordiazepoxide degradation mechanism. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. In-Situ Deactivation of Catechol-Containing Adhesive using Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: β-hydroxy-MDPEA (BOHB) Solubility Guide
Introduction
Welcome to the technical support center for β-hydroxy-MDPEA (BOHB), a substituted phenethylamine compound of interest in contemporary research. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered when working with the free base and hydrochloride (HCl) salt forms of this molecule. As with many amine-containing compounds, the choice between the free base and a salt form has significant implications for its physicochemical properties, most notably its solubility.[1][2] This document provides in-depth, evidence-based troubleshooting advice and experimental protocols to ensure the successful preparation of β-hydroxy-MDPEA solutions for your in-vitro and in-vivo studies.
Our approach is grounded in fundamental principles of medicinal chemistry and pharmaceutical science. We will explore the "why" behind the "how," empowering you with the knowledge to not only solve immediate solubility issues but also to anticipate and proactively manage them in future experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in solubility between β-hydroxy-MDPEA free base and its HCl salt?
A1: The primary difference lies in their interaction with aqueous and organic solvents, which is dictated by their chemical form.
-
β-hydroxy-MDPEA Free Base: This is the neutral, uncharged form of the molecule. It is inherently more lipophilic ("fat-loving") and thus tends to exhibit higher solubility in non-polar organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and lipids.[3][4] Conversely, its solubility in aqueous media, such as water or biological buffers, is typically very low.[5]
-
β-hydroxy-MDPEA HCl Salt: In this form, the basic amine group on the phenethylamine backbone has been neutralized with hydrochloric acid to form an ammonium salt.[1] This salt is an ionic compound that readily dissociates in polar solvents like water to form charged ions.[6] This ionization dramatically increases its affinity for water and other polar solvents, leading to significantly higher aqueous solubility compared to the free base.[7][8]
This principle is a cornerstone of drug development, where salt formation is a common strategy to enhance the aqueous solubility and dissolution rate of basic drug candidates.[2]
Q2: I am trying to dissolve the free base in my aqueous cell culture medium, but it won't go into solution. What am I doing wrong?
A2: This is a common issue stemming from the lipophilic nature of the free base. Direct dissolution in aqueous buffers is often unsuccessful. Here are the recommended approaches:
-
"Like Dissolves Like" - The Co-Solvent Approach: The most effective method is to first dissolve the free base in a small amount of a water-miscible organic solvent.[9][10] Dimethyl sulfoxide (DMSO) is a standard choice for in-vitro studies due to its powerful solubilizing properties and general biological tolerance at low concentrations (typically <0.5% v/v).[11]
-
Protocol:
-
Weigh the required amount of β-hydroxy-MDPEA free base.
-
Dissolve it in a minimal volume of 100% DMSO to create a concentrated stock solution. Gentle warming (to 37°C) or vortexing can aid dissolution.
-
Perform serial dilutions of this stock solution directly into your aqueous buffer or cell culture medium to achieve the desired final concentrations. Ensure vigorous mixing during dilution to prevent precipitation.
-
-
-
pH Adjustment (In-situ Salt Formation): You can convert the free base into its more soluble salt form directly within your aqueous medium by lowering the pH. By adding a strong acid like HCl, you protonate the amine group, effectively creating the HCl salt in solution.
-
Caution: This method requires careful control of the final pH to ensure it is compatible with your experimental system (e.g., cell viability).
-
Q3: My β-hydroxy-MDPEA HCl salt is not dissolving in an organic solvent for my synthesis/extraction. Why is this happening?
A3: This is the reverse of the previous problem. The ionic nature of the HCl salt makes it highly polar, and therefore poorly soluble in non-polar organic solvents.[1] To dissolve it in an organic phase, you must first convert it back to the non-polar free base.
-
Protocol: Acid-Base Extraction
-
Dissolve the HCl salt in an aqueous solution (e.g., deionized water).
-
Add a base, such as a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, to raise the pH above the pKa of the amine. This will deprotonate the ammonium ion and regenerate the neutral free base.
-
The free base, being less water-soluble, may precipitate or can be extracted into a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Separate the organic layer, dry it (e.g., with anhydrous sodium sulfate), and evaporate the solvent to isolate the free base, which can then be readily dissolved in your desired non-polar solvent.
-
Q4: I dissolved my compound, but it precipitated out of solution over time. How can I prevent this?
A4: Precipitation upon standing, especially after dilution of a DMSO stock, often indicates that the solution is supersaturated. This means the concentration of the compound is higher than its equilibrium solubility in the final aqueous medium.
-
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a less concentrated initial stock solution in DMSO. This will result in a lower final percentage of DMSO when diluted, which may be better tolerated by the aqueous medium.
-
Use Stabilizers: For certain applications, particularly in pre-clinical formulations, the inclusion of non-ionic surfactants (e.g., Tween® 80) or polymers (e.g., PVP, HPMC) can act as precipitation inhibitors, helping to maintain a supersaturated state.[12][13]
-
Check the pH: The pH of your final solution is critical. For the HCl salt, a decrease in pH can sometimes reduce solubility due to the common ion effect.[14] For the free base dissolved via pH adjustment, a drift in pH towards neutral can cause it to crash out of solution. Ensure your buffer has sufficient capacity to maintain the target pH.
-
Temperature: Solubility is temperature-dependent. If you prepare a solution warm and then store it at a lower temperature (e.g., 4°C), the compound may precipitate. Always consider the storage temperature when assessing solubility.[15]
-
Troubleshooting Guides
Guide 1: In-Vitro Assay Solution Preparation
Issue: Inconsistent results or low compound activity in cell-based assays. Suspected cause: poor solubility or precipitation in the assay plate.
Workflow:
Caption: Workflow for preparing solutions for in-vitro assays.
Expert Insights:
-
Causality: The choice of initial solvent is the most critical step. Using the wrong solvent (e.g., aqueous for free base) is the primary cause of failure.
-
Self-Validation: Always perform a visual inspection of your highest concentration working solution under a microscope. What appears clear to the naked eye may contain micro-precipitates that can drastically alter the effective concentration and lead to unreliable data.
Guide 2: Determining Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of β-hydroxy-MDPEA (free base or HCl salt) in a specific aqueous buffer (e.g., PBS pH 7.4). This is a foundational experiment for any drug development program.[15][16]
Protocol:
-
Preparation: Add an excess amount of the compound (either free base or HCl salt) to a known volume of the aqueous buffer in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[16]
-
Phase Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[17]
-
Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[17]
-
pH Verification: Measure the pH of the final saturated solution to ensure it has not changed during the experiment.[16]
Data Presentation:
| Compound Form | Buffer | Temperature (°C) | Equilibrium Time (h) | Solubility (µg/mL) | Final pH |
| Free Base | PBS | 37 | 48 | [Insert Experimental Data] | 7.4 |
| HCl Salt | PBS | 37 | 48 | [Insert Experimental Data] | 7.3 |
| HCl Salt | pH 1.2 Buffer | 37 | 24 | [Insert Experimental Data] | 1.2 |
Advanced Topics
The Concept of pHmax and Salt Disproportionation
When working with a suspension of an HCl salt in an aqueous medium, a phenomenon known as disproportionation can occur. This is the conversion of the solid salt form into the solid free base form. This happens when the pH of the solution is above a critical value known as pHmax.[12]
At pHmax, the saturation solubilities of the free base and the salt are equal. Above this pH, the solution is supersaturated with respect to the free base, which can then crystallize out, often leading to changes in the physical properties and bioavailability of the formulation.[12]
Sources
- 1. bjcardio.co.uk [bjcardio.co.uk]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Practical Solutions For Poorly Soluble Drugs [outsourcedpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. rjpdft.com [rjpdft.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Solvent Miscibility Table [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Making sure you're not a bot! [helda.helsinki.fi]
- 13. blog.pacelabs.com [blog.pacelabs.com]
- 14. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. who.int [who.int]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Synthesis of 2-amino-1-(3,4-methylenedioxyphenyl)ethanol
Welcome to the Technical Support Center for the synthesis of 2-amino-1-(3,4-methylenedioxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important amino alcohol intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshoot common experimental issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, which typically proceeds via the reductive amination of 3,4-methylenedioxyphenyl-α-nitroethanol or a related ketone.
Q1: My final product is a persistent oil or fails to crystallize, even after solvent removal. What is the cause and how can I induce crystallization?
A1: This is a common and frustrating issue, typically stemming from several root causes that inhibit the formation of a stable crystal lattice.
-
Causality:
-
Residual Solvents: Even trace amounts of reaction solvents (e.g., methanol, ethanol, THF) can act as "anti-solvents" for crystallization or form a eutectic mixture with your product, lowering its melting point and preventing solidification.
-
Process-Related Impurities: The most significant cause is often the presence of impurities. Unreacted starting material (e.g., the corresponding ketone), over-reduction byproducts (the diol), or side-products from the amination step can disrupt the ordered packing required for crystallization.
-
Hygroscopic Nature: The freebase form of many amino alcohols can be hygroscopic, absorbing atmospheric moisture to form a viscous syrup.
-
-
Troubleshooting & Solutions:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump in conjunction with gentle heating (e.g., 30-40°C) for several hours. An azeotropic distillation with a non-polar solvent like toluene can also be effective in removing residual polar solvents.
-
Salt Formation for Purification: A highly effective strategy is to convert the crude oily freebase into a crystalline salt (e.g., hydrochloride or oxalate).[1][2] These salts often have much higher melting points and well-defined crystal structures. Dissolve the crude oil in a suitable solvent like isopropanol or ethanol, and then add a stoichiometric amount of acid (e.g., HCl in ether or a solution of oxalic acid).[1][2] The precipitated salt can be filtered, washed with a cold, non-polar solvent (like diethyl ether), and dried. The pure freebase can then be regenerated by basification and extraction if required.
-
Induce Crystallization: If you are confident the product is relatively pure, try scratch-seeding. Scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, adding a single, pure seed crystal can initiate crystallization.
-
Initial Purification: If salt formation is not desired, a quick "plug" of silica gel filtration can remove baseline impurities. Dissolve the oil in a minimum amount of dichloromethane and pass it through a short column of silica gel, eluting with a slightly more polar solvent system (e.g., DCM with 1-5% methanol).
-
Q2: My TLC/HPLC analysis shows multiple spots/peaks. How do I identify the main impurities and select an appropriate purification method?
A2: A multi-spot TLC or multi-peak HPLC indicates a mixture of compounds. Identifying these is crucial for selecting the right purification strategy.
-
Causality & Identification:
-
Unreacted Ketone: The precursor ketone (e.g., 3,4-methylenedioxyacetophenone) is a common impurity if the reaction did not go to completion. It will be less polar than the amino alcohol product.
-
Imine Intermediate: The intermediate imine formed during reductive amination is another possibility.[3][4] Its polarity will be between the starting ketone and the final product.
-
Over-reduction Product: Strong reducing agents like sodium borohydride (NaBH₄), if not controlled, can reduce the ketone carbonyl all the way to a hydroxyl group without amination, yielding 1-(3,4-methylenedioxyphenyl)ethanol. This diol will have a polarity similar to or slightly greater than your desired product.
-
N-Alkylation Byproducts: If using a primary amine in the reductive amination, dialkylation can sometimes occur, leading to tertiary amine byproducts.[5]
-
-
Troubleshooting & Solutions:
-
Co-spotting on TLC: The most straightforward identification method is to run a TLC plate spotting your crude product alongside the starting ketone. If one of the impurity spots matches the Rf of the starting material, you have identified it.
-
Column Chromatography: This is the most versatile purification method for removing multiple impurities. A silica gel column is standard.
-
Solvent System Selection: Use TLC to determine an optimal solvent system. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[6] Aim for an Rf of ~0.3 for your desired product, which usually provides good separation from impurities.
-
-
Recrystallization: If one impurity is present in a small amount, recrystallization can be very effective. The key is finding a solvent or solvent pair where your product has high solubility when hot and low solubility when cold, while the impurities remain in solution.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities formed during the synthesis of 2-amino-1-(3,4-methylenedioxyphenyl)ethanol via reductive amination?
A1: The impurity profile is highly dependent on the chosen synthetic route and reaction conditions. For a typical reductive amination of a ketone precursor, the primary impurities include:
-
Starting Materials: Unreacted 3,4-methylenedioxyphenyl ketone precursor (e.g., MDP2P) and piperonal if used as a starting material for the ketone.[9][10]
-
Reaction Intermediates: The corresponding imine intermediate, which may persist if the reduction step is incomplete.[3][4]
-
Side-Products:
-
1-(3,4-methylenedioxyphenyl)ethanol: Formed by the direct reduction of the ketone carbonyl group before imine formation can occur. This is more common with aggressive reducing agents like NaBH₄ if the imine formation is slow.[11]
-
Dimeric Species: Self-condensation products can occasionally form under certain pH and temperature conditions.
-
A diagram illustrating the formation of these common impurities is provided below.
Caption: Impurity formation pathways in reductive amination.
Q2: Which reducing agent is best for this synthesis to minimize impurities?
A2: The choice of reducing agent is critical. While powerful reductants like Lithium Aluminum Hydride (LAH) or Sodium Borohydride (NaBH₄) can be used, they are less selective and can lead to over-reduction of the ketone to a diol.[11]
For reductive aminations, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is widely considered the superior choice.[3][5][12]
-
Mechanism of Selectivity: STAB is a milder and more sterically hindered reducing agent. It reacts much more rapidly with the protonated imine intermediate than it does with the starting ketone or aldehyde.[4] This selectivity is crucial in a one-pot reaction where both the ketone and the imine are present simultaneously, minimizing the formation of the corresponding alcohol impurity.[4]
-
Reaction Conditions: STAB is typically used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4][11] A weak acid, such as acetic acid, is often added to catalyze imine formation.[4]
Q3: What is the best general-purpose method for purifying the final product to >99% purity?
A3: Achieving high purity often requires a multi-step approach. The most robust method combines an initial purification via salt formation followed by a final recrystallization of the freebase.
The workflow diagram below outlines a comprehensive purification and validation strategy.
Caption: General purification and validation workflow.
Q4: Which analytical techniques are essential for validating the purity and identity of the final product?
A4: A combination of chromatographic and spectroscopic methods is required for full validation.
| Technique | Purpose | Key Information Provided |
| TLC | Quick, qualitative purity check | Number of components, relative polarity. |
| HPLC | Quantitative purity analysis | Accurate percentage purity, detection of minor impurities.[13][14][15] |
| ¹H & ¹³C NMR | Structural confirmation | Confirms the chemical structure, identifies functional groups, and can reveal impurities if present in >1-2%. |
| Mass Spec (MS) | Molecular weight confirmation | Provides the molecular weight of the compound, aiding in structural confirmation. |
| FT-IR | Functional group analysis | Confirms presence of key functional groups (O-H, N-H, aromatic C-H, etc.). |
Detailed Protocols
Protocol 1: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude 2-amino-1-(3,4-methylenedioxyphenyl)ethanol freebase in a minimal amount of isopropanol or absolute ethanol (approx. 3-5 mL per gram of crude product).
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in ether (or bubble dry HCl gas through the solution) until the mixture becomes strongly acidic (test with pH paper).
-
Precipitation: The hydrochloride salt will precipitate, often as a white solid. Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether or acetone to remove residual impurities and solvent.
-
Drying: Dry the purified salt in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Recrystallization of the Freebase
-
Solvent Selection: Based on small-scale tests, select a suitable solvent system. A mixed solvent system like ethanol/water or toluene/hexane is often effective.[7]
-
Dissolution: Place the crude solid or concentrated oil in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot ethanol) and heat until fully dissolved.
-
Saturation: While hot, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of the "good" solvent to clarify the solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least one hour.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under high vacuum.
References
- [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatiz
- CN103539696A - Preparation method of 2-(aminoxy) ethanol. (n.d.).
- Wahlström, R., Styles, C., & Hägglund, G. (n.d.). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods, RSC Publishing.
- Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. (n.d.).
- US5866719A - Process for the purification of an aminoalcohol. (n.d.).
- Determination of phenylethanolamine N-methyltransferase by high-performance liquid chromatography with fluorescence detection. (1985).
- Reductive amin
- recrystalliz
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry.
- M.O.C. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- US3478050A - 1-(3',4'-methylenedioxy-phenyl)-2-pyrrolidino-alkanones-(1). (n.d.).
- Xu, F., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.
- Reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- The Synthesis and Chemical Profiling of 3,4-methylene-Dioxymethamphetamine (MDMA) and Analogues. (n.d.). ProQuest.
- Swist, M., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA.
- Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone. (n.d.). Benchchem.
- Bioproduction of 3,4-methylenedioxymethamphetamine and deriv
Sources
- 1. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 2. US3478050A - 1-(3',4'-methylenedioxy-phenyl)-2-pyrrolidino-alkanones-(1) - Google Patents [patents.google.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Synthesis and Chemical Profiling of 3,4-methylene-Dioxymethamphetamine (MDMA) and Analogues - ProQuest [proquest.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Determination of phenylethanolamine N-methyltransferase by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low recovery in liquid-liquid extraction of polar amines
A: Yes, SPE is an excellent alternative to LLE and can often provide cleaner extracts and avoid emulsion formation. For polar amines, ion-exchange SPE cartridges (e.g., cation exchange) are particularly effective. The polar amine is retained on the sorbent, while neutral and acidic impurities are washed away. The purified amine is then eluted with a suitable solvent. [6]
References
-
Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? - SCIEX. (2019, January 24). Retrieved from [Link]
-
How best to extract reaction products from high boiling solvents - Biotage. (2020, September 21). Retrieved from [Link]
- Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines - Books. (2019, November 12).
-
Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the - SciSpace. (n.d.). Retrieved from [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. (2025, February 21). Retrieved from [Link]
-
Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome | ChemRxiv. (n.d.). Retrieved from [Link]
-
Choise of solvent for extraction - Chemistry Stack Exchange. (2020, August 5). Retrieved from [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome | Journal of Proteome Research - ACS Publications. (2022, May 10). Retrieved from [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed. (2022, June 3). Retrieved from [Link]
-
Can I separate amines of different polarity/bulkiness via partial A/B extraction? (2016, September 6). Retrieved from [Link]
-
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? | ResearchGate. (2019, November 13). Retrieved from [Link]
-
Organic Solvents: Complete Guide, Industrial Uses & Safety. (2024, April 29). Retrieved from [Link]
-
Extraction Protocol for Polar Solvents - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Effective use of organic solvents to remove drugs from biologic specimens - PubMed. (n.d.). Retrieved from [Link]
-
Spontaneous Formation of Gel Emulsions in Organic Solvents and Commercial Fuels Induced by a Novel Class of Amino Acid Derivatiz. (n.d.). Retrieved from [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. (n.d.). Retrieved from [Link]
-
Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. (n.d.). Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2020, November 12). Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Retrieved from [Link]
-
Emulsion Formation and Stability - ResearchGate. (n.d.). Retrieved from [Link]
-
Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). Retrieved from [Link]
-
1 Emulsion Formation, Stability, and Rheology - Wiley-VCH. (n.d.). Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved from [Link]
- US2529315A - Amine activated emulsion polymerization process - Google Patents. (n.d.).
-
Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC. (2024, February 20). Retrieved from [Link]
-
Method 625.1: Base/Neutrals and Acids by GC/MS (2016) - EPA. (2016, December 1). Retrieved from [Link]
-
24.3: Basicity of Amines - Chemistry LibreTexts. (2025, February 24). Retrieved from [Link]
-
5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26). Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effective use of organic solvents to remove drugs from biologic specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. biotage.com [biotage.com]
stability of 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol under physiological pH
Technical Support Center: Stability of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for assessing the stability of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol under physiological pH conditions. The following question-and-answer format addresses common challenges and provides practical, field-proven insights to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol at physiological pH (7.4)?
The primary stability concern for this molecule at physiological pH is its susceptibility to oxidation. The benzo[1][2]dioxol moiety is structurally similar to a catechol, a functional group known to be sensitive to oxidation, especially at neutral to mildly alkaline pH.[3][4] This can lead to the formation of highly reactive ortho-quinones, which can then undergo further reactions, including polymerization, leading to a "browning" or discoloration of the solution.[3][4] The presence of the ethanolamine side chain, an amine-containing group, can further accelerate this browning process.[4]
Additionally, as with many pharmaceutical compounds, hydrolysis of functional groups could be a potential degradation pathway, although the ether linkages in the dioxol ring are generally more stable than esters or amides.[5][6]
Q2: What are the most likely degradation pathways for this compound under physiological conditions?
Based on its chemical structure, which contains a catechol-like ring and an ethanolamine side chain, the most probable degradation pathways are analogous to those of endogenous catecholamines like norepinephrine and epinephrine.[1][7] The main pathways are:
-
Oxidation: The benzo[1][2]dioxol ring can be oxidized to form a reactive quinone intermediate. This is often the initial and rate-limiting step in the degradation of catechol-containing compounds.[3][4] This quinone can then participate in a variety of subsequent reactions, including polymerization or reaction with other nucleophiles.
-
Deamination: The primary amine of the ethanolamine side chain can be a target for oxidative deamination, potentially catalyzed by monoamine oxidase (MAO)-like enzymes if the in-vitro system contains them (e.g., liver microsomes), to form an aldehyde intermediate.[1][2]
The following diagram illustrates the potential initial steps of degradation:
Caption: Potential initial degradation pathways of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol.
Troubleshooting Experimental Issues
Q3: My solution of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol in physiological buffer is turning brown. What is happening and how can I prevent it?
The browning of your solution is a strong indicator of oxidative degradation and subsequent polymerization of the resulting quinone species.[3][4] This is a common phenomenon for catechol-containing compounds, especially at neutral or slightly alkaline pH and in the presence of oxygen.
Causality: At physiological pH, the hydroxyl groups of the catechol-like moiety are more easily deprotonated, making the molecule more susceptible to oxidation. The presence of dissolved oxygen in your buffer is likely the primary oxidizing agent.
Preventative Measures:
-
Use of Antioxidants: The inclusion of an antioxidant, such as ascorbic acid or sodium metabisulfite, in your buffer can help to prevent oxidation.
-
Degassing of Buffers: Thoroughly degassing your physiological buffer before adding the compound can reduce the amount of dissolved oxygen available for oxidation.
-
Inert Atmosphere: For highly sensitive experiments, preparing and running your samples under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Protection from Light: Photolysis can sometimes catalyze oxidation, so protecting your samples from light is a good practice.[5][6]
Q4: I am seeing unexpected peaks in my HPLC chromatogram during my stability study. How do I identify them?
The appearance of new peaks in your chromatogram is indicative of degradation. To identify these degradation products, a systematic approach is necessary.
Troubleshooting Steps:
-
Forced Degradation Studies: Performing forced degradation studies can help you to generate a profile of potential degradation products.[1][2][8] By subjecting your compound to more extreme conditions (e.g., strong acid, strong base, high heat, oxidation with H₂O₂, and light exposure), you can intentionally generate degradants.[2][7] These can then be used as reference standards to identify the unknown peaks in your stability study.
-
Mass Spectrometry (MS) Analysis: Coupling your HPLC system to a mass spectrometer (LC-MS) is the most powerful tool for identifying unknown peaks. By determining the mass-to-charge ratio (m/z) of the degradation products, you can propose molecular formulas and fragmentation patterns to elucidate their structures.
-
Review of Literature: Researching the degradation pathways of structurally similar compounds can provide valuable clues as to the identity of your unknown peaks.[1][5][7]
Q5: My HPLC peak for the parent compound is tailing. What could be the cause?
Peak tailing in HPLC can be caused by a variety of factors. Here are some common causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions | The basic amine group on your compound can interact with acidic residual silanols on the silica-based column packing material. | Add a competing base, such as triethylamine, to the mobile phase, or use a column with a base-deactivated stationary phase.[9] |
| Column Overload | Injecting too much sample can lead to peak tailing. | Decrease the injection volume or the concentration of your sample.[10] |
| Column Contamination | Buildup of contaminants on the column frit or at the head of the column can distort peak shape. | Use a guard column and replace it regularly.[11][12] If contamination is suspected, flush the column with a strong solvent.[13] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of your compound, you can get a mix of ionized and non-ionized forms, leading to poor peak shape. | Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. |
Experimental Protocols and Data Presentation
Protocol: In Vitro Stability Assessment in Physiological Buffer
This protocol outlines a general procedure for assessing the stability of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol in a physiological buffer at 37°C.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or other mobile phase modifier
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or MS detector
Experimental Workflow:
Caption: General workflow for an in vitro stability study.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Working Solution Preparation: Spike the stock solution into pre-warmed (37°C) PBS (pH 7.4) to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid affecting the stability.
-
Incubation: Incubate the working solution in a temperature-controlled environment at 37°C.
-
Time Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the working solution.
-
Reaction Quenching: Immediately quench the reaction by adding an equal volume of a cold organic solvent like acetonitrile. This will precipitate any proteins and stop further degradation.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitate.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated, stability-indicating HPLC method.
Data Presentation
The results of the stability study should be presented clearly, showing the percentage of the parent compound remaining at each time point.
| Time Point (hours) | Peak Area of Parent Compound | % Remaining (Relative to T=0) |
| 0 | 1,254,321 | 100.0 |
| 1 | 1,248,765 | 99.6 |
| 2 | 1,235,489 | 98.5 |
| 4 | 1,198,765 | 95.6 |
| 8 | 1,123,456 | 89.6 |
| 24 | 987,654 | 78.7 |
References
-
Kamal, S., & Lappin, S. L. (2023). Biochemistry, Catecholamine Degradation. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Biology Stack Exchange. (2020). Can catecholamines degrade back into tyrosine, or, is synthesis irreversible? (in human body). Available at: [Link]
-
ResearchGate. (n.d.). (A) Pathways for the catabolism of phenylethylamine, tyramine, and.... Available at: [Link]
-
Kamal, S., & Lappin, S. L. (2023). Biochemistry, Catecholamine Degradation. PubMed. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
ChemRxiv. (2025). Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media. Available at: [Link]
-
Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
ResearchGate. (2015). Catecholamine Metabolism: A Contemporary View with Implications for Physiology and Medicine. Available at: [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Sketchy Medical. (2023). Catecholamine Synthesis & Degradation (Part 1). YouTube. Available at: [Link]
-
ResearchGate. (n.d.). pH-dependent release property of dioleoylphosphatidyl ethanolamine liposomes. Available at: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Available at: [Link]
-
Frontiers in Chemistry. (2023). Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction. Available at: [Link]
-
ChemRxiv. (2025). Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media. Available at: [Link]
-
PMC. (2025). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. Available at: [Link]
-
ResearchGate. (2025). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. Available at: [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]
-
IJIRT. (2020). Degradation Pathway of Pharmaceutical Dosage Forms. Available at: [Link]
-
Patsnap Eureka. (2025). Mechanism Analysis of Phenolphthalein's Degradation Pathways. Available at: [Link]
-
University of Utah. (n.d.). This protocol describes how to collect binding data for a small molecule/protein interaction. Available at: [Link]
Sources
- 1. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. ijirt.org [ijirt.org]
- 7. Biochemistry, Catecholamine Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 11. realab.ua [realab.ua]
- 12. lcms.cz [lcms.cz]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Minimizing Side Reactions During the Reduction of Henry Reaction Products
Welcome to the technical support center dedicated to addressing a critical step in organic synthesis: the reduction of β-nitro alcohols, the products of the Henry (or nitroaldol) reaction.[1][2] The successful conversion of these versatile intermediates into valuable β-amino alcohols is often plagued by a variety of side reactions that can significantly impact yield and purity.[3][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to overcome these challenges.
Understanding the Landscape of Side Reactions
The reduction of the nitro group in a β-nitro alcohol is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[5] The presence of the adjacent hydroxyl group and the inherent reactivity of these intermediates create a landscape ripe for side reactions. Understanding these potential pitfalls is the first step toward mitigating them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of when reducing β-nitro alcohols?
A1: The primary side reactions of concern include:
-
Retro-Henry Reaction: This is the reverse of the Henry reaction, where the β-nitro alcohol reverts to the starting aldehyde/ketone and nitroalkane.[1][6] This is often promoted by basic conditions and elevated temperatures.
-
Dehydration: Elimination of water from the β-nitro alcohol can occur, especially under acidic or basic conditions at higher temperatures, leading to the formation of a nitroalkene.[1][6][7]
-
Over-reduction: In some cases, the hydroxyl group can be reduced, leading to the formation of a nitroalkane. More common is the reduction of the nitro group past the amine stage to other functionalities.
-
Nef Reaction: If acidic conditions are used during workup, the intermediate nitronate salt can be hydrolyzed to form a ketone or aldehyde and nitrous oxide.[6][8][9]
-
Formation of Azoxy, Azo, and Hydrazo Compounds: Condensation reactions between the nitroso and hydroxylamine intermediates can lead to the formation of dimeric impurities, particularly under basic conditions.[5]
Q2: Why is the Retro-Henry reaction so prevalent and how can I stop it?
A2: The Henry reaction is reversible, and the equilibrium can be shifted back towards the starting materials under certain conditions.[1][6] The alkoxide intermediate formed during the reduction can be sufficiently basic to catalyze this reversion. To minimize the retro-Henry reaction:
-
Maintain a neutral or slightly acidic pH during the reduction where possible.
-
Use milder reducing agents that do not require strongly basic conditions.
-
Keep the reaction temperature low to disfavor the reverse reaction. The use of KI has been reported to inhibit the retro-nitroaldol reaction in some cases.[10]
Q3: My reaction is turning a deep blue color. What does this signify?
A3: A deep blue color during the reaction is often indicative of the formation of a 1-nitroso-alkanol intermediate, which is a key species in the Nef reaction pathway.[9] Its presence suggests that conditions may be favoring this side reaction.
Troubleshooting Guide: From Theory to Practice
This section provides a structured approach to troubleshooting common problems encountered during the reduction of β-nitro alcohols.
Problem 1: Low Yield of the Desired β-Amino Alcohol due to a Mixture of Side Products
If you are observing a complex mixture of products with a low yield of the target β-amino alcohol, a systematic evaluation of your reaction parameters is necessary.
Troubleshooting Workflow: Optimizing Reduction Conditions
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones [mdpi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Nef reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Hygroscopic Amino Alcohol HCl Salts
This technical guide is structured as a Tier 3 Support resource for researchers dealing with the purification of hygroscopic amino alcohol hydrochloride salts.
Executive Summary
Purifying amino alcohol hydrochloride salts is a dual-challenge scenario. You are fighting the hygroscopicity of the salt complex (which attracts atmospheric moisture) and the hydrogen-bonding network of the hydroxyl/amine functionalities (which promotes "oiling out" rather than crystallization).
This guide prioritizes anhydrous protocols and kinetic control to force lattice formation over amorphous precipitation.
Module 1: The "Oiling Out" Problem (Solvent System Selection)
Q: My product separates as a sticky oil at the bottom of the flask instead of crystals. Why is this happening? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound becomes insoluble in the solvent mixture at a temperature above its melting point, or when impurities depress the melting point of the solvated phase. For amino alcohols, this is often exacerbated by residual water .
Troubleshooting Protocol:
-
Dehydration is Critical: Before attempting crystallization, you must ensure the crude material is anhydrous.
-
Action: Dissolve crude oil in MeOH/EtOH and evaporate to dryness.
-
Action: Perform an azeotropic distillation with toluene (or cyclohexane) 3 times. This removes bound water that acts as a plasticizer, preventing crystal lattice formation.
-
-
The "Cloud Point" Titration: Do not just dump solvents together.
-
Dissolve the salt in the minimum amount of hot, anhydrous "Good Solvent" (e.g., Methanol, Isopropanol).
-
Add the "Anti-Solvent" (e.g., Diethyl Ether, MTBE) dropwise only until a persistent cloudiness appears.
-
Add one drop of the "Good Solvent" to clear the cloudiness.
-
Allow to cool very slowly (wrap flask in foil/cotton) to room temperature.
-
Recommended Solvent Systems:
| Solvent System (Good / Anti) | Polarity Gradient | Risk Profile | Best For |
| MeOH / Et₂O | High | Flammable/Volatile | Highly polar, short-chain amino alcohols. |
| iPrOH / MTBE | Medium | Moderate | General purpose. MTBE is less volatile than ether. |
| EtOH / Acetone | Medium | Hygroscopic | Salts that are too soluble in MeOH. |
| Acetonitrile / Toluene | Low | Toxic | Hydrophobic amino alcohols (e.g., phenyl-substituted). |
Critical Warning: Avoid using esters (like Ethyl Acetate) if your salt contains excess free acid or if heating for prolonged periods, as acid-catalyzed transesterification with the alcohol group of your molecule is a risk [1].
Module 2: Crystallization & Precipitation Techniques
Q: I’ve tried mixed solvents, but it still won't crystallize. What now? A: When thermodynamics fails, use kinetics and mechanical stress.
Protocol A: The "Seed and Scratch" If you lack seed crystals from a previous batch:
-
Take a glass rod and dip it into the oily solution.
-
Remove it and let the solvent evaporate on the rod until a solid crust forms (this may require a vacuum desiccator).
-
Use this crust to "seed" the main solution.
-
Scratch the inner walls of the flask with a glass rod at the interface of the solution and air. The micro-glass particles act as nucleation sites.
Protocol B: Vapor Diffusion (The Gentle Approach) Best for small scale (<1g) or extremely stubborn oils.
-
Dissolve the salt in a minimum of good solvent (e.g., MeOH) in a small vial.
-
Place this open vial inside a larger jar containing the anti-solvent (e.g., Et₂O).
-
Seal the outer jar. The anti-solvent vapors will slowly diffuse into the solution, increasing saturation gradually and promoting crystal growth over oiling [2].
Module 3: Moisture Management & Handling
Q: The crystals turn into a puddle (deliquesce) the moment I filter them. How do I isolate them? A: Hygroscopic amino alcohol salts can absorb enough moisture from the air in seconds to dissolve themselves. You must break the contact with atmospheric humidity.
The "Schlenk" Filtration Protocol:
-
Do not use a standard Buchner funnel. The airflow pulls moist room air directly through your crystals.
-
Use a Fritted Schlenk Filter: Perform the filtration under a positive pressure of dry Nitrogen or Argon.
-
Wash with Anhydrous Solvent: Wash the filter cake with anhydrous anti-solvent (e.g., dry ether) to remove mother liquor without introducing water.
-
Vacuum Dry Immediately: Do not air dry. Transfer the Schlenk tube directly to a high-vacuum line or place the filter flask in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) or KOH pellets.
Drying Agents Comparison:
| Agent | Capacity | Speed | Suitability for Amine HCl |
| P₂O₅ | High | Fast | Excellent. Acidic nature matches the salt. |
| KOH | Medium | Medium | Good. Absorbs acid vapors, but ensure no physical contact. |
| CaCl₂ | Low | Slow | Poor. Can form complexes with amines/alcohols. |
Module 4: Impurity Removal
Q: My product is colored (yellow/brown) or contains inorganic salts. How do I clean it? A:
-
Color: Dissolve the salt in hot alcohol and treat with Activated Charcoal (1-5% w/w). Stir for 15 minutes, then filter while hot through a Celite pad. Note: Charcoal can adsorb some product; use sparingly.
-
Inorganic Salts (NaCl/NH₄Cl): If you neutralized with HCl and have trapped inorganic salts:
-
Dissolve the crude mix in dry Ethanol or Isopropanol .
-
Inorganic salts (NaCl) are largely insoluble in anhydrous alcohols.
-
Filter off the white inorganic solid.[1]
-
Evaporate the filtrate to recover your organic amine salt [3].
-
Visual Troubleshooting Guide
The following decision tree outlines the logical flow for purifying a stubborn amino alcohol salt.
Figure 1: Decision matrix for the purification of hygroscopic amine salts, prioritizing moisture removal and kinetic control.
References
-
Organic Chemistry Portal. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Techniques for Crystallization and Recrystallization. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]
Sources
Technical Support Center: Resolving NMR Signal Overlap in Methylenedioxy Phenylethanolamines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap encountered during the analysis of methylenedioxy phenylethanolamines. The complex and often crowded nature of their ¹H NMR spectra necessitates a strategic approach to achieve signal resolution and accurate structural elucidation.
Introduction: The Challenge of Signal Overlap
Methylenedioxy phenylethanolamines are a class of compounds characterized by a phenylethanolamine backbone and a methylenedioxy group attached to the aromatic ring. This structural arrangement often leads to significant overlap of proton signals in ¹H NMR spectra, particularly in several key regions:
-
Aromatic Region: The protons on the phenyl ring can have very similar chemical shifts, leading to complex and overlapping multiplets.
-
Aliphatic Region: The protons of the ethylamine side chain, especially the methylene and methine protons, can be in close proximity chemically, resulting in signal crowding.
-
Methylenedioxy Protons: The two protons of the methylenedioxy group are diastereotopic, meaning they are chemically non-equivalent and should ideally appear as two distinct signals. However, they often overlap, appearing as a single broad peak or a complex multiplet.
This guide will equip you with the knowledge and practical steps to systematically troubleshoot and resolve these signal overlap issues.
Troubleshooting Guides
Guide 1: Simple Adjustments to Your Experimental Setup
Before resorting to more advanced NMR techniques, simple modifications to your experimental parameters can often provide a surprising degree of signal resolution.
Issue: You observe significant signal overlap in the initial ¹H NMR spectrum of your methylenedioxy phenylethanolamine derivative.
Solution:
-
Change the Solvent: The choice of deuterated solvent can significantly influence the chemical shifts of your analyte.[1][2] Acquiring spectra in different solvents (e.g., changing from CDCl₃ to benzene-d₆, methanol-d₄, or DMSO-d₆) can induce differential shifts in proton resonances, potentially resolving overlapping signals.[3] Aromatic solvents like benzene-d₆ can be particularly effective in separating signals in the aromatic region due to anisotropic effects.[2][4]
-
Vary the Temperature: Acquiring spectra at different temperatures can alter the chemical shifts of protons, especially those involved in conformational exchange or hydrogen bonding.[5][6] Increasing the temperature can sometimes simplify spectra by causing broad peaks from exchange processes to sharpen.[7] Conversely, lowering the temperature can "freeze out" certain conformations, leading to better resolution.[8]
-
Adjust Sample Concentration: High sample concentrations can lead to peak broadening and minor chemical shift changes due to intermolecular interactions.[6] Diluting your sample may improve resolution.
| Parameter | Rationale | Potential Outcome |
| Solvent Change | Alters the local magnetic environment of protons through solvent-solute interactions.[9] | Differential shifting of proton signals, leading to resolution of overlap.[4] |
| Temperature Variation | Affects molecular motion, conformational equilibria, and hydrogen bonding.[5][10] | Can sharpen broad signals or separate signals from different conformers.[7] |
| Concentration Adjustment | Minimizes intermolecular interactions and viscosity effects. | Can lead to sharper signals and improved resolution. |
Guide 2: Utilizing Chemical Shift Reagents
When simple parameter adjustments are insufficient, chemical shift reagents offer a powerful and often straightforward method for inducing large chemical shift changes.
Issue: You have limited access to high-field NMR or 2D NMR techniques and need a simpler method to resolve overlapping signals.
Solution: Employ a lanthanide-based NMR shift reagent (LSR).[11][12] These paramagnetic complexes, such as those containing europium (Eu) or praseodymium (Pr), can coordinate with basic functional groups in your molecule, like the amine or hydroxyl groups of the phenylethanolamine side chain.[13][14] This interaction induces significant changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion.[11][15] This can effectively "spread out" the overlapping signals, simplifying the spectrum.[12]
Experimental Protocol: Using a Lanthanide Shift Reagent
-
Sample Preparation: Prepare a solution of your methylenedioxy phenylethanolamine in a dry, aprotic deuterated solvent (e.g., CDCl₃).[11]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound to serve as a reference.
-
Incremental Addition of LSR: Add a small, known amount of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube.
-
Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the LSR.
-
Data Analysis: Monitor the changes in chemical shifts as a function of LSR concentration. The signals closest to the binding site will experience the largest shifts.[15]
Caption: Workflow for using lanthanide shift reagents to resolve signal overlap.
Guide 3: Differentiating Enantiomers and Diastereomers with Chiral Resolving Agents
For chiral methylenedioxy phenylethanolamines, resolving signals from enantiomers or diastereomers can be particularly challenging.
Issue: Your sample is a racemic mixture or a mixture of diastereomers, and the signals of the different stereoisomers are overlapping.
Solution: Use a chiral resolving agent (CRA) or a chiral solvating agent (CSA).[16][17] These agents interact with the enantiomers or diastereomers in your sample to form transient diastereomeric complexes.[18][19] Since diastereomers have different physical properties, their corresponding protons will have slightly different chemical shifts in the NMR spectrum, allowing for their resolution and quantification.[17][20]
| Agent Type | Interaction | Example |
| Chiral Resolving Agent (CRA) | Forms a covalent bond with the analyte.[17] | Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[17] |
| Chiral Solvating Agent (CSA) | Forms non-covalent diastereomeric complexes through interactions like hydrogen bonding or ion pairing.[18][19] | (S)-mandelic acid.[16] |
Guide 4: Advanced 2D NMR Techniques
When simpler methods fail to provide complete resolution, two-dimensional (2D) NMR spectroscopy is the definitive tool for structure elucidation and resolving signal overlap.[21][22]
Issue: Severe signal overlap persists, preventing the assignment of individual proton and carbon signals.
Solution: Employ a combination of 2D NMR experiments to disperse the signals into a second dimension, thereby resolving the overlap.[23]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons. This is invaluable for tracing out the spin systems of the phenylethanolamine side chain.[24]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This is extremely powerful for resolving overlapping proton signals, as the attached carbons often have well-separated chemical shifts.[25][26]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular fragments and confirming the overall structure.[25][27]
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing information about the 3D structure and stereochemistry of the molecule.[22][28]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. reddit.com [reddit.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. thieme-connect.de [thieme-connect.de]
- 5. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. datapdf.com [datapdf.com]
- 15. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 18. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resolvemass.ca [resolvemass.ca]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. princeton.edu [princeton.edu]
- 28. pubs.acs.org [pubs.acs.org]
Navigating the Analytical Maze: A Comparative Guide to the GC-MS Fragmentation of 2-Amino-1-benzodioxol-5-yl-ethanol and its Alternatives
Navigating the Analytical Maze: A Comparative Guide to the GC-MS Fragmentation of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol and its Alternatives
In the landscape of pharmaceutical research and forensic analysis, the unambiguous identification of novel psychoactive substances and their metabolites is of paramount importance. 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol, a compound structurally related to 3,4-methylenedioxymethamphetamine (MDMA), presents a unique analytical challenge. This guide provides an in-depth exploration of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of this compound, offering a comparative analysis with alternative analytical methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed analytical strategy development.
The Analytical Imperative: Why 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol Demands Scrutiny
2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol shares the characteristic benzodioxole ring structure found in MDMA and its analogues. Its presence in forensic samples or as a potential metabolite necessitates robust and reliable analytical methods for its detection and characterization. Gas chromatography coupled with mass spectrometry (GC-MS) has long been a cornerstone of forensic and analytical chemistry due to its high resolving power and ability to provide structural information through fragmentation analysis.[2][3]
Deconstructing the Molecule: The GC-MS Fragmentation Pathway
The proposed fragmentation cascade is initiated by the ionization of the nitrogen atom, followed by cleavage of the C-C bond adjacent to the nitrogen (the α-β bond). This results in the formation of a stable iminium cation, which is often the base peak in the mass spectra of such compounds.[3][4]
Caption: Proposed GC-MS fragmentation pathway for 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol.
Key Predicted Fragment Ions:
-
m/z 44 (Immonium Ion): This fragment arises from the characteristic alpha-cleavage of the aminoethanol side chain, resulting in [CH2=NH2]+. This is anticipated to be a prominent peak, potentially the base peak.
-
m/z 135 (Benzodioxole Cation): Cleavage of the bond between the benzylic carbon and the ethanolamine side chain would yield the stable 1,3-benzodioxol-5-ylmethyl cation.
-
m/z 105 and m/z 77: Subsequent fragmentation of the benzodioxole ring system, a common pathway for such structures, would likely produce ions at m/z 105 and m/z 77.[4]
A Comparative Analysis: GC-MS vs. Alternative Methodologies
While GC-MS is a powerful tool, a comprehensive analytical strategy often involves the consideration of alternative techniques. The choice of methodology is dictated by factors such as the required sensitivity, selectivity, sample matrix, and the need for quantitative versus qualitative data.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on volatility and polarity, with mass-based detection and fragmentation. | Separation based on polarity and interaction with stationary phase, with various detectors (UV, DAD, etc.). | Separation based on polarity, with mass-based detection. | Separation based on charge and size in an electric field. |
| Strengths | High chromatographic resolution, extensive spectral libraries for identification, and excellent for volatile and semi-volatile compounds.[3] | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Good for quantification.[9][10] | High sensitivity and selectivity, suitable for complex matrices and non-volatile compounds. Provides molecular weight and structural information. | High separation efficiency, small sample volume, and suitable for chiral separations.[1][11] |
| Weaknesses | Often requires derivatization for polar compounds, potential for thermal degradation of labile analytes.[12] | Lower peak capacity compared to GC, and less structural information from common detectors. | Higher operational complexity and cost, potential for matrix effects (ion suppression/enhancement). | Lower concentration sensitivity compared to MS-based methods, and can be sensitive to matrix composition. |
| Typical Application | Broad-spectrum screening, confirmation of identity, and impurity profiling.[2] | Routine quality control, quantification of known analytes.[10] | Metabolite identification, trace analysis in biological fluids.[9] | Enantiomeric separation, analysis of charged species.[1] |
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following provides a standardized workflow for the analysis of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol using GC-MS and a comparative HPLC-UV method.
Protocol 1: GC-MS Analysis (with Derivatization)
This protocol outlines the analysis of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol following derivatization, a common practice to improve the chromatographic behavior of polar analytes.[1][11]
1. Sample Preparation and Derivatization: a. To 100 µL of sample (in methanol), add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). b. Vortex the mixture for 30 seconds. c. Heat the mixture at 70°C for 30 minutes. d. Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Injector Temperature: 250°C.
- Oven Temperature Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Hold: 5 minutes at 280°C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injection Volume: 1 µL (splitless mode).
MSD Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-500.
Caption: Workflow for GC-MS analysis of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol.
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis
This protocol provides an alternative method for the quantification of the target analyte without the need for derivatization.
1. Sample Preparation: a. Dilute the sample to an appropriate concentration with the mobile phase. b. Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
- Mobile Phase:
A: 0.1% Formic acid in Water.
B: Acetonitrile.
- Gradient:
0-2 min: 5% B.
2-10 min: Linear gradient to 95% B.
10-12 min: Hold at 95% B.
12-12.1 min: Return to 5% B.
12.1-15 min: Re-equilibration at 5% B.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection Wavelength: 230 nm and 285 nm.
Caption: Workflow for HPLC-UV analysis of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol.
Conclusion
The analysis of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol requires a nuanced approach, with GC-MS serving as a powerful tool for its identification through predictable fragmentation patterns. The dominance of alpha-cleavage leading to a characteristic iminium ion at m/z 44, coupled with fragments indicative of the benzodioxole moiety, provides a strong basis for its characterization. However, a comprehensive analytical strategy should also consider the strengths of alternative techniques such as HPLC and LC-MS, particularly for quantitative analyses and for handling complex biological matrices. By understanding the principles, strengths, and weaknesses of each methodology, researchers can confidently select and implement the most appropriate analytical workflow to meet their specific research objectives.
References
-
de la Torre, R., et al. (2002). Determination of MDMA and its metabolites in blood and urine by gas chromatography-mass spectrometry and analysis of enantiomers by capillary electrophoresis. Journal of Analytical Toxicology, 26(3), 157-165. [Link]
-
García-Repetto, R., et al. (2003). Identification and quantitation of 3,4-methylenedioxy-N-methylamphetamine (MDMA, ecstasy) in human urine by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 967-974. [Link]
-
Butler, B., & Guilbault, G. G. (2004). Analytical Techniques for Ecstasy. Analytical Letters, 37(10), 2003-2030. [Link]
-
Sheikholeslami, B. (2018). Assays for MDMA and its metabolites. In ResearchGate. [Link]
-
Helmlin, H. J., et al. (1996). Analysis of 3,4-Methylenedioxymethamphetamine (MDMA) and its Metabolites in Plasma and Urine by HPLC-DAD and GC-MS. Journal of Analytical Toxicology, 20(6), 432-440. [Link]
-
Marques, B., et al. (2019). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Molecules, 24(18), 3319. [Link]
-
Shimadzu Corporation. (2015). Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. [Link]
-
Bishop, M. (2015). Forensic Chemical Analysis of Synthetic Cathinones Using Portable Mass Spectrometric Instrumentation. VCU Scholars Compass. [Link]
-
Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. Drug Testing and Analysis, 12(4), 488-500. [Link]
-
Senedi, K. A., & Morrison, C. (2019). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 11(36), 4647-4659. [Link]
-
Noggle, F. T., et al. (1997). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. National Criminal Justice Reference Service. [Link]
-
Lesiak, A. D., et al. (2014). Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. Scholars Archive, University at Albany, SUNY. [Link]
-
Dal Cason, T. A. (2006). Mass spectral and chromatographic studies on a series of regioisomers and isobaric derivatives related to methylenedioxymethamphetamine. Auburn University. [Link]
-
Springer, T. L., & W. H. Voelker. (2009). Lethal Serotonin Syndrome After Methylone and Butylone Ingestion. Journal of Analytical Toxicology, 33(8), 509-511. [Link]
-
Mujawar, S. Y., et al. (2021). Step-by-Step Interpretation of GC/MS Chromatogram and Mass Spectra. Indonesian Journal of Multidisciplinary Research, 1(2), 171-206. [Link]
-
NIST. (n.d.). Ethanol, 2-[(2-aminoethyl)amino]-. NIST WebBook. [Link]
-
de la Torre, R., et al. (2002). Determination of MDMA and its Metabolites in Blood and Urine by Gas Chromatography-Mass Spectrometry and Analysis of Enantiomers. Journal of Analytical Toxicology, 26(3), 157-165. [Link]
-
Kolbrich, E. A., et al. (2008). Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine After Controlled Oral Administration to Young Adults. Therapeutic Drug Monitoring, 30(3), 320-332. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Bishop, C. L., et al. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 25, 100344. [Link]
-
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. [Link]
-
Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
FooDB. (2010). Compound 2-Aminoethanol (FDB000769). [Link]
-
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. [Link]
-
Doc Brown. (n.d.). Mass spectrum of ethanol. [Link]
-
Swist, M., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 149(2-3), 181-192. [Link]
Sources
- 1. Determination of MDMA and its metabolites in blood and urine by gas chromatography-mass spectrometry and analysis of enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
- 10. scispace.com [scispace.com]
- 11. scispace.com [scispace.com]
- 12. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Structural Elucidation and Comparative NMR Profiling of 2-amino-1-(benzo[d][1,3]dioxol-5-yl)ethanol
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Medicinal Chemists[1][2][3][4][5][6]
Executive Summary
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 2-amino-1-(benzo[d][1,3]dioxol-5-yl)ethanol (also known as
This guide moves beyond static spectral lists, offering a comparative analysis against its metabolic precursors (amino-ketones) and structural analogs (non-hydroxylated phenethylamines).[1][2][5][7] It establishes a self-validating protocol for distinguishing this specific amino alcohol from isobaric impurities and dehydration products.[1][2][3][4][5]
Experimental Configuration & Sample Preparation
To ensure high-resolution data and accurate integration, the choice of solvent is the primary variable affecting the visibility of exchangeable protons (OH, NH₂).[4][7]
Solvent Selection Strategy
-
DMSO-d₆ (Recommended): Essential for confirming the secondary alcohol.[1][2][3][4][5] In dry DMSO-d₆, the hydroxyl proton typically appears as a doublet (coupling to the methine proton), providing definitive proof of the
-hydroxy motif.[1][2][7] -
CDCl₃ (Alternative): Useful for direct comparison with literature data of non-polar analogs (like MDA), but often results in broadened or invisible OH/NH signals due to rapid exchange.[1][4][5][7]
Protocol: High-Fidelity Sample Preparation
-
Mass: Weigh 10–15 mg of the solid analyte.
-
Solvation: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% TMS.
-
Filtration: If the sample is a crude reduction product, filter through a chemically resistant PTFE syringe filter (0.22 µm) to remove paramagnetic metallic residues (e.g., Pd/C or borohydride salts) that cause line broadening.[4][5][7]
-
Acquisition:
-
¹H NMR: 16 scans, relaxation delay (d1) ≥ 2.0s to ensure accurate integration of aromatic protons.
-
¹³C NMR: 512–1024 scans, proton-decoupled.
-
Spectroscopic Profile: 1H and 13C Assignments
The following data summarizes the chemical shifts expected in DMSO-d₆. The molecule is characterized by the rigid methylenedioxy ring and the ABX spin system of the ethyl side chain.[4][5][7]
Table 1: ¹H NMR Chemical Shift Assignment (500 MHz, DMSO-d₆)
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Ar-H (2) | Aromatic | 6.85 – 6.90 | Doublet (d) | 1H | Ortho to alkyl, meta to ether.[1][2][3][5][6] | |
| Ar-H (5) | Aromatic | 6.75 – 6.80 | Doublet (d) | 1H | Ortho to ether.[1][2][3][5][6] | |
| Ar-H (6) | Aromatic | 6.70 – 6.75 | dd | 1H | Vicinal coupling dominates.[1][2][5][7] | |
| -O-CH₂-O- | MDO Ring | 5.95 – 6.00 | Singlet (s) | 2H | - | Diagnostic methylenedioxy singlet.[1][2][3][4][5] |
| -OH | Hydroxyl | 5.10 – 5.30 | Doublet (d) | 1H | Critical Signal: Disappears with D₂O shake.[1][2][3][5][6] | |
| CH-OH | Methine | 4.40 – 4.55 | Multiplet (dt) | 1H | - | Benzylic position; shifts upfield if esterified.[1][2][3][4][5][6] |
| CH₂-NH₂ | Methylene | 2.60 – 2.80 | Multiplet (m) | 2H | - | Diastereotopic protons adjacent to amine.[1][2][3][4][5][6] |
| -NH₂ | Amine | 1.50 – 3.00 | Broad (br s) | 2H | - | Highly variable; position depends on concentration/H₂O.[1][2][3][4][5][6] |
Table 2: ¹³C NMR Chemical Shift Assignment (125 MHz, DMSO-d₆)
| Carbon Type | Shift ( | Assignment Note |
| Ar-C-O | 146.0 – 147.5 | Quaternary carbons bearing the dioxolane ring.[1][2][3][5] |
| Ar-C (Ipso) | 136.0 – 138.0 | Quaternary carbon attached to the ethanol side chain.[1][2][3][4][5] |
| Ar-CH | 119.0, 107.5, 106.5 | Aromatic methines; C-5 is typically the most shielded.[1][2][3][4][7] |
| -O-CH₂-O- | 100.8 – 101.2 | Distinctive methylenedioxy carbon.[1][2][3][4][5] |
| CH-OH | 72.0 – 74.5 | Key Diagnostic: Benzylic alcohol carbon.[1][2][3][4][5] |
| CH₂-NH₂ | 48.0 – 50.0 | Aminomethylene carbon.[1][2][3][4][5] |
Comparative Analysis: Distinguishing Alternatives
In synthetic and forensic workflows, this molecule must be distinguished from its ketone precursor (Bk-analog) and its non-hydroxylated analog (MDA).[2][5][7]
A. Target vs. Ketone Precursor (Reduction Monitoring)
When monitoring the reduction of 1-(benzo[d][1,3]dioxol-5-yl)-2-aminoethanone to the target alcohol, NMR offers superior resolution to IR.[1][2][3][4][5][6]
-
The Ketone Signal: The precursor displays a carbonyl carbon signal at ~190–195 ppm in ¹³C NMR.[1][3][4][5][7]
-
The Transformation: Successful reduction is confirmed by the disappearance of the 195 ppm signal and the emergence of the 73 ppm (CH-OH) signal.[1][2][3][4][5]
-
Proton Signature: The ketone lacks the benzylic methine proton (~4.5 ppm).[1][4][5] Instead, it shows a deshielded methylene singlet (or AB quartet) for the alpha-protons next to the carbonyl (
ppm).[2][5][7]
B. Target vs. Non-Hydroxylated Analog (MDA)
The target is the
-
MDA Profile: MDA possesses a benzylic methylene (CH₂), appearing as a triplet or multiplet at ~2.7–2.9 ppm (integrating to 2H).[1][4][5][7]
-
Target Profile: The target possesses a benzylic methine (CH-OH), appearing at ~4.5 ppm (integrating to 1H).[1][2][4][5][6]
-
Differentiation: The splitting pattern of the aromatic region remains similar, but the aliphatic region is drastically different.[4][7] MDA has a compact ethyl chain multiplet; the target has separated methine/methylene signals.[3][4][5][7]
Visualization of Logic & Workflows[1][4][7]
Diagram 1: Reaction Monitoring Logic (Ketone to Amine Alcohol)
This flowchart visualizes the structural changes tracked during the synthesis/metabolism analysis.[1][4][5][6]
Caption: Structural evolution from the ketone precursor to the target amino alcohol, highlighting key NMR shift changes.
Diagram 2: Analytical Decision Tree
A self-validating workflow for confirming the identity of the target molecule.[1][2][3][4][5]
Caption: Step-by-step NMR validation protocol for confirming the specific methylenedioxy-amino-alcohol structure.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005).[1][4][5] Monographs: 3,4-Methylenedioxyamphetamine (MDA).[1][2][4][5][7][8][9][10] Retrieved from [Link][1][2][4][5][7]
-
National Center for Biotechnology Information (NCBI). (2025).[1][4][5] PubChem Compound Summary for CID 159678613: 2-(1,3-benzodioxol-5-ylamino)ethanol.[1][2][3][4][5] Retrieved from [Link][1][2][4][5][7]
-
Fulmer, G. R., et al. (2010).[4][5][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[1][3][4][5][7][11] Retrieved from [Link]
-
Pizarro, N., et al. (2002).[4][5][7][8] Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites in human plasma and urine.[1][3][4][7][8] Drug Metabolism and Disposition.[1][3][4][5][8] Retrieved from [Link][1][2][5][7]
-
Gallardo, E., et al. (2016).[4][5][7] A High-Resolution Magic Angle Spinning NMR Study of the Enantiodiscrimination of 3,4-Methylenedioxymethamphetamine (MDMA). PLOS ONE.[3][4][5][7] Retrieved from [Link][1][2][5][7][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-AMINO-1-BENZO[1,3]DIOXOL-5-YL-ETHANOL | 7464-97-3 [chemicalbook.com]
- 3. 2-AMINO-1-BENZO[1,3]DIOXOL-5-YL-ETHANOL | 7464-97-3 [amp.chemicalbook.com]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. CID 159678613 | C18H22N2O6 | CID 159678613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. swgdrug.org [swgdrug.org]
- 10. gtfch.org [gtfch.org]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Potency of Beta-Hydroxy-MDPEA and Octopamine
Introduction: Structurally Related Amines with Divergent Profiles
In the vast landscape of phenylethylamine derivatives, subtle structural modifications can lead to profound differences in pharmacological activity. This guide provides an in-depth comparison of two such analogues: Octopamine and β-hydroxy-3,4-methylenedioxyphenethylamine (beta-hydroxy-MDPEA).
Octopamine , an endogenous trace amine in vertebrates and a key neurotransmitter in invertebrates, is the beta-hydroxylated counterpart of tyramine.[1][2] Its physiological roles are well-documented, particularly in invertebrates where it modulates processes from locomotion to aggression.[1][3] In mammals, while present in only trace amounts, it interacts with the trace amine-associated receptor 1 (TAAR1) and, to a lesser extent, with adrenergic receptors.[1][4]
Beta-hydroxy-MDPEA , on the other hand, is a less-characterized compound. It is the beta-hydroxylated version of 3,4-methylenedioxyphenethylamine (MDPEA), the parent compound of the entactogen class of substances that includes MDMA.[5] The addition of a beta-hydroxyl group places it in the phenylethanolamine structural class, alongside octopamine and norepinephrine. While direct pharmacological data on beta-hydroxy-MDPEA is scarce in peer-reviewed literature, its structure suggests a potential interaction with the same family of receptors as octopamine and other sympathomimetic amines. This guide will compare the known potency of octopamine with the theoretically-derived profile of beta-hydroxy-MDPEA, underscoring the necessity for direct experimental validation.
Mechanism of Action: A Tale of Two Receptors
The potency of a ligand is intrinsically linked to its affinity and efficacy at specific receptor targets. For octopamine and beta-hydroxy-MDPEA, the primary targets are G protein-coupled receptors (GPCRs), specifically the adrenergic receptors and trace amine-associated receptors.
Octopamine's Receptor Interactions:
-
Invertebrate Octopamine Receptors: In insects and other invertebrates, octopamine is the primary agonist for its own specific receptors, which are broadly classified as alpha-adrenergic-like (OctαR) and beta-adrenergic-like (OctβR).[6][7] These receptors are crucial for its function as a neurotransmitter and neuromodulator.
-
Vertebrate Adrenergic Receptors: Octopamine exhibits a significantly lower affinity for mammalian adrenergic receptors compared to endogenous catecholamines. It has been reported to have a 400- to 2,000-fold lower affinity for α- and β-adrenergic receptors than norepinephrine.[1] It does, however, show some modest binding to β3-adrenergic receptors, which may be linked to its purported effects on lipolysis.[8]
-
Trace Amine-Associated Receptor 1 (TAAR1): In mammals, a key target for octopamine is TAAR1.[4][9] This receptor is involved in the modulation of monoaminergic systems.[4] While octopamine is a confirmed agonist, its potency is lower than other endogenous trace amines like tyramine and β-phenethylamine.[4]
Predicted Receptor Profile for Beta-Hydroxy-MDPEA: Direct binding data for beta-hydroxy-MDPEA is not readily available in published literature. However, based on its structure, we can predict its likely targets:
-
Adrenergic Receptors: As a phenylethanolamine, it is structurally poised to interact with α- and β-adrenergic receptors. The presence of the β-hydroxyl group is a key feature for binding to this receptor class.
-
TAAR1: Like octopamine and its parent compound MDPEA, beta-hydroxy-MDPEA is a likely ligand for TAAR1.
-
Serotonin (5-HT) Receptors: The 3,4-methylenedioxy group on the phenyl ring is a hallmark of compounds known to interact with serotonin receptors, such as the 5-HT2A and 5-HT2C subtypes.[10][11] This structural feature suggests that, unlike octopamine, beta-hydroxy-MDPEA may possess significant activity at serotonergic targets, a hypothesis that requires experimental verification.
The activation of these receptors typically involves the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP), a critical second messenger.
Sources
- 1. Octopamine - Wikipedia [en.wikipedia.org]
- 2. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TAAR1 - Wikipedia [en.wikipedia.org]
- 5. 3,4-Methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Physiological functions and pharmacological and toxicological effects of p-octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT2A and 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
differentiating 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol from MDA in forensics
Forensic Differentiation Guide: MDA vs. -OH-MDPEA[1][2]
The Structural Divergence
To the uninitiated, these compounds appear nearly identical.[2] Both possess the methylenedioxybenzyl moiety responsible for the characteristic "purple/black" Marquis reagent reaction.[1][2] However, two critical structural differences dictate their analytical separation:
-
Carbon Chain Length: MDA is an amphetamine (alpha-methylphenethylamine, C10).[1][2]
-OH-MDPEA is a phenethylamine (C9).[1][2] -
Functionalization: MDA has a reduced alkyl chain.[1][2]
-OH-MDPEA possesses a benzylic hydroxyl group ( ) at the -position.[1][2]
Comparative Chemical Profile[1][2][3]
| Feature | MDA (3,4-Methylenedioxyamphetamine) | |
| CAS Registry | 4764-17-4 | 7464-97-3 |
| Formula | ||
| Mol.[1][2] Weight | 179.22 g/mol | 181.19 g/mol |
| Backbone | Propyl (3-carbon) | Ethyl (2-carbon) |
| Key Substituent | ||
| Synthesis Origin | Piperonal + Nitroethane (Henry Rxn) | Piperonal + Nitromethane (Henry Rxn |
Mass Spectrometry (GC-MS) Protocols
The primary differentiation relies on Electron Ionization (EI) fragmentation patterns.[1] The structural differences lead to distinct cleavage pathways.[1][2]
Mechanism of Fragmentation[1]
-
MDA (Amphetamine Class): Undergoes
-cleavage between the benzylic carbon and the amine-bearing carbon.[1][2] This retains the charge on the nitrogen-containing fragment.[1][2] -
-OH-MDPEA (Amino-Alcohol Class): Undergoes
-cleavage between the carbinol carbon (bearing the OH) and the amine carbon.[1][2]
Protocol A: Direct Injection GC-MS
Objective: Rapid screening to identify the base peak.[1][2]
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol.
-
Temp Program: 80°C (1 min)
20°C/min 280°C (hold 5 min). -
Analysis:
The "Trustworthiness" Pillar: Derivatization
Direct injection of
Why this works:
-
MDA has one reactive site (primary amine).[1][2] It forms a mono-PFP derivative.[1][2]
- -OH-MDPEA has two reactive sites (primary amine + hydroxyl).[1][2] It forms a di-PFP (bis-PFP) derivative.[1][2]
This results in a massive, predictable mass shift that eliminates any ambiguity.[1][2]
Protocol B: PFPA Derivatization Workflow
-
Aliquot: Take 50 µL of the methanolic sample solution; evaporate to dryness under nitrogen.
-
Reagent: Add 50 µL PFPA and 25 µL Ethyl Acetate.
-
Incubation: Heat at 70°C for 20 minutes. (The heat is required to fully acylate the hydroxyl group).[1]
-
Finish: Evaporate to dryness; reconstitute in 100 µL Ethyl Acetate.
-
Analyze:
Data Interpretation Table (PFPA Derivatives)
| Compound | Derivative Form | Calculation (MW + Reagent - Leaving Group) | Target Ion ( | Mass Shift ( |
| MDA | Mono-PFP | 325 | +146 | |
| Di-PFP | 473 | +292 |
Note: The PFPA group adds
Visualizing the Decision Logic
The following diagram illustrates the logical flow for differentiating these compounds in a forensic workflow.
Figure 1: Analytical decision tree for distinguishing MDA from its beta-hydroxy ethyl homolog.
Synthesis Insights (Causality)
Understanding why
-
The Precursor Switch: MDA is typically synthesized via the Henry Reaction using Piperonal and Nitroethane .[1][2]
-
The Impurity/Analogue: If the clandestine chemist substitutes Nitroethane with Nitromethane , the resulting intermediate is a nitrostyrene that reduces to the phenethylamine (MDPEA).[2]
-
The Hydroxyl Origin:
-OH-MDPEA specifically arises if the Henry reaction is performed under conditions that yield the nitro-alcohol (2-nitro-1-(3,4-methylenedioxyphenyl)ethanol) which is then reduced without prior dehydration to the nitrostyrene.[1][2] This indicates a specific, perhaps amateur, modification of the standard synthesis route.[2]
References
-
United Nations Office on Drugs and Crime (UNODC). (2006).[1] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. UNODC.[1][2] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Ethanol, 2-[(2-aminoethyl)amino]- (Related Class). NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]
-
Drug Enforcement Administration (DEA). (2024).[1][2] Controlled Substances - Alphabetical Order. Retrieved from [Link]
A Researcher's Guide to Reference Standards for 3,4-Methylenedioxyphenylethanolamine (MDPEA)
An In-Depth Technical Comparison for Scientists and Drug Development Professionals
In the landscape of psychoactive substance research and pharmaceutical development, the precision and accuracy of analytical measurements are paramount. The reliability of any quantitative or qualitative analysis hinges on the quality of the reference standards employed. This guide provides a comprehensive overview and comparison of reference standards for 3,4-methylenedioxyphenylethanolamine (MDPEA), also known by its synonym, Homopiperonylamine.
MDPEA is a phenethylamine derivative and a close structural analog of several well-known psychoactive compounds, including 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[1] As a potential precursor or metabolite in the synthesis or metabolism of these substances, its accurate identification and quantification are crucial in forensic analysis, toxicology, and pharmacological research. This guide is designed to assist researchers, analytical scientists, and drug development professionals in selecting, utilizing, and verifying reference standards for this important compound.
Understanding the Landscape of MDPEA Reference Standards
The availability and quality of reference standards for novel or niche compounds like MDPEA can vary significantly. Researchers typically have two primary options: sourcing a commercially prepared standard or undertaking in-house preparation and characterization.
Commercially Available Standards: A Spectrum of Quality
A search for commercially available MDPEA reference standards reveals a range of products from various chemical suppliers. These are often sold as "analytical standards" or "research chemicals." While readily accessible, the level of certification and accompanying documentation can differ substantially.
Key Considerations for Commercial Standards:
-
Certification: The gold standard for a reference material is certification under ISO 17034, which ensures the competence of the reference material producer and the metrological traceability of the certified value.[2][3] While a Certified Reference Material (CRM) for MDPEA is not readily found, some suppliers provide "analytical reference standards" which may come with a Certificate of Analysis (CoA).
-
Certificate of Analysis (CoA): A comprehensive CoA is essential. It should detail the methods used for identification (e.g., NMR, MS, IR) and purity determination (e.g., HPLC, GC-FID, qNMR), along with the determined purity value and its associated uncertainty.[4][5]
-
Purity: The purity of the standard is a critical parameter. High-purity standards (typically ≥98%) are necessary for accurate quantification. The CoA should specify the methods used to assess purity and identify any significant impurities.
-
Form: MDPEA standards may be available as the free base (a liquid) or as a salt, most commonly the hydrochloride salt (a solid), which often offers improved stability and handling characteristics.[6]
Table 1: Comparison of Sourcing Options for 3,4-Methylenedioxyphenylethanolamine Reference Standards
| Feature | Certified Reference Material (CRM) - ISO 17034 | Commercial Analytical Standard | In-House Prepared Standard |
| Availability | Not readily available for MDPEA | Available from several suppliers | Requires synthetic chemistry capabilities |
| Certification | ISO 17034 accredited | Varies; may have a supplier's CoA | None, requires full characterization |
| Purity & Uncertainty | Certified value with stated uncertainty | Purity typically stated (e.g., >98%), uncertainty often not | Must be determined through rigorous analysis |
| Traceability | Metrologically traceable to SI units | Generally not traceable | Not traceable unless calibrated against a CRM |
| Cost | High | Moderate | High (time, reagents, equipment) |
| Documentation | Comprehensive Certificate of Analysis | Basic Certificate of Analysis | All documentation must be generated internally |
| Best For | Quantitative analysis requiring high accuracy and regulatory compliance | Qualitative identification, preliminary quantitative work | Situations where commercial standards are unavailable or unsuitable |
In-House Preparation: A Viable Alternative
When a certified commercial standard is unavailable or the cost is prohibitive, in-house preparation and characterization of a reference material can be a robust alternative. This approach offers full control over the material's quality but requires significant expertise in synthetic and analytical chemistry.
A common and well-documented synthetic route to phenethylamines is through the reductive amination of a corresponding ketone or the reduction of a nitrostyrene intermediate. For MDPEA, a plausible and frequently cited synthetic pathway starts from piperonal, a readily available starting material.[6][7][8][9][10][11][12]
Workflow for In-House Preparation and Characterization of MDPEA:
Caption: Workflow for in-house preparation of an MDPEA reference standard.
Experimental Protocol: Synthesis of MDPEA via Reductive Amination of 1-(3,4-Methylenedioxyphenyl)-2-nitropropene
This protocol is a representative method adapted from established procedures for similar compounds.[9][10][12] Caution: This synthesis should only be performed by qualified chemists in a properly equipped laboratory, with all appropriate safety precautions.
-
Synthesis of 1-(3,4-Methylenedioxyphenyl)-2-nitropropene:
-
In a round-bottom flask, dissolve piperonal and nitroethane in a suitable solvent (e.g., glacial acetic acid).
-
Add a catalyst, such as ammonium acetate or an amine base (e.g., butylamine), and reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter, wash with water, and recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified nitrostyrene intermediate.
-
-
Reduction to 3,4-Methylenedioxyphenylethanolamine (MDPEA):
-
In a separate flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Slowly add a solution of the 1-(3,4-methylenedioxyphenyl)-2-nitropropene in the same anhydrous solvent to the reducing agent suspension, maintaining a controlled temperature.
-
After the addition is complete, reflux the mixture for several hours.
-
Cool the reaction mixture and carefully quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting salts and wash them with the ether solvent.
-
Combine the organic filtrates, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent under reduced pressure to obtain the crude MDPEA free base.
-
-
Purification and Salt Formation (Optional but Recommended):
-
The crude MDPEA can be purified by vacuum distillation or column chromatography.
-
For improved stability and handling, the purified free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., isopropanol or diethyl ether) and adding a solution of hydrochloric acid in the same solvent. The resulting precipitate can be collected by filtration and dried.
-
Analytical Characterization: The Cornerstone of a Reliable Standard
Whether a reference standard is purchased or prepared in-house, its identity and purity must be unequivocally confirmed. A multi-technique approach is essential for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is one of the most powerful techniques for structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired and interpreted.
-
¹H NMR: The proton NMR spectrum of MDPEA is expected to show characteristic signals for the aromatic protons on the methylenedioxy-substituted ring, the protons of the methylenedioxy group (a singlet), and the protons of the ethylamine side chain (two triplets).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,4-Methylenedioxyphenylethanolamine
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| -CH₂-N | ~2.9 (t) | ~43 |
| Ar-CH₂- | ~2.7 (t) | ~39 |
| -O-CH₂-O- | ~5.9 (s) | ~101 |
| Aromatic CH | ~6.6 - 6.8 (m) | ~108, ~109, ~121 |
| Aromatic C-O | ~146, ~148 | |
| Aromatic C-C | ~132 | |
| (Predicted values are based on standard chemical shift tables and data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.)[13][14][15][16] |
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) GC-MS is a common technique for the analysis of phenethylamines. The mass spectrum of MDPEA will show a molecular ion peak (M⁺) at m/z 165 and characteristic fragment ions resulting from the cleavage of the ethylamine side chain.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of MDPEA is expected to show characteristic absorption bands for:
-
N-H stretching: of the primary amine group (around 3300-3500 cm⁻¹).
-
C-H stretching: of the aromatic and aliphatic C-H bonds.
-
C-O stretching: of the methylenedioxy ether linkages.
-
Aromatic C=C stretching: in the fingerprint region.
Regulatory Considerations
The legal status of MDPEA is an important consideration for researchers. While not as widely known as its amphetamine analogs, its structural similarity to controlled substances means it may fall under analogue legislation in some jurisdictions. In the United States, a substance can be treated as a Schedule I controlled substance if it is a "controlled substance analogue."[17][18] Researchers should consult with their institution's legal and safety offices and the relevant authorities (e.g., the Drug Enforcement Administration in the US) to ensure compliance with all applicable regulations.
Conclusion and Recommendations
The selection of a suitable reference standard for 3,4-methylenedioxyphenylethanolamine is a critical step in ensuring the validity of research and analytical findings.
-
For quantitative applications requiring the highest level of accuracy and for use in accredited laboratories, the ideal choice is a Certified Reference Material (CRM) from an ISO 17034 accredited provider. At present, a specific CRM for MDPEA appears to be unavailable, necessitating a careful evaluation of other options.
-
High-purity commercial analytical standards from reputable suppliers are a viable alternative, provided they are accompanied by a comprehensive Certificate of Analysis. Researchers should independently verify the identity and purity of these standards upon receipt.
-
In-house preparation and characterization is a demanding but powerful option when commercial standards are not suitable. This approach requires a significant investment in time and resources but provides the highest level of control and understanding of the reference material.
Regardless of the source, a thorough analytical characterization using a combination of NMR, MS, and IR spectroscopy is essential to confirm the identity and purity of any 3,4-methylenedioxyphenylethanolamine reference standard before its use in experimental work.
References
- Elks, J., & Hey, D. H. (1943). The preparation of β-3:4-methylenedioxyphenylisopropylamine from piperonal. Journal of the Chemical Society (Resumed), 15-16.
-
Griffith University Research Online. (n.d.). Stable isotope characterisation of MDP2P and MDA prepared from piperonal. Retrieved from [Link]
-
Academia.edu. (n.d.). The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities. Retrieved from [Link]
-
Erowid. (2013, August 15). #109 MDMA; MDM; ADAM; ECSTASY; 3,4-METHYLENEDIOXY-N-METHYLAMPHETAMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities. Retrieved from [Link]
-
NIST. (n.d.). Methyldiethanolamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
ARMI. (n.d.). Certified Reference Material Certificate of Analysis. Retrieved from [Link]
-
National Measurement Institute of Australia. (2024, January 9). CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS NMIA D870: Piperonal. Retrieved from [Link]
-
Elsevier. (1990). CLANDESTINE MANUFACTURE OF 3,4-METHYLENEDIOXY- METHYLAMPHETAMINE (MDMA)BY LOW PRESS URE REDUCTIVE AMINATION. Retrieved from [Link]
-
DEA.gov. (n.d.). Drug Scheduling. Retrieved from [Link]
- Google Patents. (n.d.). AU2021106190A4 - Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma).
-
DEA Diversion Control Division. (n.d.). Controlled Substance Schedules. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Methylenedioxyphenethylamine. Retrieved from [Link]
-
WIPO Patentscope. (2023, February 23). WO/2023/019298 IMPROVED METHOD OF SYNTHESIS OF 1-(3',4'-METHYLENE DIOXYPHENYL)-2-(METHYLAMINO) PROPANE (MDMA). Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine. Retrieved from [Link]
-
Campus Drug Prevention. (n.d.). Drug Scheduling and Penalties. Retrieved from [Link]
- Swist, M., Wilamowski, J., Zuba, D., Kochana, J., & Parczewski, A. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA.
-
Regulations.gov. (n.d.). U.S. Department of Justice Drug Enforcement Administration Schedules of Controlled Substance. Retrieved from [Link]
-
CPAChem. (2022, June 2). CERTIFIED REFERENCE MATERIAL Organic substance. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a).... Retrieved from [Link]
-
Wikipedia. (n.d.). List of Schedule III controlled substances (U.S.). Retrieved from [Link]
-
SpectraBase. (n.d.). N-methyldiethylamine. Retrieved from [Link]
-
Romer Labs. (n.d.). Biopure TM ISO 17034 (Certified) Reference Materials. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2026, February 9). (PDF) 1 H and 13 C NMR assignments of dihydropipataline, the main of four long-chain 1-(3,4-methylenedioxyphenyl)-alkanes from Piper darienence D.C.. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
PMC. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]
Sources
- 1. 3,4-Methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. Iso 17034 certified reference materials | Sigma-Aldrich [sigmaaldrich.com]
- 3. Discover BiopureTM ISO 17034 (Certified) Reference Materials at Romer Labs [romerlabs.com]
- 4. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperonal -> MDP2P -> MDA Synth, anno 1943 , Hive Methods Discourse [chemistry.mdma.ch]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. #109 Mdma; mdm; adam; ecstasy; 3,4-methylenedioxy-n-methylamphetamine [studfile.net]
- 10. AU2021106190A4 - Improved method of synthesis of 1-(3â,4â-methylene dioxyphenyl)-2-(methylamino) propane (mdma) - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 16. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dea.gov [dea.gov]
- 18. campusdrugprevention.gov [campusdrugprevention.gov]
A Researcher's Guide to Interpreting IR Spectra of Benzodioxole Amino Alcohols
This guide provides a comprehensive analysis of the characteristic infrared (IR) spectroscopy absorption bands for benzodioxole amino alcohols. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of frequencies to offer an in-depth understanding of how the unique interplay of the benzodioxole, amine, and alcohol functional groups manifests in the IR spectrum. We will explore the diagnostic vibrational modes, the significant impact of hydrogen bonding, and provide a practical framework for spectral interpretation.
The Principle: Why IR Spectroscopy is a Cornerstone for Characterization
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These frequencies are determined by the masses of the atoms and the strength of the bonds connecting them. Consequently, functional groups—such as the hydroxyl (-OH), amino (-NH), and ether (C-O-C) groups present in benzodioxole amino alcohols—exhibit characteristic absorption bands. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a molecular "fingerprint," enabling the identification of these functional groups and confirming the structure of a synthesized compound.
For benzodioxole amino alcohols, a class of compounds with significant pharmacological interest, IR spectroscopy is invaluable for confirming the presence of the core functional groups and understanding intermolecular and intramolecular interactions, which are critical for their chemical behavior and biological activity.
Deciphering the Spectrum: A Tale of Three Functional Groups
The IR spectrum of a benzodioxole amino alcohol is a composite of the vibrations from its three key structural components. The most informative regions are the high-frequency region (>3000 cm⁻¹), where O-H and N-H stretching occurs, and the fingerprint region (<1500 cm⁻¹), which contains the highly characteristic C-O and C-N vibrations.
The Hydroxyl (-OH) Group: A Broad Indicator of Hydrogen Bonding
The alcohol moiety is typically the most prominent feature in the high-frequency region of the spectrum.
-
O-H Stretching: In a condensed phase (liquid film or solid), the hydroxyl groups form extensive intermolecular hydrogen bonds. This interaction weakens the O-H bond, causing the stretching vibration to absorb over a wide range of frequencies. The result is a characteristically strong and very broad absorption band in the 3500-3200 cm⁻¹ region.[1][2] The breadth of this peak is a direct indicator of strong hydrogen bonding within the sample.[3] In very dilute solutions in non-polar solvents, a "free" (non-hydrogen-bonded) O-H stretch may appear as a sharper, weaker peak near 3600 cm⁻¹.[3][4]
-
C-O Stretching: A strong absorption band corresponding to the C-O stretching vibration is found in the fingerprint region, typically between 1260-1050 cm⁻¹ .[2][4]
The Amino (-NHₓ) Group: Distinguishing Primary vs. Secondary Amines
The amino group's spectral features allow for the differentiation between primary (R-NH₂) and secondary (R₂-NH) amines. Tertiary amines lack N-H bonds and thus do not show the characteristic N-H stretching or bending bands.[5][6]
-
N-H Stretching (3500-3250 cm⁻¹): These bands appear in the same region as the O-H stretch but are typically sharper and weaker.[5][7]
-
Primary Amines (R-NH₂): Exhibit two distinct bands due to asymmetric and symmetric stretching modes. The asymmetric stretch appears at a higher frequency (~3500-3400 cm⁻¹ ), and the symmetric stretch appears at a lower frequency (~3400-3300 cm⁻¹ ).[5][8]
-
Secondary Amines (R₂-NH): Show only a single, weaker absorption band in the 3350-3310 cm⁻¹ range, as there is only one N-H bond.[5][7][9]
-
-
N-H Bending:
-
Primary Amines: Display a medium to strong "scissoring" vibration between 1650-1580 cm⁻¹ .[5][8] This band can sometimes be mistaken for a C=C aromatic stretch, but its intensity and shape are usually distinct.
-
Primary and Secondary Amines: A broad N-H "wagging" band can be observed in the 910-665 cm⁻¹ region.[5]
-
-
C-N Stretching: The C-N stretching vibration gives rise to medium-to-weak bands in the 1250-1020 cm⁻¹ range for aliphatic amines.[5][10] This band often overlaps with other absorptions in the fingerprint region, including the C-O stretch of the alcohol.
The Benzodioxole Ring: The Aromatic Ether Fingerprint
The 1,3-benzodioxole (or methylenedioxy) group has several characteristic bands that confirm its presence.
-
Aromatic C=C Stretching: Like other benzene derivatives, expect multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. A particularly strong band around 1477 cm⁻¹ has been noted as characteristic for methylenedioxybenzene.[11]
-
C-O-C Stretching: The ether linkages of the dioxole ring produce very strong and characteristic absorptions. Look for a prominent band associated with the asymmetric C-O-C stretch, typically around 1242 cm⁻¹ .[11][12]
-
Methylene Bridge (-O-CH₂-O-): The benzodioxole group is distinguished by bands related to the methylene bridge. Key absorptions have been identified at approximately 1040-1020 cm⁻¹ and 943-935 cm⁻¹ .[11]
-
Aromatic C-H Bending: Out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region can indicate the substitution pattern on the aromatic ring.[13][14]
Putting It All Together: A Comparative Summary
In a benzodioxole amino alcohol, these individual absorptions will be superimposed. The high-frequency region will be dominated by a very broad O-H stretch, upon which the sharper, weaker N-H stretching peaks will be superimposed. Distinguishing between a primary and secondary amine is done by counting these N-H peaks (two for primary, one for secondary). The fingerprint region will be complex but rich with information, containing the crucial C-O-C and other characteristic bands of the benzodioxole ring system, alongside the C-O stretch of the alcohol and the C-N stretch of the amine.
Data Summary Table
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity & Appearance |
| Alcohol | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, very broad |
| C-O Stretch | 1260 - 1050 | Strong | |
| Primary Amine | N-H Stretch (Asym. & Sym.) | ~3500 - 3300 (Two bands) | Medium to weak, sharp |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to strong | |
| Secondary Amine | N-H Stretch | 3350 - 3310 (One band) | Weak, sharp |
| Amine (General) | C-N Stretch (Aliphatic) | 1250 - 1020 | Weak to medium |
| Benzodioxole | Aromatic C=C Stretch | 1600 - 1450 | Variable, sharp |
| C-O-C Asymmetric Stretch | ~1242 | Strong | |
| -O-CH₂-O- Signature Bands | 1040 - 1020 & 943 - 935 | Strong |
Visualization of Key Vibrational Modes
The following diagram illustrates the general structure of a benzodioxole amino alcohol and highlights the bonds responsible for the most important diagnostic IR bands.
Caption: Key vibrational modes in a generic benzodioxole primary amino alcohol.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique for FTIR that requires minimal to no sample preparation, making it ideal for the rapid analysis of solid powders or viscous liquid samples.[15][16]
Causality Behind Experimental Choices:
-
Why ATR? Unlike traditional transmission methods that require preparing KBr pellets or liquid cells, ATR analyzes the sample directly. An infrared beam is guided through a high-refractive-index crystal (e.g., diamond or germanium). An evanescent wave penetrates a few micrometers into the sample placed in direct contact with the crystal, generating the spectrum.[17][18] This eliminates the need for solvents, removes issues with sample thickness, and ensures excellent sample-to-sample reproducibility.
-
Background Scan: A background spectrum of the clean, empty ATR crystal is collected first. This is crucial to computationally subtract the spectral signature of the instrument and the ambient atmosphere (e.g., CO₂ and water vapor), ensuring that the final spectrum contains only information from the sample.
-
Sample Application & Pressure: A small amount of the solid or liquid sample is placed onto the ATR crystal. A pressure clamp is then applied to ensure firm, uniform contact between the sample and the crystal surface. This is critical because the evanescent wave only probes the first few microns of the sample; any air gaps will lead to a weak or distorted spectrum.[16]
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Crystal Cleaning: Clean the ATR crystal surface meticulously using a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to evaporate completely.
-
Collect Background: With the clean, dry crystal in place, collect a background spectrum. Typically, this involves co-adding 16 to 32 scans to improve the signal-to-noise ratio.
-
Apply Sample: Place a small amount of the benzodioxole amino alcohol sample (typically just enough to cover the crystal surface, ~1-2 mg for a solid) onto the center of the ATR crystal.
-
Apply Pressure: Engage the pressure arm and apply consistent pressure to the sample. Most modern ATR accessories have a slip-clutch or indicator to ensure optimal and reproducible pressure is applied.
-
Collect Sample Spectrum: Collect the sample spectrum using the same scan parameters as the background acquisition.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform any necessary baseline corrections or other processing as required.
-
Clean-Up: Retract the pressure arm, remove the sample, and clean the ATR crystal thoroughly as described in Step 2 to prepare for the next measurement.
This self-validating protocol ensures that each spectrum is measured against a recent, relevant background and that sample contact is optimized, leading to trustworthy and reproducible results.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. LibreTexts. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Briggs, L. H., Colebrook, L. D., Fales, H. M., & Wildman, W. C. (1957). Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups. Analytical Chemistry, 29(6), 904–911. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]
-
Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Alcohols. LibreTexts. Retrieved from [Link]
-
Illinois State University. (2015). The Infrared Spectra of The Amines. Retrieved from [Link]
-
Quora. (2022, February 19). In the IR spectrum of alcohol, what does the absorption maximum for O-H stretching depend upon?. Retrieved from [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved from [Link]
-
Clark, C. R., et al. (2012, April 25). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Chromatographic Science. Retrieved from [Link]
-
Bailey, K., et al. (1983). Identification of the N-Methylated Analogs of the Hallucinogenic Amphetamines and Their 2,3-Isomers. Journal of Forensic Sciences, 28(2), 386-390. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Specac Ltd. (n.d.). ATR-FTIR spectroscopy of biological samples. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Glassford, S. E., Byrne, B., & Kazarian, S. G. (n.d.). Recent applications of ATR FTIR spectroscopy and imaging to proteins. Spiral, Imperial College London. Retrieved from [Link]
-
MDPI. (2022, October 7). ATR-FTIR Biosensors for Antibody Detection and Analysis. Retrieved from [Link]
Sources
- 1. allsubjectjournal.com [allsubjectjournal.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. mt.com [mt.com]
- 16. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]
- 17. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 18. ATR-FTIR Biosensors for Antibody Detection and Analysis [mdpi.com]
A Comparative Guide to the HPLC Retention Times of MDPEA and its β-Hydroxy Metabolite
This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention times of 3,4-methylenedioxyphenethylamine (MDPEA) and its putative β-hydroxy metabolite. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific principles governing their chromatographic separation, provides a detailed experimental protocol, and presents expected comparative data.
Introduction: The Significance of MDPEA and its Metabolism
3,4-Methylenedioxyphenethylamine (MDPEA), a phenethylamine derivative, is structurally related to a class of compounds with significant psychoactive properties, including 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[1] As with many xenobiotics, the metabolism of MDPEA is a critical area of investigation in pharmacology and toxicology. One of the key metabolic pathways for phenethylamines involves hydroxylation, which significantly alters the physicochemical properties of the parent compound.[2][3] The introduction of a hydroxyl group at the β-position of the ethylamine side chain to form the β-hydroxy metabolite drastically increases the molecule's polarity.
Understanding the analytical differences between a parent drug and its metabolites is paramount for pharmacokinetic studies, drug metabolism research, and forensic analysis. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these investigations, offering robust and reliable separation of compounds from complex biological matrices.[4][5] The retention time in reversed-phase HPLC, the most common mode of separation, is primarily dictated by the analyte's hydrophobicity.[6][7]
This guide will elucidate the expected differences in HPLC retention times between the less polar parent compound, MDPEA, and its more polar β-hydroxy metabolite.
The Principle of Reversed-Phase HPLC Separation
Reversed-phase HPLC separates analytes based on their relative hydrophobicity.[5] The stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[4][8]
-
Non-polar compounds , such as MDPEA, have a stronger affinity for the non-polar stationary phase and will therefore be retained longer on the column, resulting in a longer retention time .
-
Polar compounds , like the β-hydroxy metabolite of MDPEA, will have a greater affinity for the polar mobile phase and will travel through the column more quickly, leading to a shorter retention time .[7]
The addition of a hydroxyl group to the MDPEA molecule significantly increases its polarity due to the ability of the -OH group to form hydrogen bonds with the polar mobile phase.[7] Consequently, a clear separation with distinct retention times is anticipated between MDPEA and its β-hydroxy metabolite.
Experimental Protocol: A Self-Validating System
The following protocol is designed to achieve a robust and reproducible separation of MDPEA and its β-hydroxy metabolite. The choice of a C18 column is based on its wide applicability for the separation of phenethylamine derivatives.[9][10] The mobile phase composition and gradient are optimized to ensure adequate retention of the polar metabolite while allowing for the timely elution of the parent compound.
Materials and Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.
-
Solvents: HPLC-grade acetonitrile and water.
-
Reagents: Formic acid (LC-MS grade).
-
Standards: MDPEA and its β-hydroxy metabolite (synthesized or commercially available).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 230 nm and 285 nm |
Sample Preparation:
-
Prepare individual stock solutions of MDPEA and its β-hydroxy metabolite in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing both compounds at a concentration of 10 µg/mL in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Expected Results and Data Comparison
Based on the principles of reversed-phase chromatography, a significant difference in retention times is expected.
| Compound | Structure | Expected Polarity | Expected Retention Time |
| MDPEA | 3,4-methylenedioxyphenethylamine | Less Polar | Longer |
| β-Hydroxy Metabolite | β-hydroxy-3,4-methylenedioxyphenethylamine | More Polar | Shorter |
The chromatogram from the mixed standard solution is anticipated to show two well-resolved peaks. The earlier eluting peak will correspond to the more polar β-hydroxy metabolite, while the later eluting peak will be the less polar parent compound, MDPEA.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the HPLC comparison of MDPEA and its β-hydroxy metabolite.
Caption: Experimental workflow for HPLC analysis.
The Metabolic Pathway: From MDPEA to its β-Hydroxy Metabolite
The biotransformation of MDPEA to its β-hydroxy metabolite is a critical step that alters its pharmacological profile. This metabolic process is typically catalyzed by dopamine β-hydroxylase or similar enzymes.
Caption: Metabolic conversion of MDPEA.
Conclusion
The principles of reversed-phase HPLC provide a clear and predictable framework for the separation of MDPEA and its β-hydroxy metabolite. The increased polarity of the metabolite due to the addition of a hydroxyl group will result in a significantly shorter retention time compared to the parent compound. The provided experimental protocol offers a robust starting point for researchers to achieve this separation and can be further optimized based on specific instrumentation and analytical goals. This comparative guide serves as a valuable resource for professionals in drug development and related scientific fields, enabling a deeper understanding of the analytical behavior of this compound and its key metabolite.
References
-
de la Torre, R., et al. (2003). Stereochemical analysis of 3,4- methylenedioxymethamphetamine and its main metabolites by gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 38(8), 881-891. [Link]
-
Kavulak, D., et al. (2009). HPLC chromatograms of 2-phenylethylamine metabolites. ResearchGate. [Link]
-
Pesek, J. J., & Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 24(6), 582-592. [Link]
-
Separation Science. (2024). Factors Impacting Chromatography Retention Time. Separation Science. [Link]
-
Wang, H., et al. (2014). Simultaneous determination of primary and secondary phenethylamines in biological samples by high-performance liquid chromatographic method with fluorescence detection. Journal of Chromatography B, 967, 159-165. [Link]
-
Noggle, F. T., & Clark, C. R. (1986). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. National Criminal Justice Reference Service. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Pizarro, N., et al. (2004). Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites in human samples including the catechol-type metabolite (3,4-dihydroxymethamphetamine). Journal of Pharmacology and Experimental Therapeutics, 310(3), 1001-1012. [Link]
-
Lim, H. K., & Foltz, R. L. (1988). Identification of metabolites of 3,4-methylenedioxymethamphetamine in rats. Chemical research in toxicology, 1(5), 370-378. [Link]
-
Welch Materials. (2025). Is Retention Time Determined Solely by Polarity of a Compound?. Welch Materials. [Link]
-
Borges, K. B., et al. (2026). A Dried Spot Liquid Chromatography Method to Measure 3,4-Methylenedioxymethamphetamine and 3,4-Methylenedioxyamphetamine in Oral Fluid. MDPI. [Link]
-
Handa, T., et al. (2025). Separation of mephentermine from other structural analogues of phenethylamine and amphetamine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 257, 117328. [Link]
-
Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science, Medicine, and Pathology, 17(3), 429-440. [Link]
-
Pesek, J. J., & Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America. [Link]
-
Noggle, F. T. (2006). Chromatographic and Mass Spectral Studies on Mass Equivalent Substituted Phenethylamines Related. Auburn University. [Link]
-
Al-Imam, A., et al. (2023). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Molecules, 28(13), 5104. [Link]
-
Helfer, A. G., et al. (2011). Phase II Metabolism of 3,4-Methylenedioxymethamphetamine: Synthesis, Analysis, and Enantioselective in vitro and in vivo. Toxichem Krimtech, 78(3), 496-505. [Link]
-
Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine. Wikipedia. [Link]
-
Jones, D. C., et al. (2004). The role of metabolism in 3,4-(+)-methylenedioxyamphetamine and 3,4-(+)-methylenedioxymethamphetamine (ecstasy) toxicity. Current drug metabolism, 5(2), 121-130. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of MDA. SIELC Technologies. [Link]
-
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 734-743. [Link]
-
Mayer, F. P., et al. (2019). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Neuropharmacology, 148, 234-245. [Link]
-
Gota, V. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
-
Agilent Technologies. (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Agilent Technologies. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. [Link]
-
Lee, J., et al. (2024). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link]
-
Arita, M. (2010). HPLC Retention time prediction for metabolome analysis. BMC Bioinformatics, 11(Suppl 1), S21. [Link]
-
Al-kaysi, H. N., et al. (1993). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in lozenges. Journal of pharmaceutical and biomedical analysis, 11(10), 961-965. [Link]
-
Ververi, C., et al. (2024). A validated UHPLC-MS/MS method for the determination of 18 drugs of abuse and metabolites in dried blood spots (DBS). Journal of Chromatography B, 1247, 124337. [Link]
Sources
- 1. 3,4-Methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. etd.auburn.edu [etd.auburn.edu]
- 3. gtfch.org [gtfch.org]
- 4. mdpi.com [mdpi.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. sepscience.com [sepscience.com]
- 7. welch-us.com [welch-us.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Simultaneous determination of primary and secondary phenethylamines in biological samples by high-performance liquid chromatographic method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of mephentermine from other structural analogues of phenethylamine and amphetamine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Gray Areas of Amphetamine Screening: A Comparative Guide to the Cross-Reactivity of β-hydroxy-MDPEA
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of novel psychoactive substances (NPS), the structural similarity of new designer drugs to established compounds of abuse presents a significant challenge for routine toxicological screening. This guide provides an in-depth analysis of the potential cross-reactivity of β-hydroxy-3,4-methylenedioxyphenethylamine (β-hydroxy-MDPEA) in commercially available amphetamine immunoassays. As a Senior Application Scientist, my objective is to equip you with the foundational knowledge and practical insights necessary to anticipate and interpret potential false-positive results, ensuring the integrity of your research and development endeavors.
The Structural Conundrum: β-hydroxy-MDPEA vs. Amphetamine
The potential for a compound to cross-react in an immunoassay is fundamentally rooted in its structural resemblance to the target analyte.[1][2] Immunoassays operate on a "lock and key" principle, where antibodies are designed to recognize a specific three-dimensional molecular shape.[2] When a non-target compound possesses a sufficiently similar structure, it can bind to the antibody, albeit often with a lower affinity, triggering a positive result.[1]
Let's examine the key structural features of β-hydroxy-MDPEA in comparison to amphetamine and its close relative, 3,4-methylenedioxyamphetamine (MDA).
Figure 1: Chemical Structures of Amphetamine, β-hydroxy-MDPEA, and MDA.
As illustrated in Figure 1, all three molecules share the core phenethylamine backbone. Amphetamine is distinguished by an alpha-methyl group, a key feature often targeted by specific antibodies. MDA, a known cross-reactant in many amphetamine immunoassays, shares the methylenedioxy ring with β-hydroxy-MDPEA.[3] The critical difference in β-hydroxy-MDPEA is the presence of a hydroxyl group on the beta-carbon of the ethylamine side chain. This modification increases the molecule's polarity, which could influence its interaction with immunoassay antibodies.[4]
The Immunoassay Principle: A Game of Molecular Recognition
To understand cross-reactivity, it is essential to grasp the fundamental mechanism of a competitive immunoassay, a common format for drug screening.
Figure 2: Principle of a Competitive Immunoassay.
In a competitive immunoassay, the drug present in the sample (the analyte) competes with a labeled version of the drug for a limited number of antibody binding sites. The more drug present in the sample, the less labeled drug can bind, resulting in a weaker signal. A cross-reacting substance can also compete for these binding sites, leading to a diminished signal and a positive result.
Predicting Cross-Reactivity: An Evidence-Based Approach
Key Considerations:
-
The Role of the Beta-Hydroxy Group: The addition of a hydroxyl group increases the polarity of the molecule.[4] This could potentially hinder its ability to bind to antibodies designed for the more non-polar amphetamine structure. However, if the antibody's binding pocket can accommodate this change, significant cross-reactivity could still occur.
-
Metabolism: It is also crucial to consider the potential for in-vivo metabolism of β-hydroxy-MDPEA. If it is metabolized to a compound with greater structural similarity to amphetamine or MDA, the likelihood of a positive immunoassay result increases.
Comparative Cross-Reactivity of Amphetamine Analogs
To provide a practical framework for predicting the behavior of β-hydroxy-MDPEA, the following table summarizes the known cross-reactivity of several structurally related designer drugs in various commercial amphetamine immunoassays.
| Compound | Structural Class | Reported Cross-Reactivity with Amphetamine Immunoassays | References |
| MDA | Phenethylamine | High | [3] |
| MDMA | Phenethylamine | Variable, generally lower than MDA | [7][8] |
| MDEA | Phenethylamine | Variable, generally lower than MDA | [8] |
| β-keto amphetamines (cathinones) | Phenethylamine | Generally low | [7][8] |
| 2C series (dimethoxyphenethylamines) | Phenethylamine | Variable, some show significant cross-reactivity | [7][9] |
This table is a summary of findings from multiple studies and the degree of cross-reactivity can vary significantly between different immunoassay kits.
The data presented in the table highlights that even small structural modifications can significantly alter a compound's cross-reactivity. Given that β-hydroxy-MDPEA shares the methylenedioxy-phenethylamine core with MDA and MDMA, there is a reasonable scientific basis to suspect that it may produce a positive result on some amphetamine immunoassays, particularly those with broader cross-reactivity profiles.
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
For laboratories seeking to empirically determine the cross-reactivity of β-hydroxy-MDPEA or other novel compounds, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method.
Figure 3: Generalized Workflow for a Competitive ELISA.
Step-by-Step Methodology:
-
Plate Coating: Microplate wells are coated with a conjugate of amphetamine linked to a protein (e.g., bovine serum albumin).
-
Blocking: Non-specific binding sites are blocked with an inert protein solution.
-
Competition: A mixture of the test sample (containing β-hydroxy-MDPEA) and a fixed concentration of a primary antibody specific for amphetamine is added to the wells. The free drug and the coated drug compete for antibody binding.
-
Washing: Unbound materials are washed away.
-
Secondary Antibody Incubation: A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody, is added.
-
Washing: Unbound secondary antibody is removed.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
Data Analysis: The absorbance of the wells is measured using a microplate reader. The concentration of the cross-reacting substance is inversely proportional to the color intensity. A standard curve is generated using known concentrations of amphetamine to calculate the percent cross-reactivity of β-hydroxy-MDPEA.
Implications and Recommendations for the Modern Laboratory
The potential for cross-reactivity of novel psychoactive substances like β-hydroxy-MDPEA in routine amphetamine immunoassays underscores a critical principle in toxicological testing: a positive immunoassay result should always be considered presumptive.
For researchers and drug development professionals, an unexpected positive amphetamine screen in a subject with no history of amphetamine use should prompt further investigation, especially if the use of designer drugs is suspected.
Recommendations:
-
Confirmatory Testing: All presumptive positive immunoassay results must be confirmed by a more specific analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods can definitively identify and quantify the specific compound(s) present in a sample, thereby distinguishing between true amphetamine use and cross-reactivity from a novel substance.
-
Stay Informed: The landscape of NPS is constantly changing. It is imperative to stay current with the latest trends in designer drugs and to be aware of the limitations of existing screening methods.
-
Consult with Experts: When encountering ambiguous results, consult with a qualified toxicologist or a technical specialist from the immunoassay manufacturer. They can provide valuable insights into the known cross-reactivity profiles of their assays.
By maintaining a high index of suspicion and employing a rigorous, multi-tiered approach to drug testing, the scientific community can navigate the complexities of NPS and ensure the accuracy and reliability of their findings.
References
-
Forensic Science International. (n.d.). Elsevier. Retrieved from [Link]
-
Forensic Science International - Wikipedia. (2023, October 29). In Wikipedia. Retrieved from [Link]
-
Forensic Science International | Elsevier Health. (n.d.). Elsevier. Retrieved from [Link]
-
Journal of Analytical Toxicology. (n.d.). Oxford Academic. Retrieved from [Link]
-
Journal of Analytical Toxicology. (n.d.). Oxford Academic. Retrieved from [Link]
-
Journal of Analytical Toxicology. (n.d.). Ovid. Retrieved from [Link]
-
Journal of Analytical Toxicology: Impact Factor & More. (n.d.). Researcher.Life. Retrieved from [Link]
-
Journal of Analytical Toxicology. (n.d.). Soft-Tox.org. Retrieved from [Link]
-
Concheiro, M., et al. (2014). Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. PubMed. Retrieved from [Link]
-
Concheiro, M., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 114-121. [Link]
-
Office of Justice Programs. (n.d.). Comprehensive Forensic Toxicological Analysis of Designer Drugs. Retrieved from [Link]
-
ATrain Education. (n.d.). 5. Designer Drug Testing and Assessment. Retrieved from [Link]
-
Forensic Science International: Digital Investigation. (n.d.). Elsevier. Retrieved from [Link]
-
Springer, K., et al. (2003). Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]
-
Forensic Science International: Genetics - Wikipedia. (2023, October 29). In Wikipedia. Retrieved from [Link]
-
Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Immunoassays of amphetamines: immunogen structure vs antibody specificity. PubMed. Retrieved from [Link]
-
Cody, J. T. (1990). Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents. PubMed. Retrieved from [Link]
-
3,4-Methylenedioxyphenethylamine - Wikipedia. (2023, September 21). In Wikipedia. Retrieved from [Link]
-
MDPEA. (n.d.). chemeurope.com. Retrieved from [Link]
-
Al-Jumaah, M., et al. (2023). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. PMC. Retrieved from [Link]
-
Immunoassay Cross-reactivity: The Important of Accurate Interpretation. (2018, January 22). [Blog post]. Retrieved from [Link]
-
CROSS REACTIVITY SUMMARY. (n.d.). [PDF document]. Retrieved from [Link]
-
de Castro, A., et al. (2020). Cross-Reactivity of Commercial Immunoassays for Screening of New Amphetamine Designer Drugs. A Review. ResearchGate. Retrieved from [Link]
-
Jones, R. T., et al. (2014). In vitro metabolism of 3,4-methylenedioxymethamphetamine in human hepatocytes. PubMed. Retrieved from [Link]
-
Substituted β-hydroxyamphetamine - Wikipedia. (2023, November 2). In Wikipedia. Retrieved from [Link]
-
Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Hughey Lab. Retrieved from [Link]
-
Chemical structures of amphetamine and PEA analogs used in this study. (n.d.). ResearchGate. Retrieved from [Link]
-
Oregon Health & Science University Department of Pathology. (n.d.). Center for Health and Healing Lab Interpretive Summary of Cross-R. [PDF document]. Retrieved from [Link]
-
El-Masri, M. A., et al. (2017). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. PMC. Retrieved from [Link]
-
Pop, S., et al. (2021). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. PMC. Retrieved from [Link]
Sources
- 1. blog.averhealth.com [blog.averhealth.com]
- 2. content.veeabb.com [content.veeabb.com]
- 3. Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted β-hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 5. Immunoassays of amphetamines: immunogen structure vs antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apjai-journal.org [apjai-journal.org]
- 7. academic.oup.com [academic.oup.com]
- 8. ojp.gov [ojp.gov]
- 9. Determination of designer drug cross-reactivity on five commercial immunoassay screening kits - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Purity of 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol: An LC-MS/MS Application Guide
Executive Summary
Objective: To establish a robust, self-validating protocol for determining the purity of 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol (chemically related to
The Challenge: This compound presents a dual analytical challenge: it possesses a polar hydroxyl group and a basic amine, creating retention issues in standard C18 HPLC, while its thermal lability makes Gas Chromatography (GC) risky without derivatization.
The Solution: This guide details a validated LC-MS/MS workflow that bypasses the limitations of UV detection and thermal degradation, offering a specificity-driven approach compliant with ICH Q2(R2) guidelines.
Comparative Analysis: Why LC-MS/MS?
In purity analysis, the "Gold Standard" is often context-dependent. Below is a technical comparison of why LC-MS/MS is the superior choice for this specific hydroxy-phenethylamine derivative over traditional methods.
| Feature | HPLC-UV (Diode Array) | GC-MS | LC-MS/MS (Triple Quad) |
| Primary Mechanism | Hydrophobicity + UV Absorbance | Volatility + Electron Impact | Hydrophobicity + Mass-to-Charge Ratio |
| Specificity | Low. Co-eluting isomers or precursors (e.g., piperonal) may hide under the main peak. | High. Mass spectral fingerprinting is excellent. | Very High. MRM (Multiple Reaction Monitoring) filters noise and isolates the target. |
| Sample Integrity | High. Non-destructive to the column, ambient temperature. | Low. The | High. Soft ionization (ESI) preserves the molecular ion |
| Sensitivity | ng/mL range.[1][2][3][4] | pg/mL range.[1][2][4] Essential for detecting trace synthetic byproducts. | |
| Suitability | Routine QC (Batch Release). | Structural Elucidation (R&D). | Purity Validation & Trace Analysis. |
Strategic Workflow Visualization
The following diagram outlines the logical flow of the validation process, highlighting the critical decision points that ensure data integrity.
Caption: Figure 1. Linear workflow for LC-MS/MS targeted validation. The Triple Quadrupole (Q1-Q2-Q3) acts as a mass filter, eliminating matrix noise.
Technical Protocol: The "Self-Validating" System
To ensure scientific integrity, this protocol uses orthogonality : we rely on retention time (LC) AND mass transition (MS) to confirm purity.
A. Analyte Characterization[1][2][3][5][6][7][8]
-
Formula:
-
Molecular Weight: ~181.19 g/mol
-
Target Ion $[M+H]^+: 182.2 m/z
B. Liquid Chromatography Conditions
The polar amino and hydroxyl groups require a column capable of retaining polar compounds to prevent the analyte from eluting in the void volume (a common failure mode in standard C18 methods).
-
Column: High Strength Silica (HSS) T3 C18,
mm, 1.8 µm. (Alternative: Biphenyl phase for enhanced selectivity). -
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Hold for polar retention)
-
1-6 min: 5%
95% B -
6-8 min: 95% B (Wash)
-
8.1 min: 5% B (Re-equilibrate)
-
-
Flow Rate: 0.3 mL/min.
C. Mass Spectrometry Parameters (ESI+)
We utilize Multiple Reaction Monitoring (MRM) for maximum sensitivity.
| Parameter | Setting | Rationale |
| Ionization | ESI Positive | Amine group readily protonates ( |
| Precursor Ion | 182.2 m/z | |
| Quantifier Transition | Loss of water ( | |
| Qualifier Transition | Cleavage of the ethyl-amine chain; highly specific to the methylenedioxy-benzyl core. | |
| Dwell Time | 50 ms | Ensures sufficient points across the chromatographic peak. |
Validation Framework (ICH Q2(R2) Aligned)
This section defines how to prove the method works. Do not just run samples; run tests of the method.
Specificity (The "Blank" Test)
-
Protocol: Inject a solvent blank and a sample of the synthetic precursor (e.g., piperonal or MDA).
-
Acceptance Criteria: No peaks should appear at the retention time of the target analyte in the blank. The precursor must be chromatographically resolved (
) or spectrally distinct.
Linearity & Range
-
Protocol: Prepare 6 concentration levels (e.g., 10 ng/mL to 1000 ng/mL).
-
Logic: This proves the detector response is proportional to purity/concentration.
-
Acceptance:
.
Accuracy (Spike Recovery)
-
Protocol: Spike a known amount of standard into a matrix (or solvent) at 80%, 100%, and 120% of the target concentration.
-
Acceptance: Recovery between 90-110%.
Precision (Repeatability)
-
Protocol: 6 injections of the same sample at 100% concentration.
-
Acceptance: RSD (Relative Standard Deviation)
.[2]
Decision Logic for Method Selection
When should you deploy this high-end method versus a standard UV check?
Caption: Figure 2. Decision matrix for selecting the analytical technique based on thermal stability and sensitivity requirements.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]
-
Peters, F. T. (2007). Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry. [Link]
-
Wille, S. M. R., et al. (2011). Guidelines for the validation of analytical methods for non-fatal poisonings and illicit drugs. EWDTS. [Link]
-
Waters Corporation. (2020). Analysis of Polar Amines using HSS T3 Columns. Application Note. [Link][3]
Author Note: This guide assumes access to a Triple Quadrupole Mass Spectrometer. For High-Resolution Mass Spectrometry (HRMS/Q-TOF), the specific transitions (Q3) would be replaced by exact mass extraction windows (
Sources
A Comprehensive Guide to the Safe Disposal of 2-Amino-1-benzodioxol-5-yl-ethanol
A Comprehensive Guide to the Safe Disposal of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol
This document provides essential safety and logistical information for the proper disposal of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol (CAS No. 7464-97-3). The procedures outlined herein are designed for researchers, scientists, and drug development professionals. The core principle of this guidance is to treat this compound as a hazardous chemical waste, ensuring the safety of laboratory personnel and the protection of the environment.
Executive Summary: Understanding the Risk Profile
2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol is an organic amine compound. While specific toxicological data for this exact molecule is limited in publicly available literature, its structural components—an amine group and a benzodioxole ring—necessitate a cautious approach to its handling and disposal. The benzodioxole moiety is a structural feature in various pharmacologically active compounds, including DEA-regulated substances, which adds a layer of regulatory scrutiny to its management.
General principles for the disposal of amine compounds emphasize preventing their release into the environment, as they can be harmful to aquatic ecosystems[1]. Therefore, all waste containing this compound, regardless of concentration, must be managed through a designated hazardous waste stream. Under no circumstances should this chemical or its solutions be disposed of via the sanitary sewer (drain) or in regular trash [3][4][5].
Hazard Identification and Personal Protection
Before handling or preparing for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on data for structurally similar compounds, 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol should be presumed to be hazardous.
Key Hazards (Inferred from Related Compounds):
-
Acute Toxicity: May be harmful if swallowed or in contact with skin[6][7][8].
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation[7][8].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[7][9].
Mandatory PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[10].
-
Hand Protection: Handle with chemically impermeable gloves (e.g., nitrile rubber) inspected for integrity before use[10].
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, wear impervious clothing[10].
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur in a well-ventilated area, preferably a certified chemical fume hood[10][11].
| Hazard Category | Potential Effect | Recommended Action |
| Oral Toxicity | Harmful if swallowed[6][8]. | Do not eat, drink, or smoke in the laboratory. Call a poison center if ingested[6][11]. |
| Dermal Toxicity | Harmful in contact with skin[6][8]. | Wash skin thoroughly with soap and water after contact. Remove contaminated clothing[9][11]. |
| Eye Irritation | Causes serious eye irritation[7][8]. | Rinse cautiously with water for several minutes. Seek medical attention if irritation persists[9][11]. |
| Environmental | Amines can be harmful to aquatic life[1]. | Do not allow the chemical to enter drains or the environment[10]. |
| Regulatory | The benzodioxole moiety is found in DEA-controlled substances and precursors. | Always maintain strict inventory and use logs. Consult institutional policy on controlled substance analogues[12]. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol is a multi-step process that begins at the point of waste generation and ends with its ultimate destruction by a licensed facility. The causality behind this structured workflow is to ensure safety, segregation, and regulatory compliance at every stage.
Step 1: Waste Segregation
Immediately upon generation, all waste streams containing 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol must be segregated.
-
Why? Keeping chemical waste separate from other waste types prevents hazardous reactions and ensures proper handling[1]. Amines are basic and can react exothermically with acids[13]. Mixing with incompatible waste streams can lead to the generation of heat, gas, or other hazards.
-
Procedure:
Step 2: Waste Containment
Proper containment is critical to prevent leaks and environmental exposure.
-
Why? A secure, compatible container prevents accidental spills and the release of vapors. Regulations require waste containers to be kept closed except when adding waste[3][14][15].
-
Procedure:
-
Select a container that is in good condition and compatible with the chemical waste. The original product container is often a suitable choice[16]. For liquid waste, a high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.
-
Ensure the container is sealed tightly at all times, except when you are actively adding waste[14][15]. Do not leave a funnel in the container opening.
-
Store the waste container in a designated "Satellite Accumulation Area" within the lab, which is at or near the point of generation and under the control of the lab personnel[14].
-
Utilize secondary containment (e.g., a plastic tub or tray) for all liquid waste containers to contain potential leaks[3].
-
Step 3: Proper Labeling
Accurate and complete labeling is a strict regulatory requirement.
-
Why? A proper label communicates the contents and hazards to all personnel and is essential for the waste disposal technicians to handle the material safely and in compliance with federal and state laws.
-
Procedure:
Step 4: Arranging for Disposal
Laboratory personnel are responsible for the waste until it is collected by authorized professionals.
-
Why? Final disposal must be handled by a licensed hazardous waste company to ensure it is done in an environmentally sound and legally compliant manner. High-temperature incineration is the most common and effective method for destroying organic chemical waste[16].
-
Procedure:
-
When the waste container is nearly full (e.g., 90% capacity) or has been accumulating for a set period (consult your institutional policy), schedule a pickup with your EHS office[4][14].
-
Do not accumulate more than 10 gallons of hazardous waste in your laboratory at any one time[3].
-
Your EHS office will transport the waste to a central facility before it is sent to a licensed third-party vendor for final disposal.
-
The following diagram illustrates the decision-making process for the disposal of this compound.
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. fishersci.ca [fishersci.ca]
- 7. 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol Hydrochloride [benchchem.com]
- 8. 2-(1,3-Benzodioxol-5-yl)ethanol, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 9. 2-AMINO-1-BENZO[1,3]DIOXOL-5-YL-ETHANOL | 7464-97-3 [amp.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. ehs.uci.edu [ehs.uci.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. research.columbia.edu [research.columbia.edu]
- 15. vumc.org [vumc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety & Handling Guide: Personal Protective Equipment for 2-Amino-1-benzodioxol-5-yl-ethanol
Comprehensive Safety & Handling Guide: Personal Protective Equipment for 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol
This guide provides essential, field-proven safety protocols for handling 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol (CAS No. 7464-97-3). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the protective measures required. The procedural guidance herein is designed to create a self-validating system of safety, ensuring the well-being of all laboratory personnel.
Hazard Assessment: Understanding the Compound
2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol is an organic compound whose handling demands rigorous adherence to safety protocols due to its potential biological activity and hazardous properties.[3] A thorough risk assessment is the foundation of any safety plan. The known hazards associated with this compound and its close analogs are summarized below.
Table 1: GHS Hazard Classifications & Health Effects
| Hazard Classification | Description | Source |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [4] |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin. | [4][5] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | [3][4] |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation. | [3][4] |
| STOT - Single Exposure (Category 3) | May cause respiratory irritation. |[3][6] |
These classifications dictate a multi-faceted approach to personal protective equipment (PPE), focusing on preventing dermal, ocular, and respiratory exposure.
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. The most effective safety programs prioritize eliminating or minimizing hazards at their source.
Caption: The Hierarchy of Controls prioritizes safer work systems.
Always handle 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol within a certified chemical fume hood or similar ventilated enclosure to minimize inhalation risk.[7][8] Standard Operating Procedures (SOPs) must be established and all personnel must be trained on them.
Core PPE Requirements: A Multi-Barrier System
The selection of PPE must be deliberate and based on the specific tasks being performed. The following sections detail the minimum required PPE for handling this compound.
Hand Protection
Rationale: The compound is classified as harmful in contact with skin and a skin irritant.[3][4] Therefore, preventing any skin contact is paramount.
-
Glove Type: Wear chemical-impermeable gloves.[7] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility charts.
-
Glove Standard: The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[7]
-
Best Practice (Double Gloving): For all procedures involving the transfer of this material, wearing two pairs of nitrile gloves is strongly recommended. This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection. The outer glove should be removed and replaced immediately upon known or suspected contact.[9]
-
Inspection and Hygiene: Gloves must be inspected for tears or holes prior to use.[7] Always remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water after removing gloves.[7][10]
Eye and Face Protection
Rationale: This compound causes serious eye irritation.[3][4] Chemical splashes pose a significant and immediate risk to vision.
-
Minimum Requirement: At all times when the chemical is in the laboratory, wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][7] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes.[11]
-
Splash Hazard: When transferring solutions, working with larger quantities, or performing any task with a risk of splashing, a full-face shield must be worn in addition to safety goggles.[11] The face shield protects the entire face from contact.
Body Protection
Rationale: To prevent contamination of personal clothing and protect the skin from spills and splashes.[12]
-
Standard Use: A clean, buttoned laboratory coat should be worn for all low-volume work.
-
High-Risk Procedures: For tasks involving larger quantities or a significant splash risk, wear a fire/flame-resistant and impervious gown.[7] Ensure the gown has long sleeves with tight-fitting cuffs that can be tucked under the outer pair of gloves.[9]
Respiratory Protection
Rationale: The material is classified as a potential respiratory irritant, and dusts or vapors must not be inhaled.[3][13] Engineering controls (i.e., a fume hood) are the primary method for controlling this hazard. Respiratory protection is a necessary secondary measure, particularly during spill cleanup or when engineering controls are not feasible.
-
Important Note: Surgical masks offer no protection from chemical vapors or fine particulates and must not be used for this purpose.[9]
-
Selection Workflow: The appropriate respirator depends on the physical form of the compound and the specific procedure.
Caption: Workflow for selecting appropriate respiratory protection.
Operational and Disposal Plans
Step-by-Step PPE Donning and Doffing Procedure
-
Donning (Putting On):
-
Perform hand hygiene.
-
Don inner pair of gloves.
-
Don lab coat or protective gown.
-
Don respiratory protection (if required), ensuring a proper fit check.
-
Don eye and face protection (goggles, then face shield if needed).
-
Don outer pair of gloves, ensuring cuffs are pulled over the sleeves of the gown.
-
-
Doffing (Taking Off): This sequence is critical to prevent self-contamination.
-
Remove outer gloves. Dispose of them immediately in a designated hazardous waste container.
-
Remove face shield and goggles.
-
Remove gown, turning it inside out as it is removed. Dispose of it.
-
Remove inner gloves.
-
Remove respirator (if used).
-
Perform thorough hand hygiene with soap and water.
-
Spill Management
In the event of a spill, evacuate personnel to a safe area.[7] The cleanup team must wear enhanced PPE, including:
-
Double nitrile gloves.
-
Impervious gown or coveralls.
-
Chemical splash goggles and a full-face shield.
-
Appropriate respiratory protection (a full-face respirator with organic vapor cartridges is recommended for liquid spills).[9]
Contain the spill by absorbing liquids with an inert material like vermiculite or sand.[14] For solid spills, carefully sweep up the material, avoiding dust formation.[6][7] All cleanup materials and contaminated items must be placed in a suitable, sealed container for disposal as hazardous waste.[4][7]
Disposal of Contaminated PPE
All PPE used while handling 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol must be considered contaminated.
-
Gloves, gowns, and other disposable items: Place them in a designated, labeled hazardous waste container immediately after removal.
-
Reusable items (goggles, face shields): Decontaminate thoroughly according to established laboratory procedures before reuse.
Never wear contaminated PPE outside of the designated laboratory area to prevent the spread of contamination.[9]
First Aid Measures
Immediate action is critical in case of exposure.
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs or you feel unwell.[4][7][13]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[7][13]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a Poison Control Center or doctor immediately.[4][7]
By integrating these scientifically-grounded protocols into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
National Center for Industrial Health. (2015, July 3). Ethanol, 2-(1,3-benzodioxol-5-ylamino)-, hydrochloride: Human health tier II assessment. Australian Government Department of Health. Link
-
Echemi. (n.d.). 2-AMINO-1-BENZO[1][2]DIOXOL-5-YL-ETHANONE OXIME Safety Data Sheets. Link
-
ChemicalBook. (2025, October 14). 2-AMINO-1-BENZO[1][2]DIOXOL-5-YL-ETHANOL | 7464-97-3. Link
-
ChemicalBook. (n.d.). 2-AMINO-1-BENZO[1][2]DIOXOL-5-YL-ETHANOL | 7464-97-3 Hazard and Precautionary Statements. Link
-
Fisher Scientific. (2014, December 3). SAFETY DATA SHEET: 2-(1,3-Benzodioxol-5-yl)ethanol. Link
-
Santa Cruz Biotechnology. (n.d.). 2-Phenylethylamine hydrochloride Safety Data Sheet. Link
-
New Jersey Department of Health. (n.d.). HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION. Link
-
Fisher Scientific. (2014, December 3). SAFETY DATA SHEET: 2-(1,3-Benzodioxol-5-yl)ethanol (Canada WHMIS 2015). Link
-
Benchchem. (n.d.). 2-(Benzo[d][1][2]dioxol-5-ylamino)ethanol Hydrochloride. Link
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Link
-
Carl ROTH. (2024, September 18). Safety Data Sheet: 2-Aminoethanol. Link
-
TCI EUROPE N.V. (2024, December 2). SAFETY DATA SHEET: 2-Amino-1,3-propanediol. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159678613, C18H22N2O6. Link
-
Cole-Parmer. (2004, January 6). Material Safety Data Sheet - Phenethylamine. Link
-
Thermo Fisher Scientific. (n.d.). 2-(1,3-Benzodioxol-5-yl)ethanol, ≥97%. Link
-
Canadian Association of Pharmacy in Oncology. (2018). Safe handling of hazardous drugs. PMC. Link
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1). Link
-
CAS Common Chemistry. (n.d.). 2-[[2-(1,3-Benzodioxol-5-yl)-1-methylethyl]amino]ethanol. Link
-
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC. Link
-
Pallav Chemicals. (n.d.). 2-Amino-2-Methyl-1,3-Propanediol AR MATERIAL SAFETY DATA SHEET. Link
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Link
-
BOC Sciences. (n.d.). 2-AMINO-1-BENZO[1][2]DIOXOL-5-YL-ETHANONE HYDROCHLORIDE.
-
U.S. Environmental Protection Agency. (n.d.). 2-[Bis(1,3-benzodioxol-5-ylmethyl)amino]ethanol Synonyms. Link
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. 2-AMINO-1-BENZO[1,3]DIOXOL-5-YL-ETHANOL | 7464-97-3 [chemicalbook.com]
- 3. 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol Hydrochloride [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-(1,3-Benzodioxol-5-yl)ethanol, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. pallavchemicals.com [pallavchemicals.com]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pppmag.com [pppmag.com]
- 10. carlroth.com [carlroth.com]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. 2-AMINO-1-BENZO[1,3]DIOXOL-5-YL-ETHANOL | 7464-97-3 [amp.chemicalbook.com]
- 14. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
